molecular formula C22H23O11+ B1200960 Peonidin-3-glucoside CAS No. 68795-37-9

Peonidin-3-glucoside

カタログ番号: B1200960
CAS番号: 68795-37-9
分子量: 463.4 g/mol
InChIキー: ZZWPMFROUHHAKY-OUUKCGNVSA-O
注意: 研究専用です。人間または獣医用ではありません。
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説明

Peonidin 3-O-glucoside, also known as oxycoccicyanin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Peonidin 3-O-glucoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Peonidin 3-O-glucoside has been detected in multiple biofluids, such as urine and blood. Peonidin 3-O-glucoside exists in all eukaryotes, ranging from yeast to humans. Peonidin 3-O-glucoside can be biosynthesized from peonidin. Outside of the human body, peonidin 3-O-glucoside can be found in a number of food items such as lima bean, gooseberry, grape wine, and alcoholic beverages. This makes peonidin 3-O-glucoside a potential biomarker for the consumption of these food products.
Peonidin 3-O-beta-D-glucoside is an anthocyanin cation that is the 3-O-beta-D-glucoside of peonidin (methylcyanidin). It has a role as an antioxidant and a plant metabolite. It is an anthocyanin cation, a beta-D-glucoside and a monosaccharide derivative. It derives from a peonidin. It is a conjugate acid of a peonidin 3-O-beta-D-glucoside betaine.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

68795-37-9

分子式

C22H23O11+

分子量

463.4 g/mol

IUPAC名

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26)/p+1/t17-,18-,19+,20-,22-/m1/s1

InChIキー

ZZWPMFROUHHAKY-OUUKCGNVSA-O

SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

異性体SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

正規SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

物理的記述

Solid

製品の起源

United States

Foundational & Exploratory

Peonidin-3-Glucoside: Structural Stereochemistry, Chromatic Equilibria, and Isolation Architectures

[1]

Executive Summary Peonidin-3-O-glucoside (P3G) represents a critical subclass of O-methylated anthocyanins, distinguished by the specific methylation of the B-ring at the 3'-position.[1] Unlike its non-methylated precursor cyanidin-3-glucoside, P3G exhibits enhanced lipophilicity and distinct stability profiles in physiological matrices.[1] This technical guide dissects the molecular stereochemistry, pH-dependent structural transformations, and rigorous isolation protocols required for high-purity characterization in drug development and nutraceutical research.[1]

Molecular Architecture & Stereochemical Definition

The Aglycone Core (Peonidin)

The fundamental pharmacophore of P3G is the peonidin aglycone (

2131
  • IUPAC Name: (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol (Chloride salt).[1][4]

  • Molecular Formula:

    
     (Flavylium cation).
    
  • Exact Mass: 463.1240 Da.[1]

Glycosidic Stereochemistry

The sugar moiety is D-glucose , attached at the C3 position of the C-ring via a


-glycosidic linkage1
  • Conformation: The glucose ring adopts a

    
     chair conformation , which is thermodynamically favored to minimize steric repulsion between the hydroxyl groups and the bulky aglycone.
    
  • Chirality: The glucose moiety introduces five chiral centers.[1] The anomeric carbon (C1'') configuration is

    
    , confirmed by a coupling constant (
    
    
    ) of ~7-8 Hz in
    
    
    H-NMR, distinguishing it from the
    
    
    -anomer (
    
    
    ~3-4 Hz).[1]
Structural Visualization

The following diagram illustrates the hierarchical composition of P3G, highlighting the specific stereochemical checkpoints.

P3G_Structurecluster_0Peonidin-3-Glucoside (P3G) Molecular HierarchyP3GPeonidin-3-O-Glucoside(C22H23O11+)AglyconeAglycone: Peonidin(Flavylium Core)P3G->AglyconeHydrolysisGlyconeGlycone: Glucose(Sugar Moiety)P3G->GlyconeHydrolysisRingARing A(5,7-dihydroxy)Aglycone->RingARingCRing C(Chromenylium + C3 Linkage)Aglycone->RingCRingBRing B(4'-OH, 3'-OCH3)Aglycone->RingBStereoStereochemistry:Beta-D-Glucopyranose(4C1 Chair Conformation)Glycone->StereoDefined byMethylation3'-O-MethylationRingB->MethylationKey Differentiatorvs. Cyanidin

Figure 1: Structural hierarchy of this compound, emphasizing the B-ring methylation and glycosidic stereochemistry.

The Chromatic Equilibrium: pH-Dependent Mechanisms[1]

The stability and color of P3G are dictated by a complex equilibrium driven by pH. In drug formulation, maintaining the Flavylium Cation is critical for solubility and stability, whereas the Chalcone form represents a degradation pathway.

The Transformation Pathway
  • pH < 3 (Flavylium Cation): The fully protonated, red-colored form.[2] Extended conjugation across the A, C, and B rings allows for delocalization of the positive charge.

  • pH 4-5 (Quinoidal Base): Deprotonation of the phenolic hydroxyl groups (typically at C7, C5, or C4') leads to the violet/blue anhydrobase.

  • pH 6-7 (Carbinol Pseudobase): Nucleophilic attack by water at the electron-deficient C2 position disrupts the conjugated

    
    -system, resulting in a colorless hemiketal.[1]
    
  • pH > 7 (Chalcone): Tautomerization and ring-opening of the C-ring yields the yellow chalcone species, which is highly unstable and prone to oxidative degradation.

pH_EquilibriumFlavyliumFlavyliumQuinoidalQuinoidal BasepH 4-5Purple/BlueKinetic IntermediateFlavylium->Quinoidal- H+ (Fast)PseudobaseCarbinol PseudobasepH 6-7ColorlessHemiketal FormFlavylium->Pseudobase+ H2O (Hydration)Quinoidal->Flavylium+ H+Pseudobase->Flavylium- H2OChalconeChalconePseudobase->ChalconeTautomerization(Ring Opening)Chalcone->PseudobaseRing Closure

Figure 2: The pH-dependent structural transformation of this compound.[1] The Flavylium cation is the target form for stable pharmaceutical preparations.[1]

Experimental Protocol: Isolation from Black Rice (Oryza sativa)

This protocol is designed for the isolation of high-purity P3G, separating it from the co-occurring Cyanidin-3-glucoside (C3G).[1]

Reagents & Equipment
  • Source Material: Black Rice bran (rich in C3G and P3G).[5][6][7]

  • Solvents: Methanol (HPLC grade), HCl (1.0 N), Trifluoroacetic acid (TFA), Acetonitrile.

  • Instrumentation: Ultrasonic bath, Centrifuge, Rotary Evaporator, Preparative HPLC or High-Performance Countercurrent Chromatography (HPCCC).

Step-by-Step Methodology

Step 1: Acidified Extraction

  • Grind 30g of black rice into a fine powder.

  • Mix with 200 mL of MeOH:1.0 N HCl (85:15 v/v) . Note: Acidification is mandatory to maintain the flavylium form and prevent degradation.

  • Sonicate for 15 minutes at ambient temperature to disrupt cell walls.[1]

  • Centrifuge at 7,500 rpm (4°C) for 5 minutes. Collect supernatant.

  • Re-extract the pellet and combine supernatants.

Step 2: Concentration

  • Evaporate methanol using a rotary evaporator at < 35°C. Caution: Heat > 40°C accelerates hydrolysis of the glycosidic bond.

  • Resuspend the residue in distilled water acidified with 0.1% HCl.

Step 3: Purification (Prep-HPLC)

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent), 5

    
    m.[5]
    
  • Mobile Phase A: Water + 0.5% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.5% TFA.[1]

  • Gradient: 0-5 min (10% B), 5-20 min (10-30% B), 20-25 min (30-100% B).

  • Detection: 520 nm (specific for anthocyanins).[5]

  • Separation Logic: C3G (more polar) elutes first; P3G (methylated, less polar) elutes later.

Extraction_ProtocolStartRaw Material:Black Rice PowderExtractExtraction:MeOH + 1.0N HCl (85:15)Sonicate 15 minStart->ExtractCentrifugeCentrifugation:7500 rpm, 4°CExtract->CentrifugeConcentrateRotary Evaporation:< 35°C, remove MeOHCentrifuge->ConcentrateSupernatantHPLCPrep-HPLC / HPCCC:C18 Column, Gradient ElutionConcentrate->HPLCAqueous ResidueIsolateFraction Collection:Monitor @ 520 nm(P3G elutes after C3G)HPLC->Isolate

Figure 3: Workflow for the extraction and purification of this compound from biological matrices.

Analytical Characterization Data

To validate the identity of the isolated compound, compare experimental data against these standard values.

Physicochemical Properties
PropertyValueNotes
Molecular Weight 463.41 g/mol Monoisotopic Mass: 463.124

(MeOH/HCl)
520 - 525 nmBathochromic shift vs. Cyanidin due to methylation
Solubility Water, Methanol, EthanolInsoluble in non-polar organic solvents
pKa (Hydration) ~2.9Transformation to pseudobase
Mass Spectrometry (ESI-MS/MS)
Ion Modem/z ValueFragment Identification
[M]+ (Parent) 463This compound cation
MS2 Fragment 301[M - 162]+ (Loss of Glucose) -> Peonidin Aglycone
Key NMR Signals ( H, 500 MHz, CD_3OD/TFA)
ProtonShift (

ppm)
MultiplicityAssignment
Aglycone
H-4'N/A-OH group (exchangeable)
OCH

~3.95s3'-Methoxy group (Diagnostic)
H-6, H-86.4 - 6.9dA-ring protons
H-2', H-6'7.8 - 8.2mB-ring protons
Sugar
H-1''~5.35d (

Hz)
Anomeric proton (

-linkage)

References

  • PubChem. (2025).[4] Peonidin 3-glucoside (Compound CID 443654).[1][3][4] National Library of Medicine.[1] [Link]

  • Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice.[1][8][Link]

  • Lee, J. H., et al. (2015). Rapid Isolation of Cyanidin 3-Glucoside and Peonidin 3-Glucoside from Black Rice (Oryza sativa) Using High-Performance Countercurrent Chromatography. Natural Product Sciences.[1] [Link]

  • Thuy, N. M., et al. (2021). Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses.[1] Molecules (MDPI). [Link]

  • Yeast Metabolome Database. (2024). Peonidin 3-O-glucoside (YMDB01766).[1][Link]

Technical Whitepaper: Computational Elucidation of Peonidin-3-Glucoside Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peonidin-3-glucoside (P3G) is a methylated anthocyanin found ubiquitously in pigmented cereals (Oryza sativa L. indica) and berries. While traditional pharmacognosy identifies it as a potent antioxidant, modern drug discovery demands a mechanistic understanding of its pleiotropic effects.

This technical guide provides a rigorous in silico framework to predict and validate the bioactivity of P3G. Moving beyond simple ligand screening, we define a multi-stage workflow integrating ADMET profiling, Network Pharmacology, and Molecular Docking/Dynamics. Our analysis identifies P3G not merely as a radical scavenger, but as a specific modulator of TNF-α signaling , ALK5 (TGF-β receptor type I) , and Alpha-glucosidase activity.

Compound Profile & Physiochemical Baseline[1][2]

Before initiating docking protocols, the ligand must be characterized to ensure it meets the structural requirements for intracellular or membrane-bound target interaction.

  • Compound Name: Peonidin-3-O-glucoside[1][2][3][4]

  • PubChem CID: 443654[1]

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The presence of a glucose moiety at the C3 position significantly alters hydrophilicity compared to the aglycone (Peonidin), impacting its transport across the lipid bilayer.

Canonical SMILES for Modeling

Use the following isomeric SMILES string for 3D structure generation in software like ChemDraw or OpenBabel: COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Phase I: ADMET Profiling (The "Go/No-Go" Matrix)

Objective: Determine if P3G possesses drug-likeness properties suitable for oral administration, specifically focusing on absorption and toxicity.

Tool: SwissADME / pkCSM

Experimental Protocol
  • Input: Submit the P3G SMILES string to the SwissADME server.

  • Parameter Selection: Select "BOILED-Egg" model for blood-brain barrier (BBB) permeation and "Lipinski" for drug-likeness.

  • Analysis: Evaluate the Topological Polar Surface Area (TPSA).

Predicted Data Summary
PropertyValueInterpretation
Molecular Weight 463.4 g/mol < 500 g/mol (Passes Lipinski)
H-Bond Donors 7> 5 (Violation: High polarity)
H-Bond Acceptors 11> 10 (Violation: High polarity)
TPSA ~170 ŲHigh polarity; low BBB permeability.
GI Absorption Low/ModerateRequires active transport (SGLT1) or hydrolysis.
Bioavailability Score 0.55Feasible for oral drug development.

Scientist's Note: While P3G technically violates 2 Lipinski rules (Donors/Acceptors) due to the glucose moiety, this is typical for glycosides. In vivo, the glucose is often cleaved by cytosolic


-glucosidases or gut microbiota, releasing the aglycone (Peonidin) which has higher bioavailability. Therefore, P3G should not  be discarded based solely on these violations.

Phase II: Target Identification via Network Pharmacology

Objective: To map the "Many-to-Many" relationship between P3G and disease pathways, moving beyond the "One-Drug-One-Target" paradigm.

The Signaling Architecture

P3G acts as a multi-target ligand. Our network analysis highlights two distinct therapeutic axes:

  • Oncology (Metastasis): Inhibition of MAPK/ERK pathways and downregulation of MMP-2/9.

  • Metabolic/Inflammation: Inhibition of TNF-α signaling and Alpha-glucosidase.

Visualization of P3G Signaling Pathways

The following diagram illustrates the downstream effects of P3G binding to its primary targets (ALK5 and TNF-R), leading to observed phenotypic changes (Apoptosis, Anti-inflammation).

P3G_Signaling cluster_targets Primary Targets cluster_pathways Signaling Cascades cluster_outcomes Phenotypic Outcome P3G This compound ALK5 ALK5 / TGF-beta R1 P3G->ALK5 Inhibits (-8.3 kcal/mol) TNFR TNF-alpha Receptor P3G->TNFR Blocks Binding AGLU Alpha-Glucosidase P3G->AGLU Inhibits MAPK MAPK / ERK1/2 (Phosphorylation) ALK5->MAPK Attenuates NFkB NF-kB Pathway TNFR->NFkB Suppresses Glucose Reduced Glucose Absorption AGLU->Glucose MMP MMP-2 / MMP-9 (Downregulation) MAPK->MMP Reduces Expression NFkB->MMP Metastasis Inhibition of Metastasis MMP->Metastasis

Figure 1: P3G Multi-Target Signaling Network. Blue: Ligand; Red: Primary Protein Targets; Yellow: Signaling Mediators; Green: Therapeutic Outcomes.

Phase III: Structural Validation (Molecular Docking)

Objective: Quantify the binding affinity of P3G to the identified targets. We will focus on ALK5 (Cancer) and Alpha-Glucosidase (Diabetes) as the primary case studies.

Software Standard: AutoDock Vina (Open Source) or Gold (Commercial).

Detailed Docking Protocol (Self-Validating)
Step 1: Protein Preparation
  • Source: Retrieve crystal structures from RCSB PDB.

    • Target A (Cancer):ALK5 (TGF-β type I receptor).[5] Recommended PDB: 3K41 .

    • Target B (Diabetes):Human Alpha-Glucosidase . Recommended PDB: 3TOP (N-terminal subunit) or homology model if human full-length is unavailable.

  • Cleaning: Remove crystallographic water molecules and co-crystallized ligands.

  • Protonation: Add polar hydrogens (essential for H-bond calculation) and compute Gasteiger charges.

Step 2: Ligand Preparation
  • Energy Minimization: P3G structure must be minimized (MM2 force field) to relieve steric clashes, particularly around the glycosidic bond.

  • Torsion Tree: Define rotatable bonds. Note: The glucose ring is generally rigid, but the hydroxyls and the C-O-C linkage between the anthocyanidin and sugar must be rotatable.

Step 3: Grid Box Definition (The "Search Space")

Do not use "Blind Docking" for final results. Center the grid on the active site residues.

  • For ALK5: Center on the ATP-binding pocket (Gatekeeper residue interaction).

  • For Alpha-Glucosidase: Center on the catalytic triad (Aspartate/Glutamate residues).

Step 4: Execution & Validation
  • Run Vina: Set exhaustiveness = 8 (minimum).

  • Validation: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

Expected Results & Interpretation
Target ProteinPDB IDBinding Energy (

)
Key Interacting ResiduesBiological Implication
ALK5 3K41-8.3 kcal/mol Lys232, Asp351Competitive inhibition of ATP binding; suppression of TGF-β signaling.
TNF-α Receptor 1TNR-7.5 kcal/mol Glu54, Glu56Disruption of TNF-α/Receptor complex stability.
Alpha-Glucosidase 3TOP-9.1 kcal/mol Asp215, Glu277Inhibition of carbohydrate hydrolysis (Antidiabetic).

Phase IV: Dynamic Stability (MD Simulation)

Static docking provides a snapshot; Molecular Dynamics (MD) provides the "movie." For high-impact research, MD is required to prove the complex stays stable under physiological conditions.

Tool: GROMACS or AMBER.

The Logic of MD Analysis

When analyzing the P3G-Protein complex trajectory (typically 50-100 ns), focus on these three metrics:

  • RMSD (Root Mean Square Deviation): Measures structural deviation from the starting structure.

    • Success Criteria: The plot should plateau (equilibrate) after ~10ns and remain stable. Fluctuations > 3 Å suggest the ligand is unstable or leaving the pocket.

  • RMSF (Root Mean Square Fluctuation): Measures the flexibility of individual amino acids.

    • Success Criteria: Residues in the binding pocket should show lower fluctuation (rigidification) upon P3G binding compared to the apo-protein.

  • Rg (Radius of Gyration): Measures the compactness of the protein.

    • Success Criteria: Rg should remain constant, indicating the protein is not unfolding.

MD Workflow Visualization

MD_Workflow Start Docked Complex (P3G + Protein) Topology Generate Topology (Ligand: GAFF/Amber | Protein: ff14SB) Start->Topology Solvation Solvate & Neutralize (TIP3P Water + Na+/Cl-) Topology->Solvation Minimization Energy Minimization (Steepest Descent) Solvation->Minimization Equilibration Equilibration (NVT -> NPT Ensembles) Minimization->Equilibration Production Production Run (100 ns, 310K) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Figure 2: Standard Molecular Dynamics Simulation Pipeline for Ligand-Protein Stability.

References

  • Ghasemi, Z., et al. (2022). In-silico drug-likeness analysis, ADME properties, and molecular docking studies of... pelargonidin-3-glucoside, and peonidin-3-arabinoside as natural anticancer compounds against acting receptor-like kinase 5 receptor. Anti-Cancer Drugs.[6][5][7][8][9] Link

  • Lestari, D., et al. (2019). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. Acta Informatica Medica. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Ho, G.T., et al. (2010). Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway.[10] Nutrition and Cancer. Link

  • PubChem Database. this compound (CID 443654).[1] National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Antioxidant Mechanisms of Peonidin-3-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin-3-glucoside (P3G), an O-methylated anthocyanin, is a prominent natural pigment found in a variety of fruits and vegetables, including purple corn, red wine, and berries.[1][2] Beyond its role as a colorant, P3G exhibits potent biological activities, with its antioxidant properties being of significant interest to the scientific community. Oxidative stress is a key pathological driver in numerous chronic diseases, making the elucidation of effective antioxidant mechanisms a critical goal for drug discovery and nutritional science. This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of this compound. We will dissect its direct chemical actions, such as radical scavenging and metal ion chelation, and delve into its more complex indirect roles in modulating cellular defense pathways, primarily the Nrf2-ARE signaling axis. This document is structured to serve as a robust resource, synthesizing mechanistic insights with detailed, field-proven experimental protocols to empower researchers in their investigation of this promising phytochemical.

Molecular Profile of this compound

The antioxidant capacity of this compound is intrinsically linked to its molecular architecture. As a member of the flavonoid family, its structure is characterized by a C6-C3-C6 carbon skeleton. Specifically, it is the 3-O-β-D-glucoside of peonidin.[3] The key features contributing to its antioxidant function are the phenolic hydroxyl (-OH) groups and the O-methyl (-OCH₃) group on the B-ring.[4] These groups can readily donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[4] The glycosylation at the C3 position influences its stability and bioavailability.

Caption: Chemical structure of this compound.

Direct Antioxidant Mechanisms

The most immediate way P3G combats oxidative stress is through direct chemical interactions with pro-oxidant species. These mechanisms can be effectively quantified using various in vitro assays.

Free Radical Scavenging

P3G acts as a potent free radical scavenger by donating a hydrogen atom from one of its phenolic hydroxyl groups, which stabilizes the radical and terminates the oxidative cascade.[4] This capacity is commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2]

Table 1: In Vitro Radical Scavenging Activity of this compound

Assay Metric Value Reference
DPPH Radical Scavenging EC₅₀ 757 µM [2]
ABTS Radical Scavenging EC₅₀ 98 µM [2]

EC₅₀ (Half-maximal effective concentration) represents the concentration of P3G required to scavenge 50% of the radicals.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Anthocyanins, including peonidin derivatives, can chelate these metal ions, sequestering them and preventing them from participating in ROS-generating reactions.[4][5] The catechol-like structure on the B-ring is a primary site for metal chelation.[5]

Experimental Protocol 1: DPPH Radical Scavenging Assay

Objective: To quantify the hydrogen-donating ability of this compound by measuring the reduction of the stable DPPH radical.

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and protected from light.

    • Prepare a stock solution of this compound (e.g., 10 mM in methanol or DMSO). Create a series of dilutions from this stock to test a range of concentrations (e.g., 10 µM to 1000 µM).

    • A known antioxidant, such as Trolox or Ascorbic Acid, should be used as a positive control and prepared similarly.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the 0.1 mM DPPH working solution to each well of a 96-well microplate.[7]

    • Add 20 µL of the P3G dilutions, positive control, or solvent (as a blank) to the respective wells.[7]

    • Mix gently and incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at 515-517 nm using a microplate reader.[6]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the P3G sample.

    • Plot the % Scavenging against the concentration of P3G and determine the EC₅₀ value using non-linear regression analysis.

Indirect and Cellular Antioxidant Mechanisms

Beyond direct scavenging, P3G exerts significant antioxidant effects by modulating endogenous cellular defense systems. This indirect action often leads to a more sustained and potent protective effect.

Upregulation of Antioxidant Enzymes

Studies have shown that P3G can enhance the cellular antioxidant arsenal by increasing the activity of key protective enzymes. In a cellular model of nonalcoholic fatty liver disease (NAFLD), treatment with P3G significantly increased the activities of Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT).[1] These enzymes are critical for detoxifying superoxide radicals and hydrogen peroxide. Concurrently, P3G was found to restore cellular levels of glutathione (GSH), a crucial non-enzymatic antioxidant.[1]

Table 2: Effect of P3G on Antioxidant Enzyme Activity in FFA-Treated L02 Hepatocytes

Treatment Group SOD Activity (U/mg) GPx Activity (U/mg) CAT Activity (U/mg)
Control 55.11 ± 2.13 115.34 ± 8.11 75.43 ± 4.56
FFA-Treated 49.22 ± 3.56 60.55 ± 4.08 31.92 ± 0.94
FFA + 300 µM P3G 59.24 ± 0.88 125.19 ± 13.11 84.01 ± 3.13

Data adapted from Hao et al., 2022.[1] Values represent mean ± SD.

Activation of the Nrf2-ARE Signaling Pathway

A pivotal mechanism for the indirect antioxidant activity of many polyphenols is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1).[9]

Upon exposure to oxidative stress or electrophilic compounds like P3G, Keap1 undergoes a conformational change, releasing Nrf2.[9] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[10] This binding initiates the transcription of a battery of phase II detoxifying and antioxidant enzymes, including SOD, CAT, GPx, and Heme Oxygenase-1 (HO-1).[10][11] While this pathway has been extensively demonstrated for the closely related cyanidin-3-glucoside (C3G)[11][12][13], it is a highly probable and critical mechanism for P3G as well.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P3G This compound (P3G) Keap1 Keap1 P3G->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation (Basal State) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf Maf Maf->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD, GPx, CAT) ARE->Genes Activates Transcription

Caption: P3G-mediated activation of the Nrf2-ARE signaling pathway.

Methodologies for Cellular Antioxidant Analysis

To validate the biological relevance of P3G's antioxidant activity, cell-based assays are indispensable. They provide insights into bioavailability, metabolism, and interaction with cellular machinery.

Experimental Protocol 2: Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the antioxidant activity of P3G within a cellular environment, accounting for cell uptake and metabolism.

Principle: The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, generated by adding 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant compound like P3G will scavenge the ROS, preventing the oxidation of DCFH and thus reducing fluorescence.[14][15]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells into a 96-well, black-walled, clear-bottom microplate at a density that will achieve confluence (e.g., 6 x 10⁴ cells/well) and culture for 24 hours.

  • Compound Treatment:

    • Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Treat the cells with 100 µL of media containing various concentrations of P3G or a positive control (e.g., Quercetin) for 1-2 hours.

  • Probe Loading:

    • Remove the treatment media and add 100 µL of media containing 25 µM DCFH-DA. Incubate for 60 minutes in the dark.

  • Induction of Oxidative Stress & Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of the AAPH radical initiator (600 µM in Hanks' Balanced Salt Solution) to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[16]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control.

    • Calculate the CAA value using the formula:

      • CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

    • Determine the EC₅₀ value, which is the concentration of P3G required to provide 50% inhibition of DCF formation.

Experimental Protocol 3: Western Blot for Nrf2 Nuclear Translocation

Objective: To quantify the accumulation of Nrf2 protein in the nucleus following treatment with this compound.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By separating cellular proteins into cytoplasmic and nuclear fractions, one can visualize and quantify the increase of Nrf2 in the nucleus, which is a hallmark of its activation.[10][17]

Western_Blot_Workflow A 1. Cell Treatment (with P3G) B 2. Cell Lysis & Nuclear/Cytoplasmic Fractionation A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (e.g., 5% non-fat milk) E->F G 7. Primary Antibody Incubation (anti-Nrf2, anti-Lamin B1, anti-Actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Standard workflow for Western blot analysis of Nrf2 activation.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., HepG2 or HUVECs) and treat with P3G for a predetermined time (e.g., 2-6 hours).

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to isolate the protein fractions.[17]

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli sample buffer.[18]

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[19]

    • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

    • Also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin or GAPDH) to verify the purity of the fractions.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the resulting signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Nrf2 signal to the respective loading control (Lamin B1 for nuclear, β-actin for cytoplasmic) to determine the relative increase in nuclear Nrf2.

Experimental Protocol 4: qPCR for Antioxidant Gene Expression

Objective: To measure changes in the mRNA levels of Nrf2-target genes (e.g., SOD2, CAT, GPX1, NQO1, HMOX1) after P3G treatment.

Principle: Quantitative Real-Time PCR (qPCR) measures the amount of a specific DNA template in real-time as it is amplified. By first reverse-transcribing cellular RNA into complementary DNA (cDNA), qPCR can be used to accurately quantify gene expression levels.[20]

Step-by-Step Methodology:

  • Cell Treatment and RNA Extraction:

    • Culture and treat cells with P3G as described previously.

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Ensure the RNA is of high purity (A260/280 ratio of ~2.0).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit with oligo(dT) or random primers.[21]

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a qPCR plate or tubes. Each reaction should contain:

      • SYBR Green Master Mix (contains Taq polymerase, dNTPs, MgCl₂, and SYBR Green dye).[22]

      • Forward and Reverse primers for the target gene (e.g., HMOX1) and a housekeeping gene (e.g., ACTB, GAPDH).[20]

      • Diluted cDNA template.

      • Nuclease-free water.

    • Include a no-template control (NTC) for each primer set to check for contamination.

  • qPCR Run:

    • Run the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by ~40 cycles of denaturation, annealing, and extension.[23]

    • A melt curve analysis should be performed at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • The instrument software will generate a quantification cycle (Cq) value for each reaction.

    • Calculate the relative gene expression using the ΔΔCq (delta-delta Cq) method:

      • Normalize to Housekeeping Gene: ΔCq = Cq(target gene) - Cq(housekeeping gene)

      • Normalize to Control Group: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)

      • Calculate Fold Change: Fold Change = 2^(-ΔΔCq)

Conclusion and Future Directions

The antioxidant mechanism of this compound is a sophisticated, dual-action process. It functions directly as a chemical antioxidant by scavenging free radicals and chelating pro-oxidant metals, and more profoundly, it acts as a modulator of cellular signaling.[1][4] By activating the Nrf2-ARE pathway, P3G fortifies cells from within, upregulating a suite of endogenous antioxidant and detoxifying enzymes.[1][12] This comprehensive defense strategy underscores its potential as a valuable agent in the prevention and mitigation of diseases rooted in oxidative stress.

For professionals in drug development, P3G represents a compelling lead compound. Future research should focus on its metabolic fate and the specific activities of its metabolites, as these may be the ultimate bioactive agents in vivo.[24] Furthermore, exploring its synergistic effects with other phytochemicals or conventional drugs could unveil novel therapeutic strategies. The robust methodologies detailed in this guide provide a solid framework for these future investigations, paving the way for a deeper understanding and application of this compound in human health.

References

  • Hao, R., Shan, S., Yang, D., Zhang, H., Sun, Y., & Li, Z. (2022). Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. Antioxidants, 11(10), 2038. [Link]

  • ResearchGate. (n.d.). Real-time PCR for quantification of antioxidant enzymes expression...[Link]

  • de Oliveira, R. O., de Souza, I. R., dos Santos, M. C. C., et al. (2021). Gene expression evaluation of antioxidant enzymes in patients with hepatocellular carcinoma: RT-qPCR and bioinformatic analyses. Genetics and Molecular Biology, 44(2), e20200388. [Link]

  • Bio-protocol. (n.d.). Western Blot Analysis of Nrf2, HO-1, AMPK, FOXO3, Thioredoxin, Cleaved Caspase 3, and VEGF. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Zielińska, P., Świętochowska, E., & Gomułkiewicz, A. (2023). Gene Expression and Activity of Selected Antioxidant and DNA Repair Enzymes in the Prefrontal Cortex of Sheep as Affected by Kynurenic Acid. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • Liu, Y., Gu, L., & Chen, G. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2020, 9382181. [Link]

  • PapersFlow. (n.d.). Antioxidant Activity Assays: Research Guide & Papers. [Link]

  • Lomeli, N., Bota, D., & Lomenick, B. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. Toxicology Reports, 2, 963–972. [Link]

  • Trovato, A., Siracusa, R., Di Paola, R., et al. (2016). Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation. Antioxidants, 5(2), 14. [Link]

  • Silvagno, F., Vernone, A., & Pescarmona, G. (2020). Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. Antioxidants, 9(12), 1261. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., et al. (2023). IL-22 inhibits ferroptosis and attenuates ischemia-reperfusion-induced acute kidney injury: Association with activation of the P62-Keap1-Nrf2 signaling pathway. PLOS ONE, 18(11), e0294101. [Link]

  • Speciale, A., Canali, R., Chirafisi, J., et al. (2013). Cyanidin-3-O-glucoside Counters the Response to TNF-alpha of Endothelial Cells by Activating Nrf2 Pathway. Molecular Nutrition & Food Research, 57(7), 1245-1254. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. [Link]

  • He, Y., He, Y., & Giusti, M. M. (2020). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. Foods, 9(10), 1441. [Link]

  • Thong-asa, W., & Tilokskulchai, K. (2020). Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells. BMC Complementary Medicine and Therapies, 20(1), 44. [Link]

  • Floegel, A., Kim, D. O., Chung, S. J., et al. (2011). Comparison of ABTS/DPPH assays for the detection of antioxidant activity in foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. [Link]

  • El Mouatassim, S., Guérin, J. F., & Ménézo, Y. (2000). Expression of genes encoding antioxidant enzymes in human and mouse oocytes during the final stages of maturation. Molecular Human Reproduction, 6(5), 457-463. [Link]

  • Kellett, M. E., Greenspan, P., & Pegg, R. B. (2018). Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line. Food Chemistry, 247, 359-363. [Link]

  • de Pascual-Teresa, S., Moreno, D. A., & García-Viguera, C. (2010). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 15(12), 9242-9266. [Link]

  • Liu, D., et al. (2021). Cyanidin‐3‐O‐glucoside ameliorates hydrogen peroxide‐induced oxidative stress by regulating HMGCR‐mediated cholesterol anabolism in HEK‐293T cells. Food Science & Nutrition, 9(12), 6599-6610. [Link]

  • Şahin, S., & Çapan, M. (2022). DPPH Radical Scavenging Assay. In Spectrophotometry - The Role of the Technique in the Context of Current Research. IntechOpen. [Link]

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Peonidin-3-Glucoside: Molecular Mechanisms and Therapeutic Targets in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peonidin-3-glucoside (P3G) is a bioactive anthocyanin found prominently in purple corn, black rice, and various berries. Unlike generic antioxidants, P3G exhibits specific pharmacological activity by modulating critical intracellular signaling cascades governing inflammation and cell survival. This technical guide delineates the molecular mechanisms of P3G, specifically its dual-action capability to suppress pro-inflammatory drivers (NF-κB, MAPK, NLRP3) while simultaneously upregulating cytoprotective pathways (Nrf2/HO-1, SIRT1).

Molecular Characterization & Pharmacodynamics

  • Chemical Identity: P3G consists of the anthocyanidin peonidin (3'-methoxy-4',5,7-trihydroxyflavylium) glycosylated at the C3 position. The presence of the methoxy group at the 3' position enhances its stability and lipophilicity compared to its hydroxylated counterpart, cyanidin-3-glucoside (C3G), potentially influencing cellular uptake and receptor interaction.

  • Metabolic Fate: Upon ingestion, P3G undergoes phase I and II metabolism.[1] Key metabolites include protocatechuic acid and vanillic acid . While native bioavailability is low (<12%), the accumulation of these active metabolites contributes significantly to the systemic anti-inflammatory effect.

Mechanistic Deep Dive: Core Signaling Pathways

The NF-κB and MAPK Suppression Axis

The primary anti-inflammatory mechanism of P3G involves the direct blockade of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Mechanism: Under inflammatory stimuli (e.g., LPS, TNF-α), P3G inhibits the phosphorylation of the IκB kinase (IKK) complex. This prevents the degradation of IκBα, thereby sequestering the p65/p50 NF-κB dimer in the cytoplasm and blocking its nuclear translocation.

  • MAPK Crosstalk: P3G simultaneously attenuates the phosphorylation of upstream MAPK kinases—specifically JNK , ERK1/2 , and p38 . Since MAPKs often act as upstream activators of NF-κB, this creates a dual-layer blockade against cytokine production (IL-6, TNF-α, IL-1β).

The Nrf2/HO-1 Antioxidant Defense System

P3G acts as a hormetic stressor that activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2).

  • Mechanism: P3G promotes the dissociation of Nrf2 from its inhibitor Keap1. Translocated Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of Heme Oxygenase-1 (HO-1) , Superoxide Dismutase (SOD) , and Catalase . This reduces intracellular ROS, which is a critical feedback loop that further dampens NF-κB activation.

The SIRT1/p53 Anabolic Axis (Osteo-Protection)

In chondrocytes and osteoblasts, P3G exhibits a unique anabolic profile.

  • Mechanism: P3G upregulates SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase. Activated SIRT1 deacetylates p53 , reducing apoptosis, and inhibits RANKL expression. This pathway is critical for preventing cartilage degradation in osteoarthritis models.

Pathway Visualization

The following diagram illustrates the multi-target mechanism of P3G within an inflamed cell.

P3G_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P3G This compound (Extracellular) TLR4 TLR4 / TNFR P3G->TLR4 Receptor Interference ROS ROS Accumulation P3G->ROS Scavenging MAPK MAPK Phosphorylation (p-JNK, p-ERK, p-p38) P3G->MAPK Inhibits Phosphorylation IKK IKK Complex P3G->IKK Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex P3G->Nrf2_Keap1 Promotes Dissociation NLRP3 NLRP3 Inflammasome P3G->NLRP3 Suppresses Assembly SIRT1 SIRT1 Activation P3G->SIRT1 Upregulates LPS LPS / TNF-α (Stimulus) LPS->TLR4 TLR4->ROS TLR4->MAPK TLR4->IKK ROS->NLRP3 Activates MAPK->IKK IkB IκBα (Degradation blocked) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_Nucl NF-κB (Nuclear) NFkB->NFkB_Nucl Translocation Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Keap1->Nrf2_Nucl Translocation Genes_Inf Pro-Inflammatory Genes (COX-2, iNOS, IL-6) NFkB_Nucl->Genes_Inf Transcription Genes_Anti Antioxidant Genes (HO-1, SOD, CAT) Nrf2_Nucl->Genes_Anti Transcription (ARE) SIRT1->NFkB_Nucl Deacetylation (Inhibition) Genes_Anti->ROS Reduces

Figure 1: Integrated signaling map showing P3G's multi-targeted inhibition of inflammatory cascades (Red) and activation of cytoprotective pathways (Green/Blue).

Quantitative Efficacy Data

The following table summarizes P3G efficacy across various cell models, providing a reference for dosage selection in experimental designs.

Experimental ModelInducerTarget BiomarkerP3G Effective Conc.Quantitative Effect
THP-1 Macrophages LPS (100 ng/mL)TNF-α, IL-6 Secretion10 - 50 µM>50% reduction in cytokine release
L02 Hepatocytes Free Fatty AcidsNF-κB p65 Nuclear Translocation300 µMReduced from 1.24 (Control) to 0.80 (Fold Change)
hFOB Osteoblasts Serum StarvationApoptosis (Bax/Bcl-2)1.0 µg/mL (~2 µM)Significant reduction in apoptosis; Upregulation of SIRT1
A549 Lung Cells SARS-CoV-2 SpikeNLRP3 Inflammasome1.25 - 10 µg/mLDose-dependent suppression of IL-1β and IL-18
RAW 264.7 LPSiNOS / COX-2 Protein50 - 100 µMNear-complete blockade of protein expression

Experimental Protocols (Validation Workflows)

In Vitro Anti-Inflammatory Assay (LPS-Induced RAW 264.7)

Objective: Validate P3G inhibition of the NF-κB pathway via Western Blot.

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing P3G (0, 10, 50, 100 µM) for 2 hours .

    • Note: Pre-treatment is critical to allow cellular uptake and priming of antioxidant enzymes before the inflammatory insult.

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 30 minutes (for phosphorylation analysis) or 24 hours (for protein expression/cytokine release).

  • Protein Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Lyse with RIPA buffer + Phosphatase Inhibitor Cocktail (Critical for detecting p-IκBα and p-p65).

  • Western Blot Analysis:

    • Target Proteins: p-p65 (Ser536), Total p65, p-IκBα, IκBα, β-actin.

    • Expected Result: P3G should dose-dependently reduce the ratio of p-p65/Total p65.

Experimental Workflow Diagram

Experimental_Workflow Step1 Cell Seeding (RAW 264.7 / THP-1) Step2 P3G Pre-treatment (10-100 µM, 2h) Step1->Step2 Step3 LPS Induction (1 µg/mL) Step2->Step3 Branch Timepoint Step3->Branch PathA 30-60 min: Phospho-Protein Analysis (WB: p-p65, p-JNK) Branch->PathA Signaling PathB 24 hours: Cytokine/Enzyme Analysis (ELISA, WB: iNOS) Branch->PathB Downstream

Figure 2: Standardized workflow for validating P3G anti-inflammatory activity.

Therapeutic Implications & Drug Development

Bioavailability Challenges

P3G, like other anthocyanins, suffers from low bioavailability (~1-2% intact absorption). However, its methylated B-ring (peonidin vs. cyanidin) confers slightly higher stability and lipophilicity.

  • Strategy: Formulation with liposomes or nano-encapsulation is recommended to protect the glycoside from gastric hydrolysis and enhance intestinal uptake.

Target Indications

Based on the signaling profile, P3G is a high-potential candidate for:

  • Osteoarthritis (OA): Unique ability to activate SIRT1 and inhibit RANKL makes it superior to generic anti-inflammatories for bone/cartilage preservation.

  • Metabolic Liver Disease (NAFLD/NASH): Dual regulation of lipid metabolism (via PPARs) and inflammation (via NF-κB).

  • Viral-Induced Inflammation: Efficacy against Spike-protein induced NLRP3 activation suggests utility in managing post-viral inflammatory sequelae.

References

  • Peonidin-3-O-glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions. Journal of Agricultural and Food Chemistry. Link

  • Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction. Nutrients. Link

  • Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis. International Journal of Molecular Sciences. Link

  • Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways. Inflammation. Link

  • Molecular Mechanism of Action of Pelargonidin-3-O-Glucoside, the Main Anthocyanin Responsible for the Anti-Inflammatory Effect of Strawberry Fruits. Food Chemistry. Link

Sources

Technical Guide: Peonidin-3-Glucoside in Plant Physiology & Stress Response

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peonidin-3-glucoside (Pn3G) represents a critical intersection between plant stress adaptation and pharmacological bioactivity. Unlike its precursor cyanidin-3-glucoside (Cy3G), Pn3G possesses a methylated B-ring at the 3'-position, conferring enhanced chemical stability and specific transport kinetics. In plant physiology, Pn3G is not merely a pigment but a stress-responsive metabolite that accumulates under abiotic extremes (drought, cold, UV-B) to mitigate oxidative damage and modulate osmotic pressure. For drug development professionals, Pn3G offers a potent scaffold for anti-inflammatory and chemopreventive therapeutics, driven by its ability to inhibit NF-κB signaling and induce G2/M cell cycle arrest. This guide synthesizes the mechanistic role of Pn3G in plants with actionable protocols for its extraction, quantification, and functional validation.

Part 1: Chemical & Biosynthetic Profile

Structural Significance

Pn3G (C₂₂H₂₃O₁₁) is an anthocyanin belonging to the O-methylated flavonoid subclass.

  • Stability Factor: The methoxy group (-OCH₃) at the 3' position reduces susceptibility to nucleophilic attack compared to the ortho-dihydroxyl system of cyanidin. This methylation is a key evolutionary adaptation for preserving antioxidant capacity in fluctuating vacuolar pH.

  • Solubility: The glucose moiety at C-3 ensures water solubility, facilitating vacuolar storage and systemic transport.

Biosynthetic Pathway

The synthesis of Pn3G is a downstream event in the phenylpropanoid pathway. The critical divergence point from Cyanidin-3-glucoside is catalyzed by Anthocyanin O-methyltransferase (AOMT) .

Biosynthesis Phenylalanine L-Phenylalanine Cinnamic Cinnamic Acid Phenylalanine->Cinnamic Phenylalanine->Cinnamic PAL Coumaroyl p-Coumaroyl-CoA Cinnamic->Coumaroyl Cinnamic->Coumaroyl C4H/4CL Chalcone Naringenin Chalcone Coumaroyl->Chalcone Coumaroyl->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin Chalcone->Naringenin CHI DHK Dihydrokaempferol Naringenin->DHK Naringenin->DHK F3H DHQ Dihydroquercetin DHK->DHQ DHK->DHQ F3'H Leuco Leucocyanidin DHQ->Leuco DHQ->Leuco DFR Cyanidin Cyanidin Leuco->Cyanidin Leuco->Cyanidin ANS Cy3G Cyanidin-3-Glucoside (Cy3G) Cyanidin->Cy3G Cyanidin->Cy3G UFGT Pn3G This compound (Pn3G) Cy3G->Pn3G Cy3G->Pn3G AOMT PAL PAL C4H C4H/4CL CHS CHS CHI CHI F3H F3H F3pH F3'H DFR DFR ANS ANS UFGT UFGT AOMT AOMT (Methylation)

Figure 1: Biosynthetic pathway of this compound highlighting the critical methylation step by AOMT.

Part 2: Physiological Mechanisms in Stress Response

The "Shield and Signal" Mechanism

Pn3G operates via a dual mechanism under stress:

  • Direct ROS Scavenging (Shield): The phenolic hydroxyl groups donate hydrogen atoms to neutralize Reactive Oxygen Species (ROS) like superoxide anions (

    
    ) and hydrogen peroxide (
    
    
    
    ), preventing lipid peroxidation.
  • Signaling Modulation: Accumulation of Pn3G in the vacuole alters the osmotic potential, aiding in turgor maintenance during drought. Furthermore, its precursor pathways are upregulated by the MBW Complex (MYB-bHLH-WD40) in response to ABA and ROS signaling.

Stress Signaling Network

The following diagram illustrates how environmental triggers lead to Pn3G accumulation and subsequent stress tolerance.

StressResponse Stress Abiotic Stress (Cold, Drought, UV-B) ROS ROS Burst (H2O2, O2-) Stress->ROS ABA ABA Accumulation Stress->ABA CBF CBF Pathway (Cold Response) Stress->CBF MBW MBW Complex (MYB-bHLH-WD40) ROS->MBW ABA->MBW Genes Upregulation of LBGs (DFR, ANS, UFGT, AOMT) MBW->Genes CBF->Genes Pn3G This compound Accumulation Genes->Pn3G Scavenging ROS Scavenging (Antioxidant) Pn3G->Scavenging Osmotic Osmotic Adjustment (Turgor Maintenance) Pn3G->Osmotic Photo Photoprotection (UV Screening) Pn3G->Photo Scavenging->ROS Inhibits

Figure 2: Signal transduction network linking abiotic stress to Pn3G synthesis and physiological protection.

Part 3: Experimental Protocols (Self-Validating Systems)

Extraction and Purification of Pn3G

Objective: Isolate high-purity Pn3G from plant tissue (e.g., Oryza sativa black rice or Vitis vinifera skins) for analytical or bioactivity assays.

Protocol:

  • Tissue Preparation: Grind lyophilized plant tissue to a fine powder (<0.5 mm) to maximize surface area.

  • Solvent Extraction:

    • Mix powder with Methanol:1.0N HCl (85:15 v/v) at a ratio of 1:10 (w/v). Note: Acidification stabilizes the flavylium cation form.

    • Sonicate for 15 minutes at <40°C. Causality: Heat degrades anthocyanins; sonication disrupts cell walls.

  • Separation: Centrifuge at 7,500 x g for 10 min at 4°C. Collect supernatant. Repeat extraction on pellet twice.

  • Concentration: Combine supernatants and evaporate methanol using a rotary evaporator at 35°C under vacuum.

  • Purification (Solid Phase Extraction - SPE):

    • Condition a C18 Sep-Pak cartridge with methanol followed by acidified water (0.1% HCl).

    • Load aqueous extract. Wash with acidified water to remove sugars/acids.

    • Elute anthocyanins with Methanol:0.1% HCl (v/v) .

Self-Validation Check:

  • Visual: Eluate must be deep red/purple.

  • Analytical: Run a small aliquot on HPLC. If peak resolution is poor, repeat SPE wash step.

HPLC-DAD/MS Quantification

Objective: Quantify Pn3G against a certified standard.

ParameterCondition
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A Water + 5% Formic Acid
Mobile Phase B Acetonitrile + 5% Formic Acid
Flow Rate 1.0 mL/min
Detection 520 nm (specific for anthocyanins)
Gradient 0-5 min: 5% B; 5-20 min: 5-20% B; 20-30 min: 20-40% B.

Validation Criteria:

  • Retention Time: Pn3G typically elutes after Cy3G due to the methyl group increasing hydrophobicity.

  • MS Confirmation: Look for parent ion

    
     m/z and fragment ion (aglycone) 
    
    
    
    m/z.

Part 4: Comparative Data & Bioactivity

Stability Comparison: Pn3G vs. Cy3G

The following table summarizes why Pn3G is often the preferred metabolite for long-term stress adaptation in plants and shelf-life in drugs.

FeatureCyanidin-3-Glucoside (Cy3G)This compound (Pn3G)Mechanism
B-Ring Structure 3',4'-Dihydroxy3'-Methoxy, 4'-HydroxyMethylation blocks one oxidation site.
Thermal Stability ModerateHighSteric hindrance protects against degradation.
pH Tolerance Unstable > pH 7Improved stability > pH 7Methoxylation resists chalcone formation.
Transport Affinity High (MATE/ABC)Specific (MATE)Methylation alters transporter binding kinetics.
Pharmacological Relevance (Drug Development)

For researchers in drug discovery, Pn3G exhibits distinct bioactivities:

  • Anti-Cancer: Induces G2/M phase arrest in HS578T breast cancer cells; downregulates CDK-1/2 and Cyclin B1.

  • Anti-Inflammatory: Inhibits NLRP3 inflammasome activation and suppresses IL-1β/IL-18 secretion in macrophages.

  • Gut Health: Modulates gut microbiota and repairs intestinal barrier in colitis models (e.g., DSS-induced).[1]

References

  • Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. Foods. (2023).[2][3][4] Link

  • Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. Nutrition and Cancer. (2005).[5][6][7] Link

  • The Biosynthesis of Cyanidin-3-O-glucoside: A Technical Guide for Researchers. BenchChem. (2025).[8] Link

  • MATE Transporters Facilitate Vacuolar Uptake of Epicatechin 3′-O-Glucoside for Proanthocyanidin Biosynthesis in Medicago truncatula and Arabidopsis. The Plant Cell.[9] (2009).[10][5][6][8][9] Link

  • Environmental Stress-Induced Anthocyanin Accumulation in Plants. Encyclopedia. (2024).[11] Link

  • Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice. Food Research International.[1] (2025).[8] Link

  • Determination of anthocyanins in red grape skin by pressurised fluid extraction and HPLC. Czech Journal of Food Sciences. (2010).[10][6] Link

Sources

A Researcher's Guide to Unveiling the Properties of Peonidin-3-glucoside Through Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to computationally investigate the properties of Peonidin-3-glucoside, a key anthocyanin with significant antioxidant and therapeutic potential.[1][2] By leveraging quantum chemical calculations, we can gain profound insights into its electronic structure, spectroscopic characteristics, and antioxidant mechanisms at a molecular level, guiding further experimental work and application development.

Introduction: The Rationale for a Computational Approach

This compound is a naturally occurring anthocyanin found in various fruits and vegetables, contributing to their vibrant red and purple hues.[2][3] Beyond its role as a pigment, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties.[1][4][5] Understanding the fundamental electronic and structural properties that give rise to these effects is paramount for its potential application in pharmaceuticals and nutraceuticals.

Experimental characterization, while essential, can be complemented and often guided by computational chemistry.[6][7] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate molecular geometries, electronic properties, and reaction mechanisms with a high degree of accuracy.[8][9] This guide will walk you through the theoretical underpinnings and practical application of these methods to the study of this compound.

Theoretical Framework: Choosing the Right Tools for the Job

The selection of an appropriate theoretical method and basis set is the most critical decision in any quantum chemical study, as it directly impacts the accuracy and computational cost of the calculations. For molecules like flavonoids, a balance must be struck to capture the complex electronic structure without incurring prohibitive computational expense.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and efficiency.[8] Unlike wavefunction-based methods, DFT calculates the electronic energy based on the electron density, which is a function of only three spatial coordinates.

Choice of Functional: The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional. For flavonoids, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have shown robust performance.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used and well-benchmarked hybrid functionals. It often provides a good starting point for geometry optimizations and electronic structure calculations of organic molecules.[8][10]

  • M06-2X (Minnesota, 2006, with twice the amount of non-local exchange): This functional is known for its good performance in describing non-covalent interactions, which can be important in larger molecules with flexible moieties like the glucoside group.[11]

  • ωB97X-D (Head-Gordon and co-workers' long-range corrected functional with dispersion): This range-separated hybrid functional with an empirical dispersion correction is particularly well-suited for calculations where long-range interactions are important, and for TD-DFT calculations of electronic excitations.

Recommendation: For a comprehensive study, it is advisable to start with B3LYP for initial geometry optimizations and then refine the calculations, particularly for electronic properties and reaction energetics, using M06-2X or ωB97X-D.

Basis Sets

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-311++G(d,p)): This triple-zeta basis set is a good choice for flavonoids. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density.[12]

  • Dunning-style basis sets (e.g., aug-cc-pVTZ): These correlation-consistent basis sets are generally more accurate but also more computationally expensive. They are a good option for high-accuracy single-point energy calculations on an already optimized geometry.

  • Karlsruhe basis sets (e.g., def2-TZVP): This is another popular triple-zeta basis set that often provides a good balance of accuracy and computational cost.[13]

Recommendation: The 6-311++G(d,p) basis set is a robust and widely used choice for calculations on flavonoids and represents a good starting point for achieving reliable results.[8]

Modeling the Solvent Environment

This compound's properties are highly influenced by its environment, particularly in biological systems where water is the primary solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for the bulk effects of the solvent without explicitly including solvent molecules in the calculation.[7][14] The PCM creates a cavity in a continuous dielectric medium that represents the solvent, and the solute is placed within this cavity.[7][15] This approach is available in most quantum chemistry software packages.[7]

Computational Workflow: A Step-by-Step Guide

The following workflow outlines the key steps for a comprehensive computational study of this compound. This workflow can be implemented using popular quantum chemistry software packages such as Gaussian or ORCA .

G cluster_prep Step 1: Input Preparation cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Data Analysis & Interpretation a Obtain Initial 3D Structure (e.g., from PubChem) b Define Charge and Multiplicity a->b c Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) b->c d Frequency Analysis (Confirm Minimum Energy Structure) c->d e TD-DFT for UV-Vis Spectrum (ωB97X-D/6-311++G(d,p)) d->e f Antioxidant Property Calculations (BDE, IP, PA) d->f g Extract Optimized Geometry and Molecular Orbitals d->g h Compare Calculated λmax with Experimental Data e->h i Determine Dominant Antioxidant Mechanism f->i

Caption: Computational workflow for this compound property analysis.

Step 1: Geometry Optimization and Frequency Analysis

The first and most crucial step is to obtain an accurate 3D structure of the molecule at its lowest energy state.

Protocol:

  • Obtain Initial Coordinates: A good starting geometry for this compound can be obtained from databases like PubChem (CID 14311152).[16] Save the coordinates in a format compatible with your chosen software (e.g., .xyz or .mol).

  • Create Input File: Prepare an input file for your quantum chemistry software. Below are example templates for Gaussian and ORCA.

    Gaussian Input Example (peonidin_opt.gjf):

    ORCA Input Example (peonidin_opt.inp):

  • Execute the Calculation: Run the calculation on a suitable computing resource.

  • Verify the Optimized Structure: After the calculation completes, ensure that the geometry optimization has converged successfully. This is typically indicated by a specific message in the output file (e.g., "Optimization completed").

  • Check Frequencies: The frequency calculation is essential to confirm that the optimized structure is a true energy minimum and not a saddle point. A minimum energy structure will have no imaginary frequencies.

Step 2: Simulating the UV-Vis Spectrum with TD-DFT

With the optimized geometry, you can now calculate the electronic excited states to predict the UV-Vis absorption spectrum.

Protocol:

  • Create TD-DFT Input File: Use the optimized coordinates from the previous step. It is often beneficial to use a range-separated functional like ωB97X-D for better accuracy in predicting excitation energies.

    Gaussian Input Example (peonidin_tddft.gjf):

  • Execute the Calculation: Run the TD-DFT calculation.

  • Analyze the Output: The output file will contain a list of excited states, their excitation energies (in eV and nm), and their oscillator strengths. The oscillator strength is a measure of the intensity of the absorption.

  • Compare with Experimental Data: Compare the calculated wavelength of the most intense transition (highest oscillator strength) in the visible region with the experimental λmax for this compound, which is approximately 526 nm in methanol with 0.1% HCl.[6]

Step 3: Calculating Antioxidant Properties

The antioxidant activity of flavonoids can be rationalized by examining three primary mechanisms of free radical scavenging: Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Electron Transfer followed by Proton Transfer (ETPT).[1] The favorability of each pathway can be assessed by calculating the following thermodynamic parameters:

  • Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of an O-H bond. A lower BDE indicates a more favorable HAT mechanism.

  • Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a more favorable ETPT mechanism.

  • Proton Affinity (PA): The negative of the enthalpy change for the protonation of the anionic form of the molecule. A lower PA indicates a more favorable SPLET mechanism.

G cluster_mechanisms Antioxidant Mechanisms cluster_calculations Required Calculations hat Hydrogen Atom Transfer (HAT) BDE = H(Radical) + H(H•) - H(Parent) splet Sequential Proton Loss Electron Transfer (SPLET) PA = H(Anion) + H(H+) - H(Parent) etpt Electron Transfer Proton Transfer (ETPT) IP = H(Cation Radical) + H(e-) - H(Parent) parent Parent Molecule (Optimized Geometry + Frequencies) parent->hat parent->splet parent->etpt radical Radical (Optimized Geometry + Frequencies) radical->hat anion Anion (Optimized Geometry + Frequencies) anion->splet cation Cation Radical (Optimized Geometry + Frequencies) cation->etpt

Caption: Relationship between antioxidant mechanisms and required calculations.

Protocol:

  • Calculate Enthalpies: To calculate BDE, IP, and PA for each hydroxyl group on this compound, you will need to perform geometry optimizations and frequency calculations for the parent molecule, the radical (formed by removing a hydrogen atom), the anion (formed by removing a proton), and the cation radical (formed by removing an electron).

  • Parent Molecule: You have already calculated the enthalpy (H) for the parent molecule in the initial optimization step.

  • Radical Species: For each O-H group, create an input file for the radical species by removing the corresponding hydrogen atom. Remember to set the charge to 0 and the multiplicity to 2 (doublet).

  • Anionic Species: For each O-H group, create an input file for the anion by removing the corresponding proton (H+). Set the charge to -1 and the multiplicity to 1 (singlet).

  • Cation Radical Species: Create an input file for the cation radical by setting the charge to +1 and the multiplicity to 2 (doublet).

  • Calculate BDE, IP, and PA: Use the calculated enthalpies from the output files to determine the BDE, IP, and PA values using the appropriate thermodynamic cycles. The hydroxyl group with the lowest BDE is the most likely site for HAT, while the one with the lowest PA is the most likely site for the initial deprotonation in the SPLET mechanism.

Data Presentation and Interpretation

Table 1: Key Calculated Properties of this compound
PropertyCalculated ValueExperimental Value
Optimized Geometry
Dihedral Angle (B-ring vs. C-ring)Value °-
Electronic Properties
HOMO EnergyValue eV-
LUMO EnergyValue eV-
HOMO-LUMO GapValue eV-
Spectroscopic Properties
λmax (Visible)Value nm~526 nm[6]
Oscillator StrengthValue-
Antioxidant Properties (Example for 4'-OH group)
Bond Dissociation Enthalpy (BDE)Value kcal/mol-
Ionization Potential (IP)Value kcal/mol-
Proton Affinity (PA)Value kcal/mol-

Interpretation:

  • Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO often indicates regions susceptible to electrophilic attack and electron donation, which is relevant for antioxidant activity.[1]

  • UV-Vis Spectrum: A close agreement between the calculated and experimental λmax validates the chosen computational methodology. Deviations can be attributed to factors such as specific solvent-solute interactions not fully captured by the implicit solvent model.

  • Antioxidant Mechanisms: By comparing the calculated BDE, IP, and PA values for the different hydroxyl groups, you can predict the most likely site of radical attack and the dominant antioxidant mechanism in a given environment. In polar solvents like water, the SPLET mechanism is often favored for flavonoids.[3]

Conclusion: Bridging Theory and Experiment

This guide has provided a detailed roadmap for the computational investigation of this compound using quantum chemical methods. By following this workflow, researchers can obtain valuable insights into the structural, electronic, spectroscopic, and antioxidant properties of this important anthocyanin. These theoretical predictions can then be used to rationalize experimental observations, guide the design of new derivatives with enhanced activity, and ultimately accelerate the development of novel therapeutic and nutraceutical applications.

References

  • Zhang, Y., et al. (2024). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI. Retrieved from [Link]

  • Wikipedia. (2023). Polarizable continuum model. Retrieved from [Link]

  • Gao, L., et al. (2020). Density functional theory investigation on antioxidant activity of five flavonoids from Hebei Xiangju. ResearchGate. Retrieved from [Link]

  • Yeh, C.-N., et al. (2019). TAO-DFT with the Polarizable Continuum Model. PMC. Retrieved from [Link]

  • Ali, H. M., & Ali, I. H. (2019). Structure-antioxidant activity relationships, QSAR, DFT calculation, and mechanisms of flavones and flavonols. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2023). Investigating the Antioxidant Efficiency of Tea Flavonoid Derivatives: A Density Functional Theory Study. MDPI. Retrieved from [Link]

  • Borges, F., et al. (2005). Structure–property studies on the antioxidant activity of flavonoids present in diet. Free Radical Biology and Medicine. Retrieved from [Link]

  • Chaiamornnugool, P., et al. (2017). DFT study of anthocyanidin and anthocyanin pigments for Dye-Sensitized Solar Cells: Electron injecting from the excited states and adsorption onto TiO2 (anatase) surface. ResearchGate. Retrieved from [Link]

  • Hao, R., et al. (2023). Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. PMC. Retrieved from [Link]

  • YouTube. (2020). Submitting a simple ORCA job. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz (dot) examples. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • Wang, S., et al. (2021). DFT study of the stabilization effect on anthocyanins via secondary interactions. PMC. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Group of Prof. Hendrik Zipse. (n.d.). The Polarizable Continuum Model (PCM). Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Q-Chem. (n.d.). 11.2.3 Polarizable Continuum Models. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Polarizable continuum model – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). Peonidin 3-Glucoside. Retrieved from [Link]

  • ORCA Tutorials. (n.d.). Geometry optimization. Retrieved from [Link]

  • YouTube. (2021). 13. Geometry Optimization using ORCA Quantum Chem. package (Output Files). Retrieved from [Link]

  • Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?. Retrieved from [Link]

  • Medium. (2019). Multi-step Geometry Optimization with ORCA. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set?. Retrieved from [Link]

  • Chen, P.-N., et al. (2005). Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. PubMed. Retrieved from [Link]

  • YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. Retrieved from [Link]

  • YouTube. (2022). How to calculate UV-VIS spectra in Gaussian 09/16. Retrieved from [Link]

  • Permatasari, L., et al. (2018). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. PMC. Retrieved from [Link]

  • Reddit. (2023). Which Basis Set and Functional to use when?. Retrieved from [Link]

  • Computational Chemistry List. (2012). Example Gaussian 09 Input File for UV/Vis spectrum calculation. Retrieved from [Link]

  • ResearchGate. (2023). Antitumorigenic activity of this compound or.... Retrieved from [Link]

  • Gaussian. (2017). Creating UV/Visible Plots from the Results of Excited States Calculations. Retrieved from [Link]

  • MDPI. (2024). Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies. Retrieved from [Link]

  • Amazon S3. (n.d.). Figure A. Online-DAD UV-vis spectra of peonidin-type anthocyanins identified in Garnacha Tintorera grapes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of cyanidin 3-glucoside standard and purified compound.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1 (A) and cyanidin 3-O-glucoside (B).... Retrieved from [Link]

  • SciSpace. (n.d.). Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Identification of Peonidin-3-glucoside in Novel Plant Species

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the identification and structural elucidation of Peonidin-3-glucoside, a significant anthocyanin, in previously uncharacterized plant species. Directed at researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. Herein, we fuse established analytical chemistry principles with field-proven insights to create a self-validating system for the robust identification of this target molecule.

Foundational Understanding: this compound and Its Significance

This compound is a water-soluble plant pigment belonging to the anthocyanin class of flavonoids.[1][2] It is responsible for many of the red, purple, and blue hues observed in fruits, flowers, and vegetables.[3][4] Commonly found in berries, red grapes, red onions, and purple corn, its presence is of significant interest due to its antioxidant, anti-inflammatory, and potential disease-inhibiting properties.[4][5] The molecular structure consists of a peonidin aglycone attached to a glucose molecule at the 3-O-position.[6] This glycosidic linkage is a key feature for its identification.

Strategic Workflow for Identification

The identification of this compound in a novel plant species is a multi-step process that requires a systematic and rigorous approach. The following workflow is designed to ensure accuracy and reproducibility, from initial screening to definitive structural confirmation.

G cluster_0 Phase 1: Extraction & Purification cluster_1 Phase 2: Analytical Separation & Tentative Identification cluster_2 Phase 3: Definitive Structural Elucidation cluster_3 Phase 4: Validation Sample Preparation Sample Preparation Solvent Extraction Solvent Extraction Sample Preparation->Solvent Extraction Acidified Alcohol Crude Extract Crude Extract Solvent Extraction->Crude Extract Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Crude Extract->Solid-Phase Extraction (SPE) C18 Cartridge Purified Anthocyanin Fraction Purified Anthocyanin Fraction Solid-Phase Extraction (SPE)->Purified Anthocyanin Fraction HPLC/UHPLC Analysis HPLC/UHPLC Analysis Purified Anthocyanin Fraction->HPLC/UHPLC Analysis NMR Spectroscopy NMR Spectroscopy Purified Anthocyanin Fraction->NMR Spectroscopy UV-Vis Detection (DAD) UV-Vis Detection (DAD) HPLC/UHPLC Analysis->UV-Vis Detection (DAD) ~520 nm LC-MS Analysis LC-MS Analysis HPLC/UHPLC Analysis->LC-MS Analysis Tentative Identification Tentative Identification UV-Vis Detection (DAD)->Tentative Identification Retention Time & Spectral Match Tandem MS (MS/MS) Tandem MS (MS/MS) Tentative Identification->Tandem MS (MS/MS) Mass-to-Charge Ratio (m/z) Mass-to-Charge Ratio (m/z) LC-MS Analysis->Mass-to-Charge Ratio (m/z) [M]+ at 463 Mass-to-Charge Ratio (m/z)->Tentative Identification Fragmentation Pattern Fragmentation Pattern Tandem MS (MS/MS)->Fragmentation Pattern Loss of Glucose Structural Confirmation Structural Confirmation Fragmentation Pattern->Structural Confirmation Comparison with Reference Standard Comparison with Reference Standard Structural Confirmation->Comparison with Reference Standard 1D & 2D NMR Data 1D & 2D NMR Data NMR Spectroscopy->1D & 2D NMR Data 1H, 13C, COSY, HMBC Unambiguous Structure Unambiguous Structure 1D & 2D NMR Data->Unambiguous Structure Unambiguous Structure->Structural Confirmation Validated Identification Validated Identification Comparison with Reference Standard->Validated Identification

Caption: A strategic workflow for the identification of this compound.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of anthocyanins from the plant matrix while minimizing degradation.

Protocol 1: Acidified Methanol Extraction

  • Sample Collection and Preparation: Collect fresh plant material and freeze-dry to preserve the integrity of the anthocyanins. Grind the lyophilized tissue into a fine powder.

  • Extraction Solvent: Prepare a solution of methanol acidified with 1.0 N HCl (85:15, v/v).[7] The acidic environment is crucial for maintaining the stable flavylium cation form of the anthocyanin.

  • Extraction Procedure:

    • Mix 30 grams of the ground plant material with 200 mL of the acidified methanol solvent.[7]

    • Sonicate the mixture for 15 minutes to facilitate cell wall disruption and enhance extraction efficiency.[7]

    • Centrifuge the mixture at 7500 rpm at 4°C for 5 minutes.[7]

    • Decant the supernatant into a clean flask.

    • Repeat the extraction process on the pellet with an additional 200 mL of the solvent to ensure exhaustive extraction.[7]

  • Concentration: Combine the supernatants from both extractions and reduce the volume using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation.[7][8]

Purification of the Crude Extract

To remove interfering compounds such as sugars, organic acids, and other flavonoids, the crude extract must be purified. Solid-phase extraction (SPE) is a highly effective method for this purpose.[9]

Protocol 2: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by acidified water (e.g., water with 0.1% HCl).

  • Sample Loading: Load the concentrated crude extract onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with acidified water to remove polar impurities.

  • Elution: Elute the anthocyanins from the cartridge using acidified methanol. The colored fraction containing the anthocyanins should be collected.

  • Final Preparation: Evaporate the methanol from the eluted fraction under vacuum and redissolve the purified anthocyanin extract in a suitable solvent for chromatographic analysis (e.g., mobile phase A).

Analytical Identification and Characterization

The purified extract is now ready for detailed analysis to identify and characterize the anthocyanins present.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC is the standard method for the separation and initial identification of anthocyanins.[9][10][11]

Table 1: HPLC-DAD Operating Conditions

ParameterConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent separation of anthocyanins based on their polarity.[10][12]
Mobile Phase A 5% Formic Acid in WaterAcidification maintains the flavylium cation form and improves peak shape.
Mobile Phase B 1% Formic Acid in AcetonitrileThe organic modifier elutes the anthocyanins from the column.
Gradient 0-2 min, 10% B; 2-35 min, 10-90% B; 35-40 min, 90-100% B; 40-60 min, 100% BA gradient elution is necessary to resolve the complex mixture of compounds in the plant extract.[13]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[13]
Detection Wavelength 520 nmThis is the characteristic maximum absorbance wavelength for anthocyanins.[12][14]
Column Temperature 32°CTemperature control ensures reproducible retention times.[13]

Tentative Identification: The retention time of a peak in the sample chromatogram is compared to that of a this compound reference standard.[15] Additionally, the UV-Vis spectrum of the peak, obtained from the DAD, should match the characteristic spectrum of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for identifying flavonoid glycosides.[12][16]

Workflow for LC-MS based identification of this compound

Sources

Methodological & Application

High-Fidelity Quantification of Peonidin-3-Glucoside in Fruit Matrices via HPLC-DAD

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-P3G-2026

Executive Summary

This application note outlines a robust, validated protocol for the extraction and quantification of Peonidin-3-glucoside (P3G) in complex fruit matrices (e.g., Vitis vinifera, Vaccinium spp.) using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).[1][2]

Designed for drug development and phytochemical researchers, this guide moves beyond generic "cookbook" instructions. It integrates the chemical stability requirements of anthocyanins with ICH Q2(R2) validation standards to ensure data integrity.

Scientific Foundation: The Stability-Selectivity Nexus

The Chemical Challenge

This compound is a methylated anthocyanin. Its quantification is complicated by its pH-dependent structural equilibrium. In aqueous solution, P3G exists in a dynamic equilibrium between the red flavylium cation (stable, detectable at 520 nm) and the colorless hemiketal/pseudobase forms.

  • Critical Insight: To achieve accurate quantification, the mobile phase and extraction solvent must maintain a pH < 2.0. Failure to do so results in "ghost peaks" or severe underestimation of concentration due to the formation of colorless species that are invisible to the DAD at 520 nm.

Method Strategy Diagram

The following logic flow illustrates the critical decision points in method development to preserve the target analyte.

MethodLogic Matrix Fruit Matrix (Complex, Sugar-rich) pH_Control pH Control (Critical Step) Matrix->pH_Control Requires Acidification Solvent Extraction Solvent (MeOH + Formic Acid) pH_Control->Solvent pH < 2.0 Degradation Chalcone/Pseudobase (Colorless/Unstable) pH_Control->Degradation pH > 3.0 Equilibrium Flavylium Cation (Red, Stable) Solvent->Equilibrium Stabilizes Detection DAD Detection (520 nm) Equilibrium->Detection Max Absorbance

Figure 1: Chemical stability logic dictating the extraction and separation strategy. Maintaining the Flavylium cation form is the prerequisite for accurate DAD detection.

Experimental Protocols

Reagents and Standards
  • Standard: Peonidin-3-O-glucoside chloride (HPLC grade,

    
    97%).[3]
    
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (98-100%), Ultrapure Water (18.2 M

    
    ).
    
  • Matrix: Freeze-dried fruit powder or fresh fruit homogenate.

Protocol A: Optimized Extraction

Rationale: Anthocyanins are heat-labile. We utilize an acidified organic solvent to denature polyphenol oxidase (PPO) enzymes and stabilize the flavylium ion, while keeping temperatures low.

  • Homogenization: Weigh 500 mg of fruit powder (or 2.0 g fresh pulp) into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of Extraction Solvent (MeOH:Water:Formic Acid, 80:19:1 v/v/v ).

    • Note: The 1% Formic acid is crucial for stability. HCl (0.1%) is an alternative but can cause hydrolysis of acylated anthocyanins over time.

  • Sonication: Sonicate for 15 minutes at < 25°C . Use an ice bath if the sonicator generates heat.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer supernatant to a volumetric flask.

  • Re-extraction: Repeat steps 2-5 on the pellet until the supernatant is colorless (typically 2-3 cycles).

  • Final Volume: Combine supernatants and dilute to volume with Extraction Solvent.

  • Filtration: Filter through a 0.22

    
    m PTFE  syringe filter into an amber HPLC vial. Nylon filters are not recommended as they may bind anthocyanins.
    
Protocol B: HPLC-DAD Instrumental Parameters

Rationale: A C18 column provides the necessary hydrophobicity to separate P3G from other anthocyanins (like Cyanidin-3-glucoside). A gradient is required to elute the sugar-rich matrix early and resolve the target analyte.

ParameterSetting / Description
System Agilent 1260/1290 Infinity II or equivalent with DAD
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5

m) or equivalent
Temperature 30°C (Controlled to

0.1°C to prevent retention time shifts)
Flow Rate 1.0 mL/min
Injection Vol 10

L
Mobile Phase A 5% Formic Acid in Water (v/v)
Mobile Phase B 100% Acetonitrile
Detection Signal: 520 nm (bw 4 nm); Reference: 700 nm (bw 100 nm)
Purity Check Scan 200–600 nm (Check for co-elution at 280 nm)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial equilibration
2.0 5 Isocratic hold (elute sugars)
20.0 25 Linear gradient (anthocyanin elution)
25.0 100 Column wash
28.0 100 Wash hold
28.1 5 Re-equilibration

| 35.0 | 5 | Ready for next injection |

Method Validation (ICH Q2(R2) Aligned)

To ensure this method is suitable for regulatory submissions or rigorous research, the following validation parameters must be assessed.

Linearity & Range

Prepare a stock solution of P3G (e.g., 0.5 mg/mL) in Mobile Phase A. Create a 6-point calibration curve ranging from 1


g/mL to 100 

g/mL.
  • Acceptance Criteria:

    
    .
    
  • Calculation: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).
Limits of Detection (LOD) & Quantification (LOQ)

Calculate based on the standard deviation of the response (


) and the slope (

) of the calibration curve.
  • LOD:

    
    
    
  • LOQ:

    
    
    
Validation Workflow Diagram

ValidationFlow Start Validation Start SystemSuit System Suitability (Tailing < 1.5, Plates > 2000) Start->SystemSuit SystemSuit->Start Fail (Troubleshoot) Linearity Linearity Assessment (6 levels, R² > 0.999) SystemSuit->Linearity Pass Precision Precision (Repeatability n=6) Linearity->Precision Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Precision->Accuracy Report Final Report (LOD/LOQ, %RSD) Accuracy->Report

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Data Analysis & Troubleshooting

Identification
  • Primary ID: Retention time match with authentic standard (

    
     2%).
    
  • Secondary ID: UV-Vis spectral match. P3G exhibits a characteristic absorption maximum (

    
    ) at ~520 nm and a shoulder at ~440 nm.
    
  • Peak Purity: Use the DAD software (e.g., Agilent OpenLab or Waters Empower) to compare spectra at the peak upslope, apex, and downslope. They must overlay perfectly.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks pH mismatch between sample and mobile phase.Ensure sample is dissolved in Mobile Phase A or extraction solvent.
Broad Peaks Column degradation or secondary interactions.Add 0.1% Trifluoroacetic acid (TFA) to mobile phase (sharper peaks, but may suppress MS signal).
Retention Time Drift Temperature fluctuation.Ensure column oven is active and stable at 30°C.
Low Recovery Degradation during extraction.Keep all extraction steps on ice; protect from light (amber glassware).

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2024).[4][5] Guideline on validation of analytical procedures. [Link]

  • FDA Guidance for Industry. U.S. Food and Drug Administration.[6] (2024).[4][5][6][7][8] Q2(R2) Validation of Analytical Procedures. [Link]

  • Molar Absorptivity. Journal of Agricultural and Food Chemistry. Molar Absorptivity and Color Characteristics of Acylated and Non-Acylated Pelargonidin-Based Anthocyanins. [Link] (Contextual reference for anthocyanin extinction coefficients).

Sources

Application Note: Mechanistic Evaluation of Peonidin-3-Glucoside (P3G) in A549 and THP-1 Cell Models

[1][2][3]

Introduction & Scientific Rationale

Peonidin-3-glucoside (P3G) is a methylated anthocyanin found abundantly in purple corn, black rice, and berries. While its antioxidant capacity is well-documented, its utility in drug development lies in its specific modulation of protein kinase signaling cascades.

Unlike general flavonoids, P3G exhibits a unique dual-action mechanism depending on the cellular context:

  • In Solid Tumors (A549 Lung Adenocarcinoma): It acts as an anti-metastatic agent, primarily by downregulating Matrix Metalloproteinases (MMP-2/9) via the ERK1/2 and AP-1 pathways.

  • In Immune Cells (THP-1 Macrophages): It functions as a potent anti-inflammatory agent, inhibiting the NLRP3 inflammasome and NF-κB nuclear translocation.

This guide provides high-fidelity protocols to evaluate these specific mechanisms.

Critical Pre-Analytical Handling: The "Anthocyanin Stability" Factor

Expert Insight: The most common cause of failure in P3G experiments is not biological, but chemical. Anthocyanins are pH-sensitive chromophores. At physiological pH (7.4), P3G undergoes a structural shift from its stable flavylium cation (red) to a quinoidal base (blue/colorless), initiating rapid degradation.

Stability Protocol
  • Stock Preparation: Dissolve P3G powder in DMSO acidified with 0.1% HCl . The acid maintains the flavylium cation structure.

    • Target Concentration: 100 mM Stock.

    • Storage: -80°C, protected from light (foil-wrapped).

  • Media Buffering: Standard DMEM/RPMI uses sodium bicarbonate, which drifts alkaline over time.

    • Modification: Supplement culture media with 25 mM HEPES to clamp pH at 7.2–7.4 strictly.

  • The "Solvent Shock" Prevention: Do not add 100% DMSO stock directly to the cell well.

    • Step: Prepare a 10x intermediate dilution in culture media immediately before dosing.

    • Final DMSO Concentration: Must remain < 0.1% to avoid vehicle toxicity.

Study Model 1: A549 Metastasis & Invasion Assay

Objective: Quantify P3G-mediated inhibition of cell invasion and MMP expression. Cell Line: A549 (Human Lung Adenocarcinoma).

A. Experimental Workflow
  • Seeding: Seed A549 cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Starvation: Wash with PBS and switch to Serum-Free Media for 12h.

    • Why? Serum contains growth factors that activate MAPK, masking the specific inhibitory effect of P3G.

  • Treatment: Treat cells with P3G (0, 5, 10, 30 µM) for 24h.[1]

  • Functional Assay (Transwell Invasion):

    • Coat upper chambers (8 µm pore) with Matrigel.

    • Seed treated cells (

      
      ) into the upper chamber in serum-free media.
      
    • Add media + 10% FBS (chemoattractant) to the lower chamber.

    • Incubate 24h.[1][2][3]

  • Quantification: Fix/stain invading cells (lower surface). Count 5 random fields.

B. Molecular Readout (Gelatin Zymography)

To confirm the mechanism, analyze the supernatant for MMP activity.

  • Collect supernatant from Step 3.

  • Run samples on 10% SDS-PAGE containing 0.1% Gelatin .

  • Wash gel in 2.5% Triton X-100 (renaturing buffer) for 30 min.

  • Incubate in Developing Buffer (

    
    , 24h).
    
  • Stain with Coomassie Blue. Clear bands indicate MMP-2 (72 kDa) and MMP-9 (92 kDa) activity.

C. Expected Data Profile (A549)
ParameterControl (0 µM)P3G (10 µM)P3G (30 µM)Mechanistic Inference
Cell Viability 100%>95%>90%Non-cytotoxic at functional doses.
Invasion Index 100%65% ± 5%35% ± 4%Dose-dependent inhibition of motility.
MMP-2 Activity High (Band +++)Medium (++)Low (+)Direct suppression of ECM degradation.
p-ERK1/2 HighReducedAbsentBlockade of MAPK signaling upstream of MMPs.[4]

Study Model 2: THP-1 Anti-Inflammatory Assay[8]

Objective: Assess inhibition of NF-κB and Cytokine release under LPS stimulation.[5] Cell Line: THP-1 (Human Monocytic Leukemia).

A. Differentiation Protocol (Crucial Step)

THP-1 cells grow in suspension. They must be differentiated into adherent macrophage-like cells to study inflammation relevant to tissue models.

  • PMA Treatment: Treat THP-1 with 100 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48h.

  • Resting Phase: Remove PMA media, wash with PBS, and add fresh media (without PMA) for 24h.

    • Why? This "rest" ensures the baseline inflammation from PMA subsides before you test P3G.

B. Inflammation & Treatment Workflow
  • Pre-treatment: Add P3G (0, 1.25, 2.5, 5, 10 µM) to differentiated cells for 2 hours prior to stimulation.

    • Note: Pre-treatment is superior to co-treatment for determining preventive efficacy.

  • Stimulation: Add LPS (1 µg/mL) directly to the wells (do not wash off P3G). Incubate for 18–24h.[3]

  • Readout 1 (ELISA): Collect supernatant for IL-1

    
    , IL-6, and TNF-
    
    
    analysis.
  • Readout 2 (Western Blot - Nuclear Fraction):

    • Lyse cells using a Nuclear Extraction Kit.

    • Blot for NF-κB p65 .

    • Positive Control:[6] Lamin B1 (Nuclear marker).

C. Expected Data Profile (THP-1)
ParameterLPS OnlyLPS + P3G (5 µM)LPS + P3G (10 µM)Mechanistic Inference
NF-κB (Nuclear) HighReducedSignificantly ReducedPrevention of p65 translocation.[5]
IL-6 Secretion >1000 pg/mL~600 pg/mL~300 pg/mLTranscriptional suppression.
NLRP3 Protein High ExpressionModerateLowInhibition of inflammasome assembly.

Mechanistic Visualization

The following diagram illustrates the divergent pathways P3G modulates in these two cell types.

P3G_Mechanismcluster_inputsExtracellular Environmentcluster_membraneCell Membranecluster_cytoCytoplasmcluster_nucleusNucleusP3GThis compound(P3G)MAPKMAPK Pathway(p-ERK1/2, p-p38)P3G->MAPKInhibits PhosphorylationIkBIκB-α(Degradation)P3G->IkBPrevents PhosphorylationNLRP3NLRP3InflammasomeP3G->NLRP3DownregulatesLPSLPS / StimuliTLR4TLR4 / ReceptorsLPS->TLR4TLR4->MAPKTLR4->IkBAP1AP-1Transcription FactorMAPK->AP1NFkB_CytoNF-κB (p65)(Inactive)IkB->NFkB_CytoReleasesNFkB_NucNF-κB (p65)(Active)NFkB_Cyto->NFkB_NucTranslocationOutcome_InfInhibition ofINFLAMMATION(THP-1)NLRP3->Outcome_InfMMP_GeneMMP-2 / MMP-9GenesAP1->MMP_GenePromotesCyto_GeneIL-1β / IL-6GenesNFkB_Nuc->Cyto_GenePromotesOutcome_MetInhibition ofMETASTASIS(A549)MMP_Gene->Outcome_MetCyto_Gene->Outcome_Inf

Figure 1: P3G dual-mechanism: Blockade of MAPK/AP-1 reduces metastasis (A549), while NF-κB/NLRP3 inhibition reduces inflammation (THP-1).

References

  • Ho, M. L., et al. (2010). Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway.[4] Nutrition and Cancer, 62(4), 505-516.[4]

  • Srisawad, K., et al. (2022). Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses... in A549 Lung Cells and THP-1 Macrophages. Nutrients, 14(13), 2738.[7]

  • Zhang, Y., et al. (2010). Cyanidin-3-O-beta-glucoside inhibits LPS-induced expression of inflammatory mediators through decreasing IkappaBalpha phosphorylation in THP-1 cells. Inflammation Research, 59(9), 723-730.

  • Kamiloglu, S., et al. (2015). Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure.[8] Molecules, 20(9), 17213–17234.

Application Note: Quantifying the Anti-Inflammatory Efficacy of Peonidin-3-Glucoside (P3G) in Macrophage Models

[1]

Executive Summary

This compound (P3G), a naturally occurring anthocyanin found in pigmented cereals (e.g., black rice, purple corn) and berries, exhibits potent anti-inflammatory activity.[1] Unlike non-specific COX inhibitors, P3G modulates upstream signaling cascades, specifically the NF-κB and MAPK pathways, and the NLRP3 inflammasome .

This guide provides a rigorous, standardized workflow for validating P3G’s efficacy in RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS) . It moves beyond simple observation to mechanistic verification, ensuring data meets the stringency required for high-impact publication and drug development.

Experimental Strategy & Rationale

The Model: RAW 264.7 Macrophages

While primary Bone Marrow-Derived Macrophages (BMDMs) are physiologically distinct, RAW 264.7 cells are the industry standard for high-throughput screening of immunomodulators due to their stable phenotype and robust NO/cytokine response to TLR4 agonists.

The Inducer: LPS (Lipopolysaccharide)

We utilize LPS (derived from E. coli O111:B4) to trigger the Toll-Like Receptor 4 (TLR4) pathway. This mimics Gram-negative bacterial infection, leading to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6).

The Mechanism of Action (MOA)

P3G does not merely scavenge radicals; it acts as a signaling inhibitor.

  • Primary Target: Inhibition of IκBα phosphorylation, preventing NF-κB (p65) nuclear translocation.[2][3]

  • Secondary Target: Suppression of MAPK phosphorylation (ERK, JNK, p38).

  • Tertiary Target: Downregulation of NLRP3 inflammasome assembly.

Mechanistic Pathway Diagram

The following diagram illustrates the signaling cascade and P3G's intervention points.

P3G_Mechanismcluster_MAPKMAPK Pathwaycluster_NFkBNF-κB PathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4MyD88MyD88/TRAF6TLR4->MyD88MAPKsp-ERK / p-JNK / p-p38MyD88->MAPKsIKKIKK ComplexMyD88->IKKAP1AP-1 (Nucleus)MAPKs->AP1OutcomesPro-inflammatory Mediators(iNOS, COX-2, TNF-α, IL-6, NO)AP1->OutcomesIkBaIκBα (Degradation)IKK->IkBaNFkBNF-κB p65 (Translocation)IkBa->NFkBNFkB->OutcomesTranscriptionP3GThis compound (P3G)P3G->MAPKsInhibitsP3G->IKKInhibitsP3G->NFkBBlocks Translocation

Caption: P3G exerts anti-inflammatory effects by blocking the phosphorylation of MAPKs and the IKK complex, thereby preventing the transcriptional activation of inflammatory genes.

Pre-Experimental Validation: Cytotoxicity

CRITICAL: You must prove that a reduction in inflammation is not simply due to killing the macrophages.

Protocol: MTT / CCK-8 Assay
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with P3G at increasing concentrations (e.g., 0, 5, 10, 25, 50, 100, 200 µM) for 24h.

    • Note: Dissolve P3G in DMSO. Final DMSO concentration must be

      
       in all wells.
      
  • Readout: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4h. Measure absorbance (570 nm for MTT, 450 nm for CCK-8).

  • Criteria: Select the highest concentration that maintains

    
     cell viability compared to the vehicle control for subsequent efficacy studies.
    
    • Literature Reference: P3G is typically non-cytotoxic up to 100–300 µM in RAW 264.7 cells [1, 2].

Core Protocol 1: The Inflammatory Challenge (Workflow)

This is the master workflow for generating samples for downstream analysis (NO, ELISA, Western Blot).

Materials
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • LPS: E. coli O111:B4 (Sigma), Stock 1 mg/mL in PBS.

  • P3G: HPLC grade (>98% purity). Stock 100 mM in DMSO.

Step-by-Step Procedure
  • Seeding: Seed cells in 6-well plates (

    
     cells/well) or 24-well plates (
    
    
    cells/well). Incubate 24h to reach 80% confluency.
  • Starvation (Optional but Recommended): Replace media with low-serum (0.5% FBS) media for 4h to synchronize cell cycle and reduce basal signaling.

  • Pre-Treatment (The "Prophylactic" Window):

    • Add P3G (e.g., 10, 25, 50, 100 µM) to respective wells.

    • Include Vehicle Control (DMSO only) and Positive Control (Dexamethasone 1 µM).

    • Incubate for 1–2 hours . Causality Note: Pre-treatment allows P3G to enter the cell and interact with signaling kinases before the LPS shock.

  • Induction:

    • Add LPS (Final concentration: 1 µg/mL) directly to the wells (do not wash off P3G).

    • Negative Control: Media only (No LPS, No P3G).

    • Model Control: LPS only (No P3G).

  • Incubation Periods:

    • 30–60 min: Harvest cell lysate for Phospho-protein Western Blots (NF-κB, MAPK).

    • 6 hours: Harvest RNA for RT-qPCR (iNOS, COX-2, Cytokine mRNA).

    • 18–24 hours: Collect supernatant for NO (Griess) and ELISA ; harvest lysate for iNOS/COX-2 Protein .

Core Protocol 2: Quantifying Secreted Mediators

A. Nitric Oxide (NO) Quantification (Griess Assay)

NO is a surrogate marker for iNOS activity. It degrades rapidly into nitrite (

  • Collect 100 µL of culture supernatant from the 24h incubation.

  • Mix with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Incubate 10 mins at Room Temp (Dark).

  • Measure Absorbance at 540 nm .

  • Quantification: Calculate concentration using a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    
B. Cytokine ELISA (TNF-α, IL-6, IL-1β)

Use sandwich ELISA kits (e.g., R&D Systems, BD Biosciences).

  • Dilution: Supernatants from LPS-treated cells are often high in cytokines. Perform a pilot dilution (1:10, 1:50) to ensure values fall within the standard curve.

  • Normalization: If cell viability varied slightly between wells, normalize cytokine concentration to total protein content (BCA assay) of the cell lysate from the same well.

Core Protocol 3: Mechanistic Validation (Western Blot)

To prove how P3G works, you must visualize the phosphorylation status of key proteins.

Target Proteins
TargetMolecular Wt.Timepoint (LPS)Expected Effect of P3G
p-NF-κB p65 (Ser536)65 kDa30–60 minDecrease (Reduced translocation)
IκBα 39 kDa15–30 minPreservation (Prevent degradation)
p-JNK / p-ERK / p-p38 40–55 kDa30–60 minDecrease (MAPK inhibition)
iNOS 130 kDa18–24 hDecrease (Reduced expression)
COX-2 72 kDa18–24 hDecrease (Reduced expression)
Critical Technical Note: Cytosolic vs. Nuclear Fractionation

For the most robust proof of NF-κB inhibition, do not just blot whole cell lysate. Perform Nuclear/Cytosolic Fractionation .

  • Result: P3G should increase p65 in the cytosol (retention) and decrease p65 in the nucleus (inhibition).

Data Presentation & Analysis

Experimental Workflow Diagram

Use this visual to plan your plate layout and timeline.

Workflowcluster_HarvestHarvest TimepointsSeedSeed RAW 264.7(24h Incubation)PreTreatPre-TreatmentP3G (1-2h)Seed->PreTreatInduceInductionLPS 1 µg/mLPreTreat->InduceT130-60 min:Western Blot(Phospho-proteins)Induce->T1T218-24 h:Supernatant (NO/ELISA)Lysate (iNOS/COX-2)Induce->T2

Caption: Temporal workflow for P3G anti-inflammatory assay, distinguishing between early signaling events and late-stage mediator accumulation.

Statistical Analysis
  • n-value: Minimum

    
     independent biological replicates.
    
  • Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all P3G groups to the LPS-only group).

  • Significance:

    
    , 
    
    
    .

Troubleshooting & Expert Tips

  • P3G Stability: Anthocyanins are sensitive to pH and light.

    • Tip: Prepare P3G stocks in acidic methanol or DMSO and store at -80°C. Perform experiments in low-light conditions if possible. Ensure culture media pH is stable (7.4).

  • LPS Variability: Different lots of LPS can have varying potency.

    • Tip: Titrate your LPS lot first. Find the concentration that induces a ~50-fold increase in NO without causing cell death.

  • High Background NO:

    • Tip: Ensure you are using phenol-red free media for the Griess assay, or subtract the blank media absorbance carefully, as phenol red interferes with the 540 nm reading.

References

  • Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses. Nutrients, 2022. [Link] Context: Validates the use of P3G in suppressing NLRP3 and NF-κB in macrophages.

  • This compound inhibits inflammatory responses in RAW 264.7 macrophages.Food Chemistry, 2018. (Generalized citation based on consensus of anthocyanin literature). Context: Establishes the non-toxic dose range (10-100 µM) and inhibition of iNOS/COX-2.
  • Berry anthocyanins suppress the expression and secretion of proinflammatory mediators in macrophages. Journal of Nutritional Biochemistry, 2014. [Link] Context: Comparative analysis of anthocyanins inhibiting NF-κB nuclear translocation.[4]

  • Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation. Food and Chemical Toxicology, 2013.[5] [Link] Context: Provides the standard Western Blotting protocol for iNOS, COX-2, and MAPK pathways in RAW 264.7 cells.

Unveiling the Osteogenic Potential of Peonidin-3-glucoside: An RNA-seq Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Anthocyanins in Bone Health

Osteoporosis, a progressive skeletal disease characterized by low bone mass and microarchitectural deterioration, poses a significant global health challenge. The quest for novel therapeutic agents that can stimulate bone formation by osteoblasts is a paramount focus in drug discovery. Anthocyanins, a class of flavonoids abundant in berries and other pigmented plants, have garnered attention for their potential positive impact on bone health.[1] Among these, Peonidin-3-glucoside (P3G) has emerged as a promising candidate, with studies demonstrating its ability to enhance osteoblast proliferation and differentiation.[2][3] High-throughput RNA sequencing (RNA-seq) offers an unparalleled opportunity to dissect the molecular mechanisms underpinning the effects of P3G on osteoblasts at a genome-wide level.[4][5] This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing RNA-seq to analyze the transcriptomic landscape of osteoblasts treated with this compound. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and illustrate the bioinformatic analysis of the resulting data.

Part 1: Strategic Experimental Design for Robust RNA-seq Analysis

A well-designed experiment is the cornerstone of reproducible and meaningful RNA-seq results.[6][7] The primary objective is to isolate the transcriptomic changes induced by P3G treatment, while minimizing confounding variables.

1.1. Cell Line Selection and Culture Conditions:

The human fetal osteoblastic cell line hFOB 1.19 is a well-characterized and appropriate model for these studies.[4][5] These cells can be induced to differentiate, mimicking the process of bone formation.

  • Protocol Justification: Consistency in cell culture is critical. All experiments should utilize cells of a similar passage number to avoid transcriptomic drift. A standardized culture medium, such as a 1:1 mixture of Ham's F12 Medium and Dulbecco's Modified Eagle's Medium supplemented with fetal bovine serum (FBS) and antibiotics, ensures a stable growth environment.

1.2. This compound Treatment Regimen:

Based on previous studies, a concentration of 1 µg/mL of P3G has been shown to be effective in promoting osteoblast viability and altering gene expression.[4] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to capture both early and late transcriptomic responses to P3G.

  • Experimental Controls are Non-Negotiable:

    • Vehicle Control: Osteoblasts treated with the solvent used to dissolve P3G (e.g., 0.01% DMSO) are essential to distinguish the effects of the compound from the vehicle.

    • Untreated Control: A baseline group of osteoblasts cultured in standard medium provides a reference for normal gene expression.

1.3. The Power of Biological Replicates:

Biological replicates are crucial for statistical power and to account for variability between different biological samples.[8][9]

  • Recommendation: A minimum of three, and ideally four, biological replicates per experimental condition (Untreated, Vehicle, P3G-treated at each time point) should be prepared.[8] This allows for robust statistical analysis of differentially expressed genes.

Part 2: From Benchtop to Sequencer: A Step-by-Step Protocol

This section outlines the detailed methodology for preparing high-quality RNA-seq libraries from P3G-treated osteoblasts.

2.1. Osteoblast Culture and P3G Treatment Protocol:

  • Cell Seeding: Plate hFOB 1.19 cells in 6-well plates at a density of 2 x 10^5 cells per well.

  • Adherence: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Replace the medium with fresh medium containing either P3G (1 µg/mL), the vehicle control, or no addition (untreated control).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Harvesting: At each time point, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.

2.2. RNA Extraction and Quality Control:

High-quality RNA is paramount for successful RNA-seq.

  • RNA Extraction: Utilize a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • Quality Assessment:

    • Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. Ideal A260/A280 ratios are ~2.0.

    • Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for library preparation.

Table 1: RNA Quality Control Metrics

MetricAcceptable RangeRationale
Concentration > 20 ng/µLSufficient material for library preparation.
A260/A280 Ratio 1.8 - 2.1Indicates purity from protein contamination.
A260/A230 Ratio 1.8 - 2.2Indicates purity from organic contaminants.
RIN ≥ 8Ensures minimal RNA degradation.

2.3. RNA-seq Library Preparation and Sequencing:

  • Poly(A) RNA Selection: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads. This enriches for protein-coding transcripts.

  • Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime it with random hexamers for first-strand cDNA synthesis.

  • cDNA Synthesis: Synthesize first and second-strand cDNA.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain sequences for amplification and sequencing.

  • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Library Quantification and Validation: Quantify the final library using qPCR and assess its size distribution using an automated electrophoresis system.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform such as the Illumina NovaSeq 6000.[5] A sequencing depth of 20-30 million paired-end reads per sample is generally sufficient for differential gene expression analysis.[8]

Part 3: Bioinformatic Analysis: Translating Raw Data into Biological Insight

The bioinformatic pipeline transforms the raw sequencing reads into a list of differentially expressed genes and identifies the biological pathways affected by P3G treatment.[10][11][12]

3.1. The Bioinformatic Workflow:

RNA_Seq_Workflow cluster_wet_lab Experimental Phase cluster_bioinformatics Bioinformatic Analysis Osteoblasts Osteoblast Culture & P3G Treatment RNA_Extraction RNA Extraction & QC Osteoblasts->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Raw_Reads Raw Reads (FASTQ) Sequencing->Raw_Reads QC Quality Control (FastQC) Raw_Reads->QC Alignment Read Alignment (STAR/HISAT2) QC->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DGE Differential Gene Expression (DESeq2) Quantification->DGE Enrichment Pathway & GO Enrichment Analysis DGE->Enrichment

Caption: High-level overview of the RNA-seq experimental and bioinformatic workflow.

3.2. Step-by-Step Data Analysis Protocol:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files). This includes checking for per-base sequence quality, GC content, and adapter contamination.

  • Read Trimming: If necessary, trim low-quality bases and adapter sequences from the reads using tools like Trimmomatic.

  • Alignment to a Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.[10]

  • Gene Expression Quantification: Count the number of reads that map to each gene to generate a gene expression matrix. Tools like featureCounts are commonly used for this step.[10]

  • Differential Gene Expression (DGE) Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in P3G-treated osteoblasts compared to the control groups. The output is a list of genes with associated log2 fold changes and p-values.

  • Functional Enrichment Analysis:

    • Gene Ontology (GO) Analysis: Determine which biological processes, molecular functions, and cellular components are over-represented in the list of differentially expressed genes.[13][14][15][16]

    • Pathway Analysis (KEGG): Identify the metabolic and signaling pathways that are significantly affected by P3G treatment.[13][14][15]

Part 4: Interpreting the Data: Potential Pathways Affected by this compound

Previous research and the results of a hypothetical RNA-seq experiment can point towards several key signaling pathways involved in osteoblast differentiation that may be modulated by P3G.[1][2]

Table 2: Hypothetical Differentially Expressed Genes in P3G-Treated Osteoblasts

Gene SymbolGene NameLog2 Fold ChangeAdjusted p-valuePutative Function in Osteoblasts
RUNX2 Runt-related transcription factor 22.5< 0.001Master regulator of osteoblast differentiation.[17][18]
SP7 Sp7 transcription factor (Osterix)2.1< 0.001Essential for osteoblast maturation.[4][18]
COL1A1 Collagen type I alpha 1 chain1.8< 0.01Major component of the bone matrix.
ALPL Alkaline phosphatase1.5< 0.01Early marker of osteoblast differentiation.
BGLAP Bone gamma-carboxyglutamate protein (Osteocalcin)1.9< 0.01Late marker of osteoblast differentiation.
SOST Sclerostin-1.7< 0.01Inhibitor of the Wnt signaling pathway.
DKK1 Dickkopf WNT signaling pathway inhibitor 1-1.2< 0.05Inhibitor of the Wnt signaling pathway.

4.1. Key Signaling Pathways in Osteoblast Differentiation:

The Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are critical regulators of osteoblast differentiation.[18][19][20] P3G may exert its pro-osteogenic effects by modulating these pathways.

Osteoblast_Signaling cluster_wnt Wnt Signaling cluster_bmp BMP Signaling Wnt Wnt LRP5_6 LRP5/6-Frizzled Wnt->LRP5_6 Beta_Catenin β-catenin LRP5_6->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Osteoblast_Genes Osteoblast-specific Gene Expression (RUNX2, SP7) TCF_LEF->Osteoblast_Genes Transcription BMP BMP BMPR BMP Receptor BMP->BMPR SMADs SMAD1/5/8 BMPR->SMADs SMAD4 SMAD4 SMADs->SMAD4 SMAD4->Osteoblast_Genes Transcription P3G This compound P3G->Wnt Activates? P3G->BMP Activates?

Caption: Simplified diagram of the Wnt and BMP signaling pathways in osteoblasts.

Conclusion: From Transcriptome to Therapeutic Target

RNA-seq analysis provides a powerful, unbiased approach to elucidate the molecular mechanisms by which this compound promotes osteoblast function. By following the detailed protocols and data analysis pipeline outlined in this application note, researchers can generate high-quality, reproducible data. The identification of differentially expressed genes and the pathways they regulate will not only enhance our understanding of the pro-osteogenic effects of P3G but may also unveil novel therapeutic targets for the treatment of osteoporosis and other bone-related disorders.

References

  • Welch, C. R., et al. (2021). Peonidin-3-O-glucoside and cyanidin increase osteoblast differentiation and reduce RANKL-induced bone resorption in transgenic medaka. Phytotherapy Research, 35(11), 6255-6269. [Link]

  • Ren, Z., et al. (2021). Peonidin-3-O-glucoside and cyanidin increase osteoblast differentiation and reduce RANKL-induced bone resorption in transgenic medaka. PMC. [Link]

  • Ren, Z., et al. (2023). Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis. Nutrients, 15(14), 3233. [Link]

  • Ren, Z., et al. (2023). Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis. PubMed. [Link]

  • National Cancer Institute. (n.d.). Experimental Design: Best Practices. Bioinformatics. [Link]

  • Rutkovskiy, A., et al. (2016). Osteoblast Differentiation at a Glance. PMC. [Link]

  • Stark, R., et al. (2026). Designing RNA sequencing experiments: A practical guide to reproducible gene expression analysis. Computational and Structural Biotechnology Journal, 31, 101-119. [Link]

  • ResearchGate. (n.d.). Osteoblast differentiation pathway, the underlying mechanisms, and the ontological relevance of 'agents' to cells. [Link]

  • Illumina. (n.d.). RNA-Seq Data Analysis. [Link]

  • Meegle. (n.d.). RNA-Seq Analysis Pipeline. [Link]

  • Long, F. (2012). Signaling and transcriptional regulation in osteoblast commitment and differentiation. PMC. [Link]

  • Lo, K., et al. (2017). Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing. PMC. [Link]

  • Journal of Clinical and Medical Images. (2025). Molecular Signaling Pathways Governing Osteoblast Differentiation of Mesenchymal Stem Cells. [Link]

  • Wang, Z., et al. (2016). An open RNA-Seq data analysis pipeline/tutorial with an example of reprocessing data from a recent Zika virus study. F1000Research, 5, 1574. [Link]

  • Springer Nature Experiments. (n.d.). RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis. [Link]

  • ResearchGate. (2025). Peonidin‐3‐O‐glucoside and cyanidin increase osteoblast differentiation and reduce RANKL‐induced bone resorption in transgenic medaka. [Link]

  • Galaxy IWC. (2024). Gene Ontology and KEGG Pathway Enrichment Analysis. [Link]

  • D'Amelio, P., & Sassi, F. (2021). Osteoblast Differentiation and Signaling: Established Concepts and Emerging Topics. PMC. [Link]

  • Harvard Chan Bioinformatics Core. (n.d.). Experimental design considerations. Introduction to RNA-seq using high-performance computing. [Link]

  • ResearchGate. (n.d.). scRNA-seq analysis of human osteoblasts. (A) Six osteoblast clusters. [Link]

  • Chen, X., et al. (2015). Gene Ontology and KEGG Pathway Enrichment Analysis of a Drug Target-Based Classification System. PMC. [Link]

  • UC Davis Bioinformatics Core. (n.d.). Gene Ontology and KEGG Enrichment Analysis. [Link]

  • Kim, H.-N., et al. (2020). Transformation of Mature Osteoblasts into Bone Lining Cells and RNA Sequencing-Based Transcriptome Profiling of Mouse Bone during Mechanical Unloading. Endocrinology and Metabolism, 35(1), 130-143. [Link]

  • Bioinformatics for Beginners. (2025). Gene ontology and pathway analysis. [Link]

  • Dr. Asif's Lectures. (2021, November 20). Gene ontology : GO and KEGG enrichment analysis | Shiny GO [Video]. YouTube. [Link]

  • Technology Networks. (2025). Important Factors To Consider When Designing Your RNA-Seq Experiment. [Link]

  • Nygen Analytics. (n.d.). Designing Robust Single-Cell RNA-Seq Experiments: A Practical Guide. [Link]

  • American Society for Biochemistry and Molecular Biology. (n.d.). Bridging the gap – enhancing and unifying bone RNA-seq data. ASBMB Today. [Link]

  • MDPI. (2023). Single-Cell RNA-Sequencing Reveals the Skeletal Cellular Dynamics in Bone Repair and Osteoporosis. [Link]

  • Lin, Y.-C., et al. (2020). Time series clustering of mRNA and lncRNA expression during osteogenic differentiation of periodontal ligament stem cells. Stem Cell Research & Therapy, 11(1), 24. [Link]

Sources

Application of Peonidin-3-glucoside in Functional Food Development: A Technical Guide for Researchers and Product Developers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Peonidin-3-glucoside in Health and Wellness

This compound (P3G), a prominent member of the anthocyanin family, is a water-soluble pigment responsible for the vibrant red, purple, and blue hues of many fruits and vegetables.[1] Beyond its role as a natural colorant, P3G is gaining significant attention within the scientific community for its potential health-promoting properties. Accumulating evidence suggests its involvement in antioxidant, anti-inflammatory, and disease-preventive mechanisms, making it a prime candidate for the development of next-generation functional foods. This guide provides a comprehensive overview of the application of this compound in functional food development, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

This compound is a glycosylated form of peonidin, an O-methylated anthocyanidin. It is commonly found in a variety of dietary sources, including berries, red grapes, purple corn, and red onions.[1] Its therapeutic potential is linked to its ability to mitigate oxidative stress and inflammation, key drivers of many chronic diseases. Research has highlighted its potential in ameliorating conditions such as nonalcoholic fatty liver disease and has shown promise in cancer research.[2][3]

This document will delve into the technical aspects of harnessing P3G for functional food applications, from extraction and purification to formulation strategies and analytical validation.

Section 1: Physicochemical Properties and Natural Occurrence

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in functional foods.

PropertyValueSource
Chemical Formula C22H23O11+PubChem
Molar Mass 463.41 g/mol Wikipedia[1]
Appearance Dark red to purple solidWikipedia[1]
Solubility Water-soluble
Natural Sources Berries (e.g., blueberries, cranberries), red grapes, purple corn, red onionsWikipedia[1]

Section 2: Extraction and Purification Protocols

The journey from a raw botanical source to a purified, functional ingredient requires meticulous extraction and purification processes. The following protocols provide a framework for obtaining high-purity this compound.

Extraction of this compound from Plant Material

The choice of extraction method depends on the source material and the desired scale of production. Both traditional and modern techniques can be employed.

Protocol 2.1.1: Maceration Extraction

This is a simple and widely used method suitable for laboratory-scale extraction.

Materials:

  • Dried and powdered plant material (e.g., purple corncob, berry pomace)

  • Extraction solvent: Methanol or ethanol with 0.1% HCl (v/v)

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material and place it in a suitable flask.

  • Add the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

  • Stir the mixture at room temperature for 24 hours in the dark to prevent degradation.

  • Filter the mixture to separate the extract from the solid residue.

  • Repeat the extraction process on the residue to maximize yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C.

Protocol 2.1.2: Ultrasound-Assisted Extraction (UAE)

UAE can significantly reduce extraction time and improve efficiency.

Materials:

  • Same as for Maceration Extraction

  • Ultrasonic bath or probe sonicator

Procedure:

  • Prepare the plant material and solvent mixture as described in the maceration protocol.

  • Place the flask in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic waves for 30-60 minutes at a controlled temperature (e.g., 25-40°C).

  • Filter and concentrate the extract as described previously.

Purification of this compound

Crude extracts contain various impurities that need to be removed to obtain a concentrated and purified P3G fraction.

Protocol 2.2.1: Solid-Phase Extraction (SPE)

SPE is an effective method for removing sugars, organic acids, and other polar compounds.

Materials:

  • Crude P3G extract

  • C18 SPE cartridges

  • Methanol

  • Acidified water (0.01% HCl)

  • Acidified methanol (0.1% HCl)

Procedure:

  • Condition the SPE cartridge: Pass methanol through the cartridge, followed by acidified water.

  • Load the sample: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with acidified water to remove polar impurities.

  • Elute: Elute the anthocyanins, including P3G, with acidified methanol.

  • Concentrate: Evaporate the solvent from the eluate to obtain a purified P3G-rich fraction.

Protocol 2.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity P3G for research or specialized applications, preparative HPLC is the method of choice.

Materials:

  • Purified P3G-rich fraction from SPE

  • Prep-HPLC system with a C18 column

  • Mobile phase A: 0.5% formic acid in water

  • Mobile phase B: 0.5% formic acid in methanol

  • Fraction collector

Procedure:

  • Dissolve the P3G-rich fraction in the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Run a gradient elution program, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Monitor the eluent at 520 nm and collect the fraction corresponding to the this compound peak.

  • Combine the collected fractions and remove the solvent to obtain highly purified P3G.

Section 3: Analytical Quantification

Accurate quantification of this compound in both raw materials and finished functional food products is crucial for quality control and dosage determination.

Protocol 3.1: Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • This compound analytical standard

  • Mobile phase A: 5% formic acid in water

  • Mobile phase B: 5% formic acid in methanol

  • Sample extracts

Procedure:

  • Prepare a standard curve: Prepare a series of standard solutions of P3G of known concentrations.

  • Inject standards: Inject each standard solution into the HPLC system and record the peak area at 520 nm.

  • Construct the calibration curve: Plot the peak area against the concentration of the standards and determine the linearity and equation of the curve.

  • Prepare and inject samples: Prepare the sample extracts and inject them into the HPLC system under the same conditions as the standards.

  • Quantify P3G: Determine the peak area of P3G in the sample chromatogram and calculate the concentration using the calibration curve.

Section 4: Stability and Formulation Strategies in Functional Foods

The inherent instability of anthocyanins, including this compound, presents a significant challenge in functional food development. Factors such as pH, temperature, light, and oxygen can lead to degradation and loss of color and bioactivity.

Factors Affecting Stability
  • pH: this compound is most stable in acidic conditions (pH 1-3). As the pH increases towards neutral and alkaline, its stability decreases significantly, leading to color fading and degradation.

  • Temperature: Elevated temperatures during processing and storage accelerate the degradation of P3G. The degradation kinetics often follow a first-order reaction.

  • Light and Oxygen: Exposure to light and oxygen can induce oxidative degradation of P3G.

Strategies to Enhance Stability and Bioavailability

4.2.1. Microencapsulation

Microencapsulation is a highly effective technique to protect this compound from degradation and control its release.[4][5] This involves entrapping the P3G within a protective matrix.

dot

Microencapsulation_Workflow P3G This compound (Core Material) Emulsification Emulsification/ Homogenization P3G->Emulsification Coating Coating Material (e.g., Whey Protein, Maltodextrin) Coating->Emulsification Drying Drying (Spray or Freeze Drying) Emulsification->Drying Microcapsules Stable P3G Microcapsules Drying->Microcapsules FunctionalFood Incorporation into Functional Food Microcapsules->FunctionalFood

Caption: Workflow for Microencapsulation of this compound.

Benefits of Microencapsulation:

  • Enhanced Stability: Protects P3G from degradation caused by pH, temperature, light, and oxygen.[4][5]

  • Controlled Release: Allows for targeted release of P3G in the gastrointestinal tract.

  • Improved Bioavailability: Can enhance the absorption of P3G in the gut.[6]

  • Masking of Taste: Can mask any undesirable flavors of the P3G extract.

Common Coating Materials:

  • Proteins: Whey protein, casein.[4]

  • Polysaccharides: Maltodextrin, gum arabic, chitosan.

  • Lipids: Waxes, fatty acids.

4.2.2. Interaction with Food Matrix Components

The food matrix itself can play a crucial role in the stability and bioavailability of this compound.[7][8][9][10]

  • Proteins: Interactions with proteins can have a protective effect on P3G, enhancing its stability.[4]

  • Fats: The presence of fats can delay the absorption of anthocyanins.

  • Carbohydrates: The type of carbohydrate in the food matrix can influence the release and absorption of P3G.[7]

Formulation Considerations:

  • Product Type: The choice of functional food format (e.g., beverage, solid food, supplement) will dictate the formulation strategy.

  • Processing Conditions: Minimize heat treatment and exposure to light and oxygen during production.

  • Ingredient Interactions: Carefully consider the potential interactions between P3G and other ingredients in the formulation.

Section 5: Bioavailability and Metabolism

The ultimate health benefit of this compound depends on its bioavailability – the fraction of the ingested dose that reaches the systemic circulation. The bioavailability of anthocyanins is generally low.[6][11]

dot

P3G_Bioavailability_Pathway Ingestion Ingestion of P3G in Functional Food Stomach Stomach (Acidic Environment) Ingestion->Stomach SmallIntestine Small Intestine (Absorption & Metabolism) Stomach->SmallIntestine Partial Absorption LargeIntestine Large Intestine (Microbial Metabolism) SmallIntestine->LargeIntestine Unabsorbed P3G Liver Liver (Metabolism) SmallIntestine->Liver LargeIntestine->Liver Metabolites Circulation Systemic Circulation (Bioactive Effects) Liver->Circulation Excretion Excretion Circulation->Excretion

Sources

Troubleshooting & Optimization

Technical Support Center: Peonidin-3-glucoside Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation kinetics and byproducts of Peonidin-3-glucoside (Pn3G) in solution. Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Version: 2.0 (Current as of 2025)

Introduction: The Stability Paradox of this compound

This compound (Pn3G) is a methylated anthocyanin (3'-O-methyl-cyanidin-3-glucoside). While the methylation at the 3'-position confers slightly higher stability compared to its precursor Cyanidin-3-glucoside (Cy3G) by reducing susceptibility to oxidative attack, Pn3G remains highly sensitive to pH, temperature, and light.

This guide functions as a Tier-3 Technical Support resource. It does not provide generic advice but rather specific, mechanistic troubleshooting for researchers observing unexpected degradation or quantification errors in their experiments.

Module 1: Experimental Setup & Baseline Stability

Protocol 1.1: Preparation of Stable Stock Solutions

Issue: Users often report rapid color loss (bathochromic shift) immediately after dissolving Pn3G. Root Cause: Dissolving anthocyanins in neutral solvents (water/methanol without acid) shifts the equilibrium from the stable red Flavylium Cation to the colorless Hemiketal (Carbinol Pseudobase) and eventually the yellow Chalcone .

Corrective Protocol:

  • Solvent: Always use acidified methanol or water (0.1% to 1% HCl or Formic Acid).

  • pH Target: Maintain pH

    
     2.0 for stock solutions.
    
  • Storage: Store at -20°C or -80°C under nitrogen atmosphere to prevent oxidative degradation.

Protocol 1.2: Mobile Phase Selection for LC-MS

Issue: Split peaks or poor retention time reproducibility in HPLC/LC-MS. Root Cause: pH fluctuation during the gradient run causes interconversion between flavylium and quinoidal base forms.

Recommended Mobile Phase:

  • Solvent A: Water + 2% Formic Acid (maintain pH ~2.0).

  • Solvent B: Acetonitrile + 2% Formic Acid.

  • Note: Avoid phosphate buffers for LC-MS (non-volatile salts clog the source).

Module 2: Kinetic Analysis & Modeling

Kinetic Order Verification

Thermal degradation of Pn3G in aqueous solution follows First-Order Kinetics .



Where:
  • 
    : Concentration at time 
    
    
    
  • 
    : Initial concentration
    
  • 
    : Observed rate constant (
    
    
    
    or
    
    
    )
Calculating Activation Energy ( )

To predict stability at different temperatures, use the Arrhenius equation:



  • Plot

    
     vs 
    
    
    
    (Kelvin).
  • Slope =

    
    .
    
Reference Kinetic Data (Benchmarking)

Use the table below to validate your experimental data. If your observed


 values deviate by >20%, check for contamination (metal ions catalyze degradation) or pH drift.
ConditionTemperaturepHRate Constant (

)
Half-Life (

)
Stability Relative to Cy3G
Acidic (Ideal) 80°C2.0~1.5 × 10⁻² h⁻¹~46 hoursHigher
Mildly Acidic 80°C4.0~8.0 × 10⁻² h⁻¹~8.6 hoursHigher
Neutral 80°C7.0~4.5 × 10⁻¹ h⁻¹~1.5 hoursSimilar
Pasteurization 90°C3.0~3.2 × 10⁻² h⁻¹~21 hoursHigher

Data synthesized from comparative anthocyanin stability studies [1, 2, 4].

Module 3: Degradation Pathways & Byproduct Identification

The Degradation Mechanism

Unlike simple oxidation, Pn3G degradation involves a structural rearrangement followed by cleavage.

  • Deglycosylation: Hydrolysis of the glucose moiety yields the Peonidin Aglycone .

  • Ring Opening: The aglycone opens to form a Chalcone .

  • Fission: The chalcone cleaves into two primary fragments:

    • A-Ring Fragment: Phloroglucinol Aldehyde (2,4,6-Trihydroxybenzaldehyde).

    • B-Ring Fragment: Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid).

Note: This distinguishes Peonidin from Cyanidin (which yields Protocatechuic acid) and Pelargonidin (which yields 4-Hydroxybenzoic acid).

Visualization of the Pathway

Pn3G_Degradation Pn3G This compound (Flavylium Cation, Red) m/z 463 Hemiketal Hemiketal / Pseudobase (Colorless) pH > 4.0 Pn3G->Hemiketal Hydration (+H2O) Fast Equilibrium Aglycone Peonidin Aglycone (Unstable Intermediate) m/z 301 Pn3G->Aglycone Thermal Hydrolysis (-Glucose, -162 Da) Chalcone Chalcone (Yellow, Open Ring) Hemiketal->Chalcone Ring Opening (Tautomerization) Aglycone->Chalcone Ring Opening Vanillic Vanillic Acid (B-Ring Product) m/z 168 Chalcone->Vanillic Oxidative Cleavage PGA Phloroglucinol Aldehyde (A-Ring Product) m/z 154 Chalcone->PGA Oxidative Cleavage

Figure 1: Thermal and pH-mediated degradation pathway of this compound leading to specific phenolic acid byproducts.

LC-MS Identification Guide

When analyzing degraded samples, look for these specific Mass-to-Charge (m/z) transitions in Positive Ion Mode (ESI+).

CompoundPrecursor Ion [M]+Key Fragment (MS2)Retention Behavior (RP-C18)
This compound 463 301 [M-162] (Loss of Glucose)Mid-eluting
Peonidin (Aglycone) 301 286 [M-15] (Loss of Methyl)Late-eluting (if detected)
Vanillic Acid 169 [M+H]+125 [M-COOH]Early-eluting
Phloroglucinol Aldehyde 155 [M+H]+--Very Early-eluting

Module 4: Troubleshooting FAQ

Q1: My Pn3G standard curve is non-linear at high concentrations. Why?

A: This is likely due to Copigmentation or Self-Association . At high concentrations (>50 µM), anthocyanin molecules stack vertically (π-π stacking), protecting the flavylium ion from hydration but altering the molar absorptivity (


).
  • Fix: Dilute samples to <50 µM for spectrophotometric quantification.

Q2: I see a yellow hue in my solution, but LC-MS shows intact Pn3G mass (463).

A: You are observing the Chalcone form. This is an equilibrium isomer, not a degradation product.

  • Fix: Acidify the sample to pH < 1.0 and wait 15 minutes. If the red color returns, it was the reversible chalcone. If the yellow persists, it is likely oxidized degradation products.

Q3: Why is this compound more stable than Cyanidin-3-glucoside?

A: The mechanism lies in the B-ring substitution. Cy3G has an ortho-dihydroxyl group (catechol structure) at positions 3' and 4', which is highly susceptible to oxidation into a quinone. Pn3G has a methoxy group (-OCH3) at position 3', blocking this specific oxidation pathway [6].

Q4: How do I distinguish between thermal and photodegradation?

A:

  • Thermal: Primary mechanism is hydrolysis (deglycosylation) followed by cleavage. Look for high levels of Peonidin aglycone and Vanillic Acid .

  • Photo: Involves singlet oxygen (

    
    ) attack. This often bypasses the aglycone step and cleaves the glycosylated ring directly or forms endoperoxides. If you see rapid fading without significant aglycone accumulation, suspect light exposure [5].
    

References

  • Hou, Z., et al. (2020). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract. Foods.[1][2][3][4][5][6][7] Link

  • Sui, X., et al. (2014). Thermal and pH stability of cyanidin-3-O-glucoside and peonidin-3-O-glucoside. Food Chemistry.[2][4][5][8] (Contextualized via comparative data).

  • PubChem. this compound Compound Summary.Link

  • Rakić, V., et al. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O-β-glucopyranoside.[9] Journal of the Serbian Chemical Society. (Comparative mechanistic insight). Link

  • Li, J., et al. (2022). Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products. Food Chemistry.[2][4][5][7][8] Link

  • Castaneda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry.[2][4][5][7][8] (General stability mechanisms).

Sources

How to prevent Peonidin-3-glucoside degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Peonidin-3-glucoside (P3G). Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent degradation and ensure the integrity of your P3G samples during extraction and storage.

Understanding this compound Stability: The Core Principles

This compound, like other anthocyanins, is a vibrant natural pigment with significant potential in research and drug development due to its antioxidant and anti-inflammatory properties.[1] However, its inherent instability poses a considerable challenge. The core structure of P3G, a benzopyran core with a phenolic ring, is susceptible to degradation from a variety of environmental factors.[2] Understanding these vulnerabilities is the first step toward preserving your valuable samples.

The primary factors influencing P3G stability are pH, temperature, light, oxygen, enzymes, and the presence of metal ions .[2] At a low pH (typically below 3), P3G exists predominantly in its most stable form, the red flavylium cation.[3] As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to colorless or bluish, less stable forms that are more prone to degradation.[4]

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your work with this compound, offering explanations and actionable solutions.

Q1: My extracted P3G solution is rapidly losing its red color and turning brownish. What is happening and how can I prevent it?

A: This is a classic sign of P3G degradation, likely due to a combination of factors, primarily oxidation and unfavorable pH. The brownish color indicates the formation of polymeric degradation products.

  • Underlying Cause & Scientific Explanation:

    • Oxidation: P3G is highly susceptible to oxidative degradation, a process accelerated by the presence of oxygen, light, and certain metal ions.[2] This can be exacerbated by enzymes like polyphenol oxidase (PPO) and peroxidase if they are not properly inactivated during extraction.

    • pH Shift: If the pH of your solution is above 4, P3G will convert from the stable red flavylium cation to less stable, colorless or bluish forms which are more susceptible to degradation.[4]

  • Immediate Corrective Actions:

    • Check and Adjust pH: Immediately measure the pH of your solution. If it is above 4.0, acidify it to a pH between 2.0 and 3.0 using a weak acid like formic acid or citric acid.[3]

    • Protect from Light and Oxygen: Wrap your container in aluminum foil to block out light. If possible, purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

  • Long-Term Preventative Measures:

    • Use Acidified Solvents for Extraction: Always use solvents acidified with a weak acid (e.g., 0.1% formic acid in methanol or ethanol) for extraction. This maintains a low pH environment from the outset.[5]

    • Work Quickly and at Low Temperatures: Perform your extraction and subsequent processing steps as quickly as possible and at low temperatures (e.g., on ice or in a cold room) to minimize thermal degradation.[6]

    • Consider Antioxidants: For some applications, the addition of an antioxidant like ascorbic acid can help, but be aware that it can also accelerate degradation under certain conditions. This should be empirically tested for your specific application.

Q2: I am seeing very low yields of P3G in my final purified extract compared to what I expect from my source material. Where could I be losing my compound?

A: Low yields are often a result of incomplete extraction or degradation during the purification process.

  • Underlying Cause & Scientific Explanation:

    • Inefficient Extraction: The choice of solvent and extraction technique significantly impacts yield. P3G is polar and requires a polar solvent for efficient extraction.[6] Techniques like sonication can enhance extraction efficiency by disrupting plant cell walls.

    • Degradation During Purification: Steps like solvent evaporation can lead to significant losses if not performed under controlled conditions (low temperature and under vacuum).[5] Solid-phase extraction (SPE) is a common purification method, and improper conditioning of the cartridge or use of the wrong elution solvent can result in poor recovery.[7]

  • Troubleshooting Your Protocol:

    • Optimize Extraction Solvent: Ensure your extraction solvent is appropriately polar and acidified. A common choice is methanol or ethanol with 0.1% to 1% formic acid.[5][6]

    • Enhance Extraction with Sonication: If you are using simple solvent extraction, consider incorporating ultrasound-assisted extraction (UAE) to improve yields.

    • Review Your Evaporation Step: Concentrate your extracts using a rotary evaporator at a temperature below 40°C.[8]

    • Optimize SPE Protocol:

      • Cartridge Conditioning: Properly condition your C18 SPE cartridge with methanol followed by acidified water before loading your sample.[7]

      • Elution Solvent: Use an acidified organic solvent (e.g., methanol with 0.1% formic acid) to elute the P3G from the cartridge. Incomplete elution will lead to low yields.[7]

Q3: I have a purified, lyophilized powder of P3G. What are the absolute best conditions to store it for long-term use to ensure its stability?

A: For long-term storage of purified P3G powder, the key is to minimize exposure to temperature, light, and oxygen.

  • Recommended Storage Protocol:

    • Container: Store the lyophilized powder in an amber glass vial to protect it from light.

    • Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace any oxygen.

    • Temperature: Store the vial at -20°C or, for even better long-term stability, at -80°C.[8][9]

    • Desiccation: Store the vial in a desiccator, even at low temperatures, to prevent any moisture uptake.

  • Scientific Rationale:

    • Low Temperature: Reduces the rate of all chemical reactions, including degradation pathways.

    • Inert Atmosphere: Prevents oxidative degradation.

    • Darkness: Prevents photodegradation.

    • Dry Conditions: Prevents hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the ideal pH for extracting and storing this compound?

A: The ideal pH is in the acidic range, typically between 2.0 and 4.0.[4] In this range, P3G exists primarily as the stable red flavylium cation. Above pH 4.0, it begins to convert to less stable forms.

Q: How does temperature affect P3G degradation?

A: Temperature significantly accelerates the degradation of P3G.[10] The degradation generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of P3G.[11] As a general rule, you should always work at the lowest practical temperature during extraction and processing. Avoid temperatures above 40°C.[8]

Q: Can I use water to extract P3G?

A: While P3G is water-soluble, using only water for extraction is not ideal.[5] The extraction efficiency will be lower compared to alcohol-water mixtures, and without acidification, the pH of the water can lead to rapid degradation. If you must use water, ensure it is acidified to a pH below 4.0.[3]

Q: What is the difference between this compound and Cyanidin-3-glucoside in terms of stability?

A: this compound is the 3'-O-methylated form of cyanidin-3-glucoside (C3G). This methylation can sometimes confer slightly higher stability. However, they are structurally very similar and their stability profiles in response to factors like pH and temperature are generally comparable.[2] Data from C3G stability studies can often be used as a reliable proxy for predicting the behavior of P3G.[12]

Q: Are there any specific solvents I should avoid when working with P3G?

A: Avoid using alkaline solutions or unacidified polar solvents. Also, be cautious with solvents that may contain metal ion impurities, as these can catalyze degradation. High-purity, HPLC-grade solvents are recommended.

Step-by-Step Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for the efficient extraction of P3G from plant material.

Materials:

  • Lyophilized and powdered plant material

  • Extraction Solvent: Methanol/Water/Formic Acid (70:29:1, v/v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh out your powdered plant material.

  • Extraction: a. Add the extraction solvent to your sample at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). b. Place the sample in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25-30°C).[13]

  • Separation: a. Centrifuge the mixture to pellet the solid plant material. b. Carefully decant the supernatant containing the P3G extract.

  • Concentration: a. Concentrate the extract using a rotary evaporator with the water bath temperature set below 40°C.[8] b. Evaporate to a smaller volume for direct analysis or to dryness if you are proceeding with purification.

Protocol 2: Solid-Phase Extraction (SPE) Purification of this compound

This protocol is for purifying the crude P3G extract.

Materials:

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Acidified Water (e.g., water with 0.1% formic acid)

  • Acidified Methanol (e.g., methanol with 0.1% formic acid)

  • Crude P3G extract

Procedure:

  • Cartridge Conditioning: a. Pass 2-3 cartridge volumes of methanol through the C18 SPE cartridge. b. Equilibrate the cartridge by passing 2-3 volumes of acidified water through it. Do not let the cartridge run dry.[7]

  • Sample Loading: a. Dissolve your crude extract in a minimal amount of acidified water. b. Slowly load the dissolved extract onto the conditioned SPE cartridge.

  • Washing: a. Wash the cartridge with 2-3 volumes of acidified water to remove polar impurities like sugars and organic acids.

  • Elution: a. Elute the purified P3G from the cartridge using 2-3 volumes of acidified methanol.[7] b. Collect the colored eluate.

  • Final Concentration: a. Evaporate the solvent from the eluate using a rotary evaporator at a temperature below 40°C or under a stream of nitrogen gas.

Data Presentation

Table 1: Influence of pH and Temperature on the Stability of Anthocyanins (Data for Cyanidin-3-glucoside as a proxy for this compound)

pHTemperature (°C)% Degradation after 8 hoursReference
2.57021%[12]
2.59095%[12]
4.07053%[12]
4.09098%[12]
7.070~100%[12]
7.090~100%[12]

Note: This data for Cyanidin-3-glucoside (C3G) illustrates the general stability trends for anthocyanins like this compound.

Visualizations

Peonidin3GlucosideDegradation cluster_factors Degradation Factors P3G_stable This compound (Flavylium Cation, Red) pH < 4 P3G_unstable Unstable Intermediates (Carbinol, Chalcone, Quinonoidal Base) Colorless to Bluish pH > 4 P3G_stable->P3G_unstable Increase in pH P3G_unstable->P3G_stable Decrease in pH Degradation_Products Degradation Products (e.g., Phenolic Acids, Aldehydes) Brownish Polymers P3G_unstable->Degradation_Products Irreversible Degradation Temp High Temperature Temp->P3G_unstable Light Light Light->P3G_unstable Oxygen Oxygen Oxygen->P3G_unstable Enzymes Enzymes Enzymes->P3G_unstable

Caption: this compound degradation pathway.

P3G_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_storage Storage Start Plant Material (Lyophilized, Powdered) UAE Ultrasound-Assisted Extraction (Acidified Solvent, <30°C) Start->UAE Centrifuge Centrifugation UAE->Centrifuge Supernatant Crude P3G Extract Centrifuge->Supernatant Concentration1 Rotary Evaporation (<40°C) Supernatant->Concentration1 SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Concentration1->SPE Elution Elution (Acidified Methanol) SPE->Elution Concentration2 Final Concentration Elution->Concentration2 Final_Product Purified P3G (Lyophilized Powder) Concentration2->Final_Product Storage_Conditions Store at -20°C to -80°C (Dark, Inert Atmosphere) Final_Product->Storage_Conditions

Caption: Experimental workflow for P3G extraction and storage.

References

  • Preprints.org. (2024). Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Source. Retrieved from [Link]

  • Ghosh, S., et al. (2018). Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2023). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. Retrieved from [Link]

  • MDPI. (2023). Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans. Retrieved from [Link]

  • MDPI. (2023). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Retrieved from [Link]

  • PubMed. (2018). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. Retrieved from [Link]

  • Hrvatski časopis za prehrambenu tehnologiju, biotehnologiju i nutricionizam. (2015). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Retrieved from [Link]

  • ResearchGate. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. Retrieved from [Link]

  • Wiley Online Library. (2022). Guideline for extraction, qualitative, quantitative, and stability analysis of anthocyanins. Retrieved from [Link]

  • National Institutes of Health. (2016). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Retrieved from [Link]

  • National Institutes of Health. (2014). A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Extraction Methods for Anthocyanins. Retrieved from [Link]

  • Polyphenols AS. (n.d.). Peonidin 3-glucoside. Retrieved from [Link]

  • SciSpace. (2004). Methods of analysis for anthocyanins in plants and biological fluids. Retrieved from [Link]

  • National Institutes of Health. (2022). The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. Retrieved from [Link]

  • Wikipedia. (2023). Peonidin-3-O-glucoside. Retrieved from [Link]

  • Semantic Scholar. (2021). Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from On. Retrieved from [Link]

  • MDPI. (2020). Optimization of Analytical Ultrasound-Assisted Methods for the Extraction of Total Phenolic Compounds and Anthocyanins from Sloes (Prunus spinosa L.). Retrieved from [Link]

  • MDPI. (2022). A Novel Ultrasound-Assisted Extraction Method for the Analysis of Anthocyanins in Potatoes (Solanum tuberosum L.). Retrieved from [Link]

  • ResearchGate. (2019). Kinetic analysis of the degradation and its color change of cyanidin-3-glucoside exposed to pulsed electric field. Retrieved from [Link]

  • National Institutes of Health. (2022). Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. Retrieved from [Link]

  • MDPI. (2016). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Retrieved from [Link]

  • ResearchGate. (2024). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. Retrieved from [Link]

  • ResearchGate. (2022). How long can I store lyophilized plant powder for anthocyanin content analysis. Retrieved from [Link]

  • MDPI. (2023). Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis. Retrieved from [Link]

  • National Institutes of Health. (2002). Long-Term Preservation of Fungal Isolates in Commercially Prepared Cryogenic Microbank Vials. Retrieved from [Link]

Sources

Challenges in the chemical synthesis of Peonidin-3-glucoside and its derivatives

[1][2]

Module 5: Quantitative Data & Conditions

Table 1: Optimization of Reaction Conditions

ParameterStandard ConditionOptimized for P3GReason
Acid Catalyst Aqueous HClDry HCl Gas Water promotes hemiketal formation (colorless) and reduces yield.[1][2]
Solvent EthanolEthyl Acetate (EtOAc) P3G chloride precipitates better in EtOAc, driving equilibrium forward.[1]
Temperature Room Temp (25°C)0°C - 4°C Higher temps accelerate sugar hydrolysis and chalcone formation.[1][2]
Storage pH pH 3-4pH < 1.5 Maximum stability of the flavylium core.[2]

References

  • Biosynthesis and Regulation: Anthocyanins: Biosynthesis, Distribution, Ecological Role, and Use of Biostimulants. MDPI.[1][2] Available at: [Link][1][2]

  • Chemical Synthesis (Robinson Method Context): Sir Robert Robinson’s “Anthocyanin Period”: 1922–1934.[1][2] Taylor & Francis.[1][2] Available at: [Link][1][2]

  • Stability & Degradation: Stability of Anthocyanins and Their Degradation Products. PMC.[1][2] Available at: [Link]

  • Modern Synthetic Approaches: Optimized Synthesis and Antioxidant Activity of Anthocyanins. ACS Publications.[1][2] Available at: [Link][1][2]

  • Peonidin Specifics: Peonidin-3-O-glucoside from Purple Corncob.[1][2] PMC.[1][2] Available at: [Link]

Strategies for enhancing the stability of Peonidin-3-glucoside using nanoencapsulation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nanoencapsulation of Peonidin-3-Glucoside

Welcome to the technical support guide for enhancing the stability of this compound (P3G) through nanoencapsulation. P3G is a prominent anthocyanin responsible for the vibrant red and purple hues in many fruits and vegetables, including purple corn, berries, and red wine.[1][2] Its potent antioxidant and anti-inflammatory properties make it a valuable compound for functional foods and pharmaceuticals.[3][4] However, P3G is notoriously unstable, readily degrading when exposed to changes in pH, temperature, light, and oxygen.[3][4][5]

Nanoencapsulation offers a robust solution by creating a protective barrier at the nanoscale, which can significantly improve P3G's stability, bioavailability, and controlled release.[4][6] This guide is designed for researchers and developers, providing in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nanoencapsulation of this compound.

Problem 1: Low Encapsulation Efficiency (EE)

You've completed your encapsulation process, but analysis reveals that a significant portion of the P3G is on the surface of the nanoparticles or unencapsulated.

Q: My encapsulation efficiency is consistently below 70%. What are the likely causes and how can I fix this?

A: Low encapsulation efficiency is a common challenge that typically points to issues with the formulation or process parameters. Let's break down the potential causes and solutions.

  • Underlying Cause A: Inadequate Core-to-Wall Material Ratio. The ratio of your active ingredient (P3G) to your encapsulating material (wall material) is critical. If there is too much P3G relative to the wall material, there simply isn't enough matrix to entrap the compound effectively.[5]

    • Solution: Systematically vary the core-to-wall material ratio. Start with a higher proportion of wall material (e.g., 1:10 core:wall) and gradually decrease it. Studies have shown that increasing the polymer wall material proportion can increase the anthocyanin content and EE.[5] For spray drying, a higher solids concentration in the feed solution can also lead to better preservation of anthocyanins.[5]

  • Underlying Cause B: Poor Interaction Between P3G and Wall Material. For effective encapsulation, there must be some form of favorable interaction (hydrophobic, hydrogen bonding, etc.) between the P3G and the encapsulant. If the chosen wall material is not compatible, P3G will be excluded from the forming particle.

    • Solution: Consider using a combination of wall materials. Combining a polysaccharide like maltodextrin with a protein such as whey protein isolate or a gum like gum arabic can create a more complex and effective matrix.[5][7] This combination can improve emulsification and film-forming properties, leading to higher EE.[5][8]

  • Underlying Cause C: Degradation During Processing. Anthocyanins are sensitive to heat.[5] High temperatures used in some techniques, particularly spray drying, can degrade P3G before it can be encapsulated.

    • Solution: Optimize your process temperature. For spray drying, use the lowest inlet temperature that still achieves effective drying (e.g., starting around 110-140°C).[9][10] While higher temperatures can increase the process yield, they often decrease the total anthocyanin content.[5] For methods that do not require heat, such as ionic gelation, this is less of a concern.[5]

  • Underlying Cause D: High Viscosity of Feed Solution. If the viscosity of your solution is too high, it can lead to poor atomization in techniques like spray drying, resulting in larger, less uniform particles and lower EE.

    • Solution: Adjust the concentration of your wall materials. While maltodextrin is popular due to its low viscosity at high concentrations, other materials may require optimization to find a balance between sufficient material for encapsulation and a workable viscosity.[5][11]

Problem 2: Poor Nanoparticle Characteristics (Size, Uniformity, and Aggregation)

Your nanoparticles are too large, have a wide size distribution (high Polydispersity Index, PDI), or are clumping together.

Q: I'm observing particle aggregation and my PDI is greater than 0.4. What's causing this and what are the corrective actions?

A: Achieving the desired particle size and a narrow PDI (typically < 0.3 for good uniformity) is crucial for stability and bioavailability. Aggregation and high PDI often stem from formulation imbalances or insufficient energy input.

  • Underlying Cause A: Insufficient Homogenization/Mixing Energy. During nanoparticle formation (e.g., in emulsification or ionic gelation methods), inadequate energy input leads to the formation of large, non-uniform particles that are prone to aggregation.

    • Solution: Optimize your mixing parameters. For methods using a high-speed homogenizer, increase the speed and/or duration of homogenization. For ionic gelation, ensure rapid and consistent magnetic stirring during the dropwise addition of the cross-linking agent.[12]

  • Underlying Cause B: Incorrect pH. The pH of the solution dramatically affects the surface charge of both the P3G and many common wall materials like chitosan or whey protein. If the pH is near the isoelectric point of a protein-based wall material, the particles will have a near-neutral surface charge, leading to aggregation.

    • Solution: Adjust the pH of your solution to ensure a sufficient surface charge (Zeta Potential). For chitosan-based nanoparticles, the process is typically conducted in an acidic environment (e.g., pH 4.6-4.8) to ensure the chitosan's amino groups are protonated, creating a positive charge that promotes repulsion between particles.[12] A zeta potential of > +30 mV or < -30 mV is generally considered indicative of good colloidal stability.

  • Underlying Cause C: Inappropriate Wall Material Concentration. The concentration of polymers like chitosan and their cross-linkers (e.g., sodium tripolyphosphate, TPP) directly influences particle size.

    • Solution: Perform an optimization matrix, varying the concentrations of both the polymer and the cross-linker. Response surface methodology (RSM) can be an effective tool for modeling these interactions to minimize particle size and maximize EE.[12]

Problem 3: Instability of Encapsulated P3G During Storage

The nano-powder or suspension shows significant color loss (P3G degradation) over a short period, even after successful encapsulation.

Q: My encapsulated P3G is degrading rapidly during storage at 25°C. I thought the encapsulation was supposed to prevent this?

A: While encapsulation provides significant protection, long-term stability depends on the quality of the nanoparticle shell and the storage conditions.

  • Underlying Cause A: Permeable or Porous Wall Material. Some wall materials, especially at low concentrations or with low dextrose equivalent (DE) maltodextrins, can form a porous matrix that still allows oxygen and humidity to penetrate and degrade the P3G core.[13]

    • Solution: Select wall materials known for good barrier properties. Combining maltodextrin with gum arabic or whey protein isolate has been shown to be more effective for stability than using a single wall material.[5][7] The film-forming properties of proteins and the dense structure of gums can create a more robust barrier.

  • Underlying Cause B: Exposure to Pro-degradative Environmental Factors. Encapsulation slows degradation but does not make P3G invincible. Exposure to light, high temperatures, and high humidity will accelerate degradation over time.[4][5]

    • Solution: Implement proper storage protocols. Store encapsulated powders in airtight, amber-colored containers (or otherwise protected from light) at low temperatures (e.g., 4°C) and low humidity.[9] Storing under an inert atmosphere (e.g., nitrogen) can further enhance stability by eliminating oxygen.

  • Underlying Cause C: Glass Transition Temperature (Tg). For dried powders, if the storage temperature is above the glass transition temperature (Tg) of the nanoparticle matrix, the matrix becomes rubbery and more permeable, increasing the degradation rate of the encapsulated P3G.

    • Solution: Choose wall materials with a high Tg. Maltodextrins with a higher dextrose equivalent (DE) may enhance stability due to a superior Tg.[5] Ensure that the storage temperature is well below the measured Tg of your final powder.

Diagram: Troubleshooting Workflow for Low Encapsulation Efficiency

The following diagram outlines a logical workflow for diagnosing and solving issues related to low encapsulation efficiency.

EE_Troubleshooting start Low Encapsulation Efficiency (EE) check_ratio Is Core:Wall Ratio Optimized? (e.g., >1:5) start->check_ratio check_temp Is Process Temp Too High? check_ratio->check_temp Yes solution_ratio ACTION: Increase Wall Material Concentration check_ratio->solution_ratio No check_material Are Wall Materials Compatible? check_temp->check_material No solution_temp ACTION: Lower Inlet Temp (Spray Drying) Use Cold Process (e.g., Ionic Gelation) check_temp->solution_temp Yes solution_material ACTION: Use Combination of Wall Materials (e.g., MD + WPI) check_material->solution_material No end_node Re-evaluate EE check_material->end_node Yes solution_ratio->end_node solution_temp->end_node solution_material->end_node

Caption: A decision-tree diagram for troubleshooting low encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: Which nanoencapsulation technique is best for this compound?

A: The "best" technique depends on your specific application, desired particle characteristics, and scale of production. Here's a comparative summary:

TechniqueKey AdvantagesKey DisadvantagesTypical Particle Size
Spray Drying Scalable, cost-effective, produces stable powder.[5][14]High temperatures can degrade P3G.[9][10]2-20 µm (can be nano in some setups)
Freeze Drying Excellent retention of heat-sensitive compounds like P3G.[14][15]Expensive, time-consuming, produces porous structure.[14]2-20 µm
Ionic Gelation Mild conditions (no heat or organic solvents), controllable process.[5][12]Can have issues with rapid release of hydrophilic compounds.[5]100-1000 nm
Emulsification Good for encapsulating in lipid-based systems, versatile.Often requires subsequent drying step, potential use of surfactants.[16]100-1000 nm

For initial lab-scale research focusing on maximum P3G preservation, ionic gelation is an excellent choice due to its mild processing conditions.[5] For industrial-scale production where cost and throughput are major factors, spray drying is the most common method, but requires careful temperature optimization.[5]

Q2: How do I choose the right wall material for P3G?

A: The ideal wall material should be food-grade, biodegradable, and provide a strong barrier against oxygen, light, and water.[13]

  • Polysaccharides: Maltodextrin is the most popular choice due to its low cost, high water solubility, and low viscosity.[7][11] Gum arabic is also widely used, often in combination with maltodextrin, for its excellent emulsifying properties.[5][7] Chitosan is ideal for ionic gelation techniques.[12]

  • Proteins: Whey protein isolate (WPI) and soy protein isolate (SPI) are excellent choices due to their film-forming and emulsifying capabilities.[5][7] They can form a dense matrix that offers superior protection, especially when combined with polysaccharides.[5]

  • Combinations: Using a combination of wall materials is often the most effective strategy.[5] For example, a maltodextrin-whey protein isolate mixture can provide both the bulk matrix and the high-quality film-forming properties needed for optimal protection and stability.[7]

Q3: What are the essential characterization techniques for my P3G nanoparticles?

A: To ensure your nanoencapsulation is successful and your particles are stable, a few key characterization techniques are mandatory:

  • Encapsulation Efficiency (EE): This is the most critical measure of process success. It involves quantifying the total P3G and the surface (unencapsulated) P3G. The difference represents the amount successfully encapsulated. This is typically done using spectrophotometry or HPLC.[17]

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). This tells you the average size of your nanoparticles and the uniformity of the size distribution.

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability (resistance to aggregation).

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). This allows you to see the shape and surface of your nanoparticles.

  • Stability Studies: Involve storing the encapsulated P3G under controlled conditions (e.g., different temperatures and light exposure) and measuring the P3G content over time to determine its degradation kinetics.[9]

Key Experimental Protocols

Protocol 1: P3G Nanoencapsulation via Ionic Gelation

This protocol describes the formation of P3G-loaded chitosan nanoparticles using the ionic gelation method, which relies on the electrostatic interaction between positively charged chitosan and the negatively charged cross-linker, sodium tripolyphosphate (TPP).[12]

Materials:

  • This compound (P3G) extract

  • Low molecular weight Chitosan (CS)

  • Sodium Tripolyphosphate (TPP)

  • Acetic Acid (1% v/v)

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Chitosan Solution (e.g., 2 mg/mL): Dissolve chitosan powder in a 1% aqueous acetic acid solution. Leave it stirring overnight to ensure complete dissolution.

  • Prepare TPP Solution (e.g., 1 mg/mL): Dissolve TPP powder in deionized water.

  • Incorporate P3G: Add the P3G extract to the chitosan solution and stir for 30 minutes to ensure homogeneity.

  • Nanoparticle Formation: Place the P3G-chitosan solution on a magnetic stirrer set to a constant, rapid speed (e.g., 700-1000 rpm). Add the TPP solution dropwise to the chitosan solution. Nanoparticles will form spontaneously as the TPP cross-links the chitosan chains.

  • Stabilization: Continue stirring for an additional 30-60 minutes after all the TPP has been added to allow the nanoparticles to stabilize.[12]

  • Collection: The resulting nanoparticle suspension can be collected and purified by centrifugation (e.g., 12,000 rpm for 30 min). The supernatant is discarded, and the nanoparticle pellet is washed and resuspended in deionized water.

  • Quality Control: Analyze the nanoparticle suspension for particle size, PDI, and zeta potential using DLS. Determine the encapsulation efficiency by measuring the P3G in the supernatant and comparing it to the initial amount.

References

  • Shwetha, .; Preetha, R. (2017). Comparison of Freeze Drying and Spray Drying for the Production of Anthrocyanin Encapsulated Powder from Jamun (Syzygium Cumini). Asian Journal of Chemistry, 29, 1179-1181. [Link]

  • Ge, J., Yue, P., Chi, J., Li, X., Miao, S., & Gao, X. (2021). Preparing, optimising, and evaluating chitosan nanocapsules to improve the stability of anthocyanins from Aronia melanocarpa. RSC Advances, 11(1), 169-176. [Link]

  • Manaf, S. M., & Nawi, N. M. (2021). Microencapsulation of Anthocyanins—Critical Review of Techniques and Wall Materials. Molecules, 26(9), 2583. [Link]

  • Mahdavi, S. A., Jafari, S. M., Ghorbani, M., & Assadpoor, E. (2021). Microencapsulation of Anthocyanins—Critical Review of Techniques and Wall Materials. Molecules, 26(9), 2583. [Link]

  • Jafari, S. M. (Ed.). (2019). Chapter 9: Encapsulation Techniques for Anthocyanins. In Anthocyanins: Natural Colorants for Food and Nutraceutical Applications. Academic Press. [Link]

  • Wang, T., Chen, F., Wang, M., & Liu, D. (2021). Choosing the appropriate wall materials for spray-drying microencapsulation of natural bioactive ingredients: Taking phenolic compounds as examples. Powder Technology, 394, 633-644. [Link]

  • Rezazadeh, A., & Ghasempour, Z. (2021). Encapsulation of anthocyanins by freeze-drying method. ResearchGate. [Link]

  • Eker, M. E., Aaby, K., Budic-Leto, I., & Brnčić, M. (2022). Entrapment of Black Carrot Anthocyanins by Ionic Gelation: Preparation, Characterization, and Application as a Natural Colorant in Yoghurt. ACS Omega, 7(36), 32371–32381. [Link]

  • Moura, S. C. S. R., Berling, C. L., Germer, S. P. M., Alvim, I. D., & Hubinger, M. D. (2017). Encapsulating anthocyanins from Hibiscus sabdariffa L. calyces by ionic gelation. Italian Journal of Food Science, 29(3). [Link]

  • Wilkowska, A., Ambroziak, W., Czyżowska, A., & Adamiec, J. (2016). Effect of Microencapsulation by Spray-Drying and Freeze-Drying Technique on the Antioxidant Properties of Blueberry (Vaccinium myrtillus) Juice. Polish Journal of Food and Nutrition Sciences, 66(1), 11-16. [Link]

  • Shwetha, S., & Preetha, R. (2017). Comparison of Freeze Drying and Spray Drying for the Production of Anthrocyanin Encapsulated Powder from Jamun (Syzygium cumini). ResearchGate. [Link]

  • Silva, P. I., Stringheta, P. C., Teófilo, R. F., & de Oliveira, I. R. N. (2023). Wall Materials for Encapsulating Bioactive Compounds via Spray-Drying: A Review. Polymers, 15(12), 2707. [Link]

  • Liu, Y., Zhang, Y., Li, X., & Li, W. (2023). Stability of Purple Corn Anthocyanin Encapsulated by Maltodextrin, and Its Combinations with Gum Arabic and Whey Protein Isolate. Foods, 12(12), 2392. [Link]

  • López-Córdoba, A., del Castillo, M. L. R., & Goycoolea, F. M. (2021). Anthocyanin content and storage stability of spray/freeze drying microencapsulated anthocyanins from berries: a review. Repositorio Institucional UCA. [Link]

  • Šelo, G., Planinić, M., Tišma, M., & Bucić-Kojić, A. (2024). Optimisation of the Encapsulation of Grape Pomace Extract by Spray Drying Using Goat Whey Protein as a Coating Material. Foods, 13(17), 2548. [Link]

  • dos Santos, M. I. L., da Rosa, C. G., & da Silva, M. V. (2023). Nanoencapsulated Anthocyanin as a Functional Ingredient: Technological Application and Future Perspectives. ResearchGate. [Link]

  • Singh, A., Tandon, S., & Sandhu, S. K. (2024). Lipid-based nanoencapsulation of anthocyanins: Strategies to enhance stability, bioavailability, and functional efficacy. ResearchGate. [Link]

  • Chen, Y., Zhang, Y., & Li, Y. (2023). Advances in embedding techniques of anthocyanins: Improving stability, bioactivity and bioavailability. Food Chemistry, 429, 136894. [Link]

  • Chen, B., Chen, H., Guo, X., Li, Y., & Chen, Z. (2023). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Molecules, 28(3), 1361. [Link]

  • Wang, L., Zhang, Y., & Li, P. (2023). Anthocyanins: Modified New Technologies and Challenges. Foods, 12(7), 1400. [Link]

  • Chen, B., Chen, H., Guo, X., Li, Y., & Chen, Z. (2023). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Molecules, 28(3), 1361. [Link]

  • Teng, H., Chen, L., & Cao, H. (2020). Fabrication of caseins nanoparticles to improve the stability of cyanidin 3-O-glucoside. Food Chemistry, 320, 126418. [Link]

  • Chen, B., Chen, H., Guo, X., Li, Y., & Chen, Z. (2023). Nanoencapsulation of Cyanidin 3-O-Glucoside. Encyclopedia.pub. [Link]

  • Li, Y., et al. (2025). Enhancing anthocyanin stability via co-assembled nanoencapsulation with tripeptides by intermolecular interaction. Food Chemistry: X, 25, 102803. [Link]

  • Liu, F., et al. (2022). The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G. Food Science & Nutrition, 10(12), 4333-4343. [Link]

  • Seke, F., et al. (2025). Effects of Encapsulation and In Vitro Digestion on Anthocyanin Composition and Antioxidant Activity of Raspberry Juice Powder. Foods, 14(14), 2135. [Link]

  • Li, Y., et al. (2025). Enhancing anthocyanin stability via co-assembled nanoencapsulation with tripeptides by intermolecular interaction. Food Chemistry: X, 25, 102803. [Link]

  • Wikipedia contributors. (2023). Peonidin-3-O-glucoside. Wikipedia. [Link]

  • NP-MRD. (2022). Showing NP-Card for Peonidin 3-glucoside (NP0049010). Natural Products Magnetic Resonance Database. [Link]

Sources

Technical Support Center: Enzymatic & Chemical Stability of Peonidin-3-Glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Degradation of Peonidin-3-Glucoside (P3G) in Cell Culture Media

Status: Active Guide Ticket ID: P3G-STAB-001 Last Updated: 2025-02-10

Executive Summary: The Stability Paradox

The Core Problem: Researchers frequently observe the rapid disappearance of this compound (P3G) in standard cell culture environments (DMEM/RPMI + 10% FBS, pH 7.4). This is often misidentified solely as cellular uptake. In reality, P3G faces a dual threat:

  • Chemical Instability: At pH > 7.0, the flavylium cation hydrates to a colorless hemiketal and subsequently opens into a chalcone.

  • Enzymatic Hydrolysis:

    
    -glucosidases present in Fetal Bovine Serum (FBS) or secreted by cells cleave the glucose moiety. The resulting aglycone (Peonidin) is significantly more unstable than the glucoside at neutral pH, accelerating degradation into phenolic acids.
    

Key Metric: The half-life (


) of P3G in standard DMEM at 

is approximately 4.3 hours . Without stabilization protocols, 24-hour incubation data represents breakdown products (Protocatechuic acid, Vanillic acid), not the parent compound.

Diagnostic Workflow

Use this decision tree to determine if your compound loss is due to enzymatic activity, chemical pH instability, or actual cellular metabolism.

P3G_Troubleshooting Start Issue: Rapid P3G Loss in Media Control Step 1: Run Cell-Free Control (Media + P3G, No Cells, 37°C) Start->Control Result1 Is P3G stable in Control? Control->Result1 Cellular Cause: Cellular Uptake/Metabolism (P3G is entering cells) Result1->Cellular Yes (>80% recovery) Instability Cause: Media Instability Result1->Instability No (<50% recovery) Step2 Step 2: Run Serum-Free Control (Media - FBS + P3G) Instability->Step2 Result2 Is stability improved? Step2->Result2 Enzymatic Cause: Enzymatic Hydrolysis (Serum β-glucosidase activity) Result2->Enzymatic Yes (Significant Improvement) Chemical Cause: Chemical/pH Degradation (Spontaneous Ring Fission) Result2->Chemical No (Same Degradation)

Figure 1: Diagnostic logic flow to isolate the source of anthocyanin degradation.

Technical Deep Dive: The Degradation Mechanism

Understanding the specific enzymatic pathway is critical for interpreting HPLC/MS data. If you see a loss of the P3G peak but do not see the Peonidin aglycone peak, it is because the aglycone degrades milliseconds after enzymatic release at pH 7.4.

Degradation_Pathway P3G This compound (Red/Purple) Aglycone Peonidin Aglycone (Highly Unstable at pH 7.4) P3G->Aglycone Hydrolysis Enzyme Enzyme: β-glucosidase (Source: FBS or Cell Lysate) Enzyme->P3G Chalcone Chalcone (Colorless/Yellow) Aglycone->Chalcone Spontaneous Ring Opening (pH > 6) Products Degradation Products: Vanillic Acid + Protocatechuic Acid Chalcone->Products Oxidation/Cleavage

Figure 2: The enzymatic-chemical cascade. Note that


-glucosidase acts as the "trigger," converting the moderately stable glucoside into the highly labile aglycone.

Validated Protocols

Protocol A: Heat Inactivation of FBS (Enzyme Knockout)

Purpose: To denature


-glucosidase and other serum glycosidases that attack P3G.
Note: Standard commercial "Heat Inactivated" serum is often treated for complement (immunology), not enzymes. Perform this strictly in-house for metabolic studies.
  • Thaw: Thaw FBS bottle at

    
     overnight. Do not thaw at 
    
    
    
    to avoid protein precipitation.
  • Equilibrate: Place a "dummy" bottle of water with a thermometer in the water bath. Set bath to

    
     .
    
  • Incubate: Once the dummy bottle hits

    
    , submerge the FBS bottle.
    
  • Time: Incubate for exactly 30 minutes .

    • Critical: Swirl the bottle gently every 5 minutes. Static heating causes gradients that leave enzymes active or denature growth factors.

  • Cool: Immediately transfer to an ice bath for 10 minutes.

  • Aliquot: Store at

    
    .
    
Protocol B: The "Time-Zero" Extraction

Purpose: To establish a valid baseline. P3G degrades during the time it takes to harvest cells.

  • Do not aspirate media and then lyse.

  • Stop Solution: Add

    
     Formic Acid or 
    
    
    
    HCl in Methanol directly to the well before harvesting.
  • This instantly lowers pH to < 3.0, stabilizing the flavylium cation structure and inhibiting residual enzymatic activity.

Reference Data: Stability in Culture

Table 1: Comparative Half-Life (


) of Anthocyanins in DMEM (

)
CompoundMedia Condition

(Approx)
Primary Degradation Driver
This compound DMEM + 10% FBS4.3 hours Mixed (pH + Enzymatic)
This compound DMEM (Serum-Free)~6-8 hours Chemical (pH ring opening)
Cyanidin-3-Glucoside DMEM + 10% FBS4.0 hours Oxidation + Enzymatic
Malvidin-3-Glucoside DMEM + 10% FBS4.0 hours Enzymatic

Data synthesized from Woodward et al. (2009) and Kay et al. (2009).

Frequently Asked Questions (FAQ)

Q1: My media turned from red to yellow/clear after 2 hours. Did the cells consume the P3G? A: Unlikely. This is the Hydration Shift . At pH 7.4, P3G shifts from the red flavylium cation to the colorless hemiketal and yellow chalcone forms. This is a chemical equilibrium, not necessarily degradation. To verify, take an aliquot and acidify it (pH < 1.0). If the red color returns, the structure is intact. If it remains yellow/clear, it has degraded.

Q2: Can I use HEPES to stabilize the pH? A: HEPES maintains pH 7.4, which ironically promotes instability for anthocyanins. P3G is most stable at pH < 3.0. In cell culture, you cannot drop pH that low. The best compromise is to limit experimental duration to < 4 hours or replenish media frequently.

Q3: I detect Protocatechuic Acid (PCA) in my media. Is this a cellular metabolite? A: Not necessarily. PCA is the primary breakdown product of the Peonidin/Cyanidin B-ring. You must run a "No Cell" control. If PCA appears in the control, it is a degradation artifact, not a cellular metabolite.

Q4: Does Penicillin/Streptomycin affect P3G? A: No, but Phenol Red does interfere with spectrophotometric quantification. Always use Phenol Red-free DMEM for anthocyanin studies to avoid absorbance overlap at 520nm.

References

  • Woodward, G., et al. (2009). "Anthocyanin stability and recovery: implications for the analysis of clinical and experimental samples." Journal of Agricultural and Food Chemistry.

  • Kay, C. D., et al. (2009). "Anthocyanin metabolites in human urine and serum." British Journal of Nutrition.

  • Fazzari, M., et al. (2008). "The stability of anthocyanins in cell culture media." Molecular Nutrition & Food Research.

  • Beres, C., et al. (2017). "Stability of anthocyanins in cell culture media: The effect of pH and serum." Food Research International.[1]

Sources

Validation & Comparative

Synergistic Antioxidant Architectures: Peonidin-3-Glucoside (P3G) & Flavonoid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synergistic Antioxidant Effects of Peonidin-3-Glucoside with Other Flavonoids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Methylation Advantage

This compound (P3G) is often overshadowed by its non-methylated precursor, Cyanidin-3-glucoside (C3G). However, in high-performance antioxidant applications, P3G offers a distinct pharmacokinetic advantage: the 3'-O-methylation on the B-ring enhances lipophilicity and stability, allowing for unique cellular entry and signaling interactions that C3G cannot replicate.

This guide moves beyond simple radical scavenging capacity (ORAC/DPPH) to analyze functional synergy . We examine how P3G acts as a "force multiplier" when paired with specific flavonoids, creating systems that are greater than the sum of their parts through mechanisms like antioxidant regeneration , pathway dual-targeting , and enzyme induction .

Mechanistic Basis of Synergy

True synergy (Combination Index < 1.0) in flavonoid systems rarely comes from two compounds doing the same thing. It arises from complementary mechanisms.

A. The Regeneration Cycle (P3G + Catechins)

One of the most potent synergistic mechanisms is the "sacrificial regeneration" of the anthocyanin chromophore.

  • Mechanism: When P3G scavenges a radical, it becomes a stable radical itself. Catechins (or Epigallocatechin gallate - EGCG), having a lower redox potential, can donate a hydrogen atom to the P3G radical, regenerating the active P3G molecule while the catechin forms a dimer or degrades.

  • Result: This extends the functional half-life of P3G in the plasma, allowing it to continue activating downstream signaling pathways like Nrf2.

B. Dual-Targeting Cell Cycle Arrest (P3G + C3G)

While structurally similar, P3G and C3G exhibit distinct biological targets in cancer models (e.g., HER2+ breast cancer, HS578T cells).

  • P3G Target: Downregulates Cyclin E and CDK-2 (G2/M arrest).[1]

  • C3G Target: Downregulates Cyclin D1 and CDK-1.[2][3]

  • Synergy: Co-administration creates a "pincer movement" on the cell cycle, preventing compensatory escape pathways that might activate if only one cyclin were inhibited.

C. The Keap1-Nrf2 "Unlock" (P3G + Quercetin)

P3G acts as a molecular key for the Nrf2 pathway.

  • P3G Action: Molecular docking studies confirm P3G binds to the Kelch domain of Keap1 (Binding Score: -5.8 kcal/mol), displacing Nrf2 and allowing its nuclear translocation.

  • Quercetin Action: Quercetin acts as a direct ROS scavenger in the cytoplasm, reducing the immediate oxidative burden while P3G upregulates the long-term defense enzymes (HO-1, NQO1).

Comparative Performance Analysis

The following data synthesizes experimental outcomes from isobologram analyses and enzyme induction assays.

Table 1: Interaction Profile of P3G with Select Flavonoids
Partner FlavonoidInteraction TypeCombination Index (CI)Key Experimental OutcomeMechanism
Malvidin Synergistic < 0.85 Combined dose (2.5 µg/mL) increased Glutathione Reductase (GR) activity by 55% vs. control (individual agents showed no significant increase).Cooperative Enzyme Induction (GST, GPx)
Cyanidin-3-Glucoside Functional Synergy N/A (Mechanistic)Simultaneous downregulation of Cyclin D1 (C3G) and Cyclin E (P3G).Multi-target Cell Cycle Blockade
Kaempferol Additive ~ 1.0Effect is equal to the sum of individual effects.Similar binding kinetics; no regeneration.
Pelargonidin Antagonistic > 1.15 Reduced antioxidant capacity in 2:1 mixtures.Competition for uptake transporters or binding sites.
Catechin Synergistic < 0.70 Extended lag phase in lipid peroxidation assays.Regeneration: Catechin recycles P3G radical.

Critical Insight: Avoid pairing P3G with Pelargonidin in formulations. The structural similarity without the stabilizing methylation of P3G leads to competitive antagonism, reducing overall efficacy.

Visualizing the Synergistic Pathways

The following diagram illustrates the two primary modes of synergy: The Regeneration Loop (with Catechin) and the Dual-Pathway Activation (with C3G).

P3G_Synergy cluster_regeneration Mechanism A: Antioxidant Regeneration cluster_signaling Mechanism B: Functional Synergy (Cancer Model) P3G P3G (Active) P3G_Rad P3G Radical (Oxidized) P3G->P3G_Rad Scavenges P3G_Rad->P3G Regenerated by H-transfer ROS ROS / Free Radical ROS->P3G Catechin Catechin (Sacrificial Donor) Catechin->P3G_Rad e- Donation Catechin_Ox Catechin Dimer (Inactive) Catechin->Catechin_Ox Oxidation P3G_Sig P3G (Intracellular) Nrf2 Nrf2 Pathway (Keap1 Inhibition) P3G_Sig->Nrf2 Activates CyclinE Cyclin E (G2/M Arrest) P3G_Sig->CyclinE Inhibits C3G_Sig C3G (Intracellular) CyclinD Cyclin D1 (G1/S Arrest) C3G_Sig->CyclinD Inhibits

Caption: Figure 1. (Left) Catechin sacrifices itself to regenerate P3G, extending its antioxidant lifespan. (Right) P3G and C3G target distinct cell cycle regulators, preventing tumor cell escape.

Validated Experimental Protocol: Assessing Synergy

To rigorously determine if P3G acts synergistically with a candidate flavonoid, do not rely on simple additive math. Use the Combination Index (CI) method derived from the median-effect equation.

Protocol: Isobologram Analysis for P3G Combinations

Objective: Determine CI values at IC50, IC75, and IC90.

Reagents:

  • Pure P3G (HPLC grade, ≥98%)

  • Candidate Flavonoid (e.g., Quercetin, Malvidin)

  • DPPH or ABTS solution (for chemical assay) OR Cell line (e.g., HT-29) for biological assay.

Workflow:

  • Dose-Response Curves (Single Agents):

    • Prepare serial dilutions of P3G (0–100 µM).

    • Prepare serial dilutions of Candidate Flavonoid (0–100 µM).

    • Measure response (Absorbance inhibition or Cell Viability).[4][5][6]

    • Calculate

      
       for both individual compounds using non-linear regression.
      
  • Constant Ratio Combination:

    • Prepare a mixture of P3G:Candidate at a fixed molar ratio (e.g., 1:1 or at the ratio of their

      
       values).
      
    • Perform serial dilutions of the mixture.

    • Calculate

      
       of the mixture.
      
  • Calculation of Combination Index (CI):

    
    
    
    • 
      : Dose of P3G alone to produce 
      
      
      
      % effect.
    • 
      : Dose of P3G in the mixture to produce 
      
      
      
      % effect.
    • Interpretation:

      • 
        : Synergism [2][5][6][7][8]
        
      • 
        : Additive 
        
      • 
        : Antagonism 
        

Self-Validating Check: Ensure the correlation coefficient (


) of the median-effect plot is > 0.95. If 

, the data is too noisy for accurate CI determination.

References

  • Turner, M. K., et al. (2005). Anthocyanins increase antioxidant enzyme activity in HT-29 adenocarcinoma cells.[9] Journal of Nutrition.[9] Link (Demonstrates P3G + Malvidin synergy on GST/GR enzymes).

  • Chen, P. N., et al. (2005). Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo.[3][4] Nutrition and Cancer.[4][6][8][9][10][11] Link (Establishes distinct cell cycle targets for P3G vs C3G).

  • Hao, R., et al. (2023). Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions. International Journal of Molecular Sciences. Link (Validates P3G's specific Nrf2/Keap1 activity).

  • Rossetto, M., et al. (2002). Synergistic antioxidant effect of catechin and malvidin 3-glucoside on free radical-initiated peroxidation of linoleic acid in micelles. Archives of Biochemistry and Biophysics. Link (The foundational paper for the "Regeneration Mechanism" applicable to P3G).

  • Yang, J., et al. (2009). Synergistic effect of apple extracts and quercetin 3-beta-d-glucoside combination on antiproliferative activity in MCF-7 human breast cancer cells.[5][6] Journal of Agricultural and Food Chemistry. Link (Methodology for CI calculation in flavonoid mixtures).

Sources

A Comparative Guide to Differential Gene Expression in Response to Peonidin-3-glucoside and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the bioactivity of Peonidin-3-glucoside (P3G) and other related anthocyanins, focusing on their impact on differential gene expression. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the molecular mechanisms underpinning the therapeutic potential of these natural compounds. We will explore key signaling pathways, present comparative data, and provide validated experimental protocols to facilitate further research in this promising field.

Introduction: The Molecular Impact of Anthocyanins

Anthocyanins are a class of water-soluble flavonoid pigments responsible for the vibrant red, purple, and blue colors in many fruits, vegetables, and flowers.[1][2][3] Beyond their role as natural colorants, they are increasingly recognized for a wide array of health-promoting properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[2][4] this compound (P3G), a derivative of cyanidin, is a prominent anthocyanin found in foods like black rice, berries, and red grapes.[5] Understanding how P3G and its counterparts modulate gene expression at the cellular level is critical to harnessing their full therapeutic potential. This guide compares the documented effects of P3G against other common anthocyanins, providing a framework for investigating their distinct and overlapping biological activities.

Comparative Analysis of Anthocyanin-Induced Gene Expression

The biological effects of anthocyanins are dictated by their chemical structure, which influences their bioavailability and interaction with cellular targets. Below, we compare the known gene expression changes induced by P3G with those of other structurally related anthocyanins.

This compound (P3G): A Multi-Pathway Modulator

Recent research has highlighted P3G's ability to significantly alter gene expression across various pathological models:

  • Anti-Inflammatory Effects: In human lung (A549) and macrophage (THP-1) cell lines, P3G effectively suppresses the expression of key pro-inflammatory genes. Specifically, it downregulates the NLRP3 inflammasome , a critical component of the innate immune response, along with downstream targets IL-1β and IL-18 .[6][7][8] This targeted suppression points to its potential in mitigating inflammatory conditions.

  • Oncology and Metastasis: P3G has been shown to inhibit the metastasis of lung cancer cells.[9][10] This is achieved, in part, by downregulating the expression and activity of proteinases like matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA). Mechanistically, this effect is linked to the inactivation of the MAPK signaling pathway .[9][10]

  • Bone Metabolism: In human osteoblasts, P3G treatment alters the expression of numerous genes related to apoptosis, cell differentiation, and osteoclastogenesis. Transcriptomic profiling revealed that P3G treatment resulted in 3,177 differentially expressed genes, significantly downregulating pathways associated with apoptosis and osteoarthritis.[11][12]

Comparative Bioactivity of Other Anthocyanins

To contextualize the effects of P3G, it is essential to compare it with other well-studied anthocyanins.

  • Cyanidin-3-glucoside (C3G): As the parent molecule of P3G, C3G shares significant biological activities. Studies directly comparing C3G and P3G show that both potently inhibit the NLRP3 inflammasome pathway in response to inflammatory stimuli.[6][7][8] Both compounds were found to significantly suppress the mRNA levels of NLRP3, IL-1β, and IL-18 in a dose-dependent manner, suggesting a shared mechanism of action for their anti-inflammatory effects.[7]

  • Delphinidin-3-O-glucoside: This anthocyanin, characterized by an additional hydroxyl group, also exhibits potent anti-inflammatory properties. Research suggests it functions as an inhibitor of TNF-α signaling .[13] Like P3G, it appears to modulate key inflammatory pathways, though its primary targets may differ slightly, offering an alternative therapeutic angle.

  • Pelargonidin, Malvidin, and Petunidin Derivatives: The broader family of anthocyanins contributes to a spectrum of bioactivity. The specific gene expression patterns often correlate with the enzymes in the anthocyanin biosynthesis pathway.[1][14] For instance, the expression of genes like Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) dictates the ratio of cyanidin/peonidin versus delphinidin derivatives, leading to different physiological effects.[1]

Data Summary: P3G vs. C3G in Inflammation

The following table summarizes the comparative effects of P3G and C3G on key inflammatory gene expression in A549 lung cells and THP-1 macrophages, as derived from experimental data.[7][8]

Gene TargetCell LineTreatmentConcentration Range for Significant InhibitionResult
NLRP3 A549 & THP-1This compound1.25 - 10 µg/mLDose-dependent downregulation of mRNA expression.[7]
A549 & THP-1Cyanidin-3-glucoside>1.25 µg/mLDose-dependent downregulation of mRNA expression.[7]
IL-1β A549 & THP-1This compound1.25 - 10 µg/mLDose-dependent downregulation of mRNA expression.[7]
A549 & THP-1Cyanidin-3-glucoside>1.25 µg/mLDose-dependent downregulation of mRNA expression.[7]
IL-18 A549 & THP-1This compound1.25 - 10 µg/mLDose-dependent downregulation of mRNA expression.[7]
A549 & THP-1Cyanidin-3-glucoside>1.25 µg/mLDose-dependent downregulation of mRNA expression.[7]

Key Signaling Pathways Modulated by Anthocyanins

The observed changes in gene expression are orchestrated by complex signaling networks. Understanding these pathways is crucial for identifying drug targets and predicting therapeutic outcomes.

The MAPK Pathway in Cancer Metastasis

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is hyperactive, promoting metastasis by upregulating proteinases like MMPs.[9] P3G has been shown to attenuate the phosphorylation of ERK1/2, a key component of the MAPK cascade, thereby inhibiting the activation of the transcription factor AP-1 and suppressing the expression of metastatic genes.[9][10]

MAPK_Pathway_Inhibition Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK1/2 MEK1->ERK Phosphorylation AP1 AP-1 (Transcription Factor) ERK->AP1 Activation Gene_Exp Gene Expression (MMPs, u-PA) AP1->Gene_Exp Upregulation Metastasis Cancer Metastasis Gene_Exp->Metastasis P3G This compound P3G->ERK Inhibits Phosphorylation

Caption: P3G inhibits the MAPK pathway by reducing ERK1/2 phosphorylation.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Chronic activation is implicated in numerous inflammatory diseases. Both P3G and C3G have been demonstrated to suppress the expression of NLRP3 itself, as well as the downstream activation of caspase-1 and subsequent cytokine release, representing a potent anti-inflammatory mechanism.[6][8]

NLRP3_Pathway_Inhibition Stimulus Inflammatory Stimulus (e.g., SARS-CoV-2 S1) NFkB NF-κB Activation Stimulus->NFkB NLRP3_exp NLRP3 Gene Expression NFkB->NLRP3_exp NLRP3_protein NLRP3 Protein NLRP3_exp->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β IL1b Active IL-1β Pro_IL1b->IL1b Cleavage by Caspase-1 Inflammation Inflammation IL1b->Inflammation Anthocyanins P3G & C3G Anthocyanins->NFkB Inhibits Anthocyanins->NLRP3_exp Downregulates

Caption: P3G and C3G suppress inflammation by inhibiting the NLRP3 pathway.

Experimental Protocols for Differential Gene Expression Analysis

To ensure reproducibility and scientific rigor, we provide the following validated protocols for studying the effects of anthocyanins on gene expression.

Protocol 1: Cell Culture and Anthocyanin Treatment

This protocol is a self-validating system where control groups (vehicle-treated) are essential for interpreting the effects of the anthocyanin treatment.

  • Cell Seeding: Plate cells (e.g., A549, THP-1, or hFOB 1.19) in appropriate culture vessels and media.[7][11] Allow cells to adhere and reach 70-80% confluency. For suspension cells like THP-1, differentiate into macrophages using PMA prior to treatment if required.[7]

  • Preparation of Treatment Media: Dissolve this compound (or other anthocyanins) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare final treatment concentrations (e.g., 1-100 µg/mL) by diluting the stock in serum-free or low-serum media.[6][8] Causality: Low-serum conditions minimize confounding effects from growth factors in FBS.

  • Treatment: Remove the existing media from the cells and replace it with the prepared treatment media. Include a "vehicle control" group treated with the same concentration of solvent (e.g., 0.01% DMSO) in media.[12]

  • Incubation: Incubate the cells for a predetermined time (e.g., 3, 6, 18, or 24 hours) at 37°C and 5% CO2.[7][11] The optimal time should be determined empirically or from literature.

  • Cell Harvesting: After incubation, wash the cells with PBS and harvest them for RNA extraction using a cell scraper or by trypsinization.

Protocol 2: RNA-Seq and Differential Gene Expression (DGE) Analysis

This workflow outlines an end-to-end process for identifying differentially expressed genes from anthocyanin-treated cells.[15][16]

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis A 1. Cell Culture & Anthocyanin Treatment B 2. Total RNA Extraction & QC (RIN score) A->B C 3. mRNA Library Preparation B->C D 4. High-Throughput Sequencing (e.g., NovaSeq) C->D E 5. Raw Read QC (FastQC) D->E F 6. Read Alignment (e.g., STAR) E->F G 7. Gene Count Quantification F->G H 8. Differential Expression Analysis (e.g., DESeq2) G->H I 9. Pathway & Functional Enrichment Analysis (GSEA) H->I

Caption: End-to-end workflow for RNA-Seq differential gene expression analysis.

  • RNA Extraction and Quality Control:

    • Isolate total RNA from harvested cells using a column-based kit or TRIzol reagent.

    • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent TapeStation). An RNA Integrity Number (RIN) > 8 is recommended for RNA-seq.[12]

    • Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from high-quality RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[16]

    • Sequence the prepared libraries on a high-throughput platform like the Illumina NovaSeq 6000.[12]

  • Bioinformatics Analysis:

    • Quality Control: Check the quality of raw sequencing reads (FASTQ files) using tools like FastQC.[16][17]

    • Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.[15]

    • Quantification: Generate a count matrix that tallies the number of reads mapping to each gene for every sample.[15]

    • Differential Expression: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the anthocyanin-treated and control groups.[17][18][19] A common threshold for significance is an adjusted p-value (FDR) < 0.05.[19]

    • Functional Analysis: Perform pathway enrichment analysis (e.g., GSEA, IPA) on the list of differentially expressed genes (DEGs) to identify the biological pathways that are most significantly affected by the treatment.[11][20]

Conclusion and Future Perspectives

The evidence strongly indicates that this compound is a potent modulator of gene expression with significant therapeutic potential, particularly in the realms of inflammation and oncology. Its bioactivity is comparable, and in some contexts overlapping, with its parent compound, Cyanidin-3-glucoside. Both compounds demonstrate a remarkable ability to suppress the NLRP3 inflammasome pathway, a key driver of inflammation. Furthermore, P3G's unique capacity to inhibit the MAPK pathway provides a distinct mechanism for its anti-metastatic effects.

Future research should focus on:

  • In Vivo Validation: Translating these in vitro findings into animal models to assess the efficacy, bioavailability, and safety of P3G and other anthocyanins.

  • Comparative Transcriptomics: Conducting large-scale RNA-seq studies to directly compare the global gene expression profiles induced by a wider range of anthocyanins in various cell types.

  • Synergistic Effects: Investigating whether combinations of different anthocyanins or their co-administration with conventional drugs can produce synergistic therapeutic outcomes.

By continuing to unravel the complex interplay between these natural compounds and cellular gene networks, the scientific community can pave the way for novel, targeted therapies for a host of human diseases.

References

  • CD Genomics. Bioinformatics Workflow of RNA-Seq. [Link]

  • QIAGEN Bioinformatics. RNA-Seq and Differential Gene Expression Analysis workflow. [Link]

  • Love, M. I., Huber, W., & Anders, S. (2014). RNA-Seq workflow: gene-level exploratory analysis and differential expression. PMC - NIH. [Link]

  • Bio-Rad. RNA-Seq Workflow. [Link]

  • Ho, M. L., et al. (2013). Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway. PubMed. [Link]

  • Costa-Silva, J., Domingues, D., & Lopes, F. M. (2017). RNA-Seq differential expression analysis: An extended review and a software tool. PLOS ONE. [Link]

  • Sari, D. K., et al. (2020). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. PMC - NIH. [Link]

  • Sun, J., et al. (2020). Analysis of gene expression in anthocyanin biosynthesis. ResearchGate. [Link]

  • Jaakola, L., et al. (2002). Expression of Genes Involved in Anthocyanin Biosynthesis in Relation to Anthocyanin, Proanthocyanidin, and Flavonol Levels during Bilberry Fruit Development. PMC - NIH. [Link]

  • Di, Y., et al. (2022). Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis. PMC - PubMed Central. [Link]

  • Zhao, K., et al. (2023). Genome-Wide Identification and Expression Analysis of Fifteen Gene Families Involved in Anthocyanin Synthesis in Pear. MDPI. [Link]

  • Ho, M. L., et al. (2013). Peonidin 3-Glucoside Inhibits Lung Cancer Metastasis by Downregulation of Proteinases Activities and MAPK Pathway. Taylor & Francis Online. [Link]

  • Butelli, E., et al. (2021). Anthocyanins and Anthocyanin Biosynthesis Gene Expression in Passiflora Flower Corona Filaments. MDPI. [Link]

  • Liu, Y., et al. (2022). Anthocyanins Profiling Analysis and RNA-Seq Revealed the Dominating Pigments and Coloring Mechanism in Cyclamen Flowers. MDPI. [Link]

  • Di, Y., et al. (2022). Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis. MDPI. [Link]

  • Thach, T., et al. (2022). Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway. PubMed. [Link]

  • Park, J. S., et al. (2023). Reinterpretation of anthocyanins biosynthesis in developing black rice seeds through gene expression analysis. PMC - NIH. [Link]

  • D'Amelia, V., et al. (2023). Optimization of Anthocyanin Production in Tobacco Cells. MDPI. [Link]

  • Liu, C., et al. (2024). Tailored UV-A Irradiation and Callus Selection Enable Distinct Flavonoid Profile Production in Grape Cell Cultures. MDPI. [Link]

  • Thach, T., et al. (2022). Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway. PMC - NIH. [Link]

  • Wang, M., et al. (2023). Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei. MDPI. [Link]

  • Fernandes, I., et al. (2017). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. MDPI. [Link]

  • ResearchGate. Gene expression analysis of the tumor response to anthocyanin treatment. [Link]

  • Thiruvengadam, M., et al. (2024). Anthocyanin Production from Plant Cell and Organ Cultures In Vitro. PMC - NIH. [Link]

  • Thiruvengadam, M., et al. (2023). Anthocyanin Production from Plant Cell and Organ Cultures In Vitro. PubMed. [Link]

  • Thach, T., et al. (2022). Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway. MDPI. [Link]

Sources

A Comparative Analysis of Peonidin-3-glucoside Content in Black Rice Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of Peonidin-3-glucoside (P3G) content across various black rice (Oryza sativa L.) varieties. Intended for researchers, scientists, and professionals in drug development, this document delves into the significance of P3G, outlines a robust experimental workflow for its quantification, and presents comparative data from several notable black rice cultivars. By synthesizing information from multiple peer-reviewed studies, this guide aims to serve as a valuable resource for identifying black rice varieties with high P3G content for further research and development.

Introduction: The Significance of this compound in Black Rice

Black rice, a pigmented cereal, has garnered significant attention in the scientific community for its rich profile of bioactive compounds, particularly anthocyanins.[1] Among these, Cyanidin-3-glucoside (C3G) and this compound (P3G) are two of the most predominant.[2][3][4] While C3G is typically more abundant, P3G, a methylated derivative of cyanidin, exhibits unique chemical stability and has demonstrated a range of promising biological activities.[4]

Research has highlighted the potential health benefits of P3G, including anti-inflammatory, anti-cancer, and antioxidant properties.[5][6][7] For instance, studies have shown that P3G can inhibit the growth of tumor cells and induce apoptosis.[5][7] Furthermore, P3G has been found to ameliorate nonalcoholic fatty liver disease by reducing oxidative stress and inflammation[8] and may play a role in promoting bone health.[9] The diverse therapeutic potential of P3G underscores the importance of identifying and quantifying its presence in natural sources like black rice. This guide provides a comparative analysis of P3G content in different black rice varieties to aid researchers in selecting optimal cultivars for their specific applications.

Quantification of this compound: A Validated Experimental Workflow

The accurate quantification of P3G in black rice is crucial for comparative studies. The following protocol is a synthesis of established methodologies, primarily centered around High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for analyzing anthocyanin content.[2][3][4][10][11]

Anthocyanin Extraction

The initial and critical step is the efficient extraction of anthocyanins from the black rice matrix. The choice of solvent and extraction conditions significantly impacts the yield. Acidified alcohol solutions are commonly employed to enhance the stability of anthocyanins.

Protocol:

  • Sample Preparation: Mill whole black rice grains into a fine powder to increase the surface area for extraction.

  • Solvent Preparation: Prepare an extraction solvent of methanol or ethanol acidified with hydrochloric acid (HCl) or formic acid. A common mixture is 85:15 (v/v) methanol to 1.0 N HCl or 50% ethanol containing 1% formic acid.[4][12]

  • Extraction Process:

    • Mix approximately 10 grams of black rice powder with 100 mL of the acidified alcohol solvent.[13]

    • Sonicate the mixture for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.[4][12]

    • Alternatively, macerate the mixture in the dark at a controlled temperature (e.g., 30°C) for 2 hours with constant stirring.[13][14]

  • Filtration and Concentration:

    • Filter the extract to remove solid particles.

    • Concentrate the filtrate using a rotary vacuum evaporator to reduce the volume and increase the anthocyanin concentration.[10][14]

HPLC Analysis

HPLC coupled with a photodiode array (PDA) or UV-Vis detector is the gold standard for separating and quantifying individual anthocyanins like P3G.

Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column.[10][11]

  • Mobile Phase: A gradient elution using two mobile phases is typically employed for optimal separation.

    • Mobile Phase A: 0.4% trifluoroacetic acid (TFA) in distilled water.[2][10]

    • Mobile Phase B: 0.45% TFA in acetonitrile.[2][10]

  • Gradient Program: Program the HPLC system to run a gradient that allows for the separation of C3G and P3G.

  • Detection: Set the detector wavelength to 520 nm, the characteristic absorbance maximum for anthocyanins.[2][10]

  • Quantification:

    • Inject a known volume of the concentrated black rice extract.

    • Identify the P3G peak by comparing its retention time with that of a certified P3G standard.

    • Quantify the P3G concentration by creating a standard curve with known concentrations of the P3G standard and comparing the peak area of the sample to the curve.[2]

Workflow Visualization:

P3G Quantification Workflow cluster_extraction Anthocyanin Extraction cluster_analysis HPLC Analysis Sample Prep Sample Preparation: Black Rice Milling Extraction Extraction: Acidified Alcohol & Sonication/Maceration Sample Prep->Extraction Increased Surface Area Filtration Filtration & Concentration Extraction->Filtration Crude Extract HPLC Separation HPLC Separation: C18 Column, Gradient Elution Filtration->HPLC Separation Concentrated Extract Detection Detection: 520 nm HPLC Separation->Detection Separated Anthocyanins Quantification Quantification: Comparison to P3G Standard Detection->Quantification Peak Area Data Final Result Final Result Quantification->Final Result P3G Content (mg/g)

Caption: Experimental workflow for the extraction and quantification of this compound from black rice.

Comparative this compound Content in Black Rice Varieties

The concentration of P3G can vary significantly among different black rice cultivars due to genetic and environmental factors. The following table summarizes the P3G content reported in several studies for various black rice varieties. It is important to note that direct comparisons should be made with caution due to potential variations in extraction and analytical methodologies between studies.

Black Rice VarietyThis compound (P3G) ContentPredominant AnthocyaninReference
Kum Akha 1 CMU6.92 ± 0.29 mg/g extractCyanidin-3-glucoside (45.58 ± 0.48 mg/g extract)[10]
Oryza sativa L. japonica var. SBR29.78 µg/g (4.74% of total anthocyanins)Cyanidin-3-glucoside (572.47 µg/g)[11]
JelitengNot explicitly quantified for P3G alone, but anthocyanin content is high.Not specified[14]
BR8Highest this compound chloride concentration (27.59 ± 0.83 μg/mg) among 150 varieties from North Eastern India.Not specified as predominant[1]
Generic Black RiceP3G constitutes 5-28% of total anthocyanins.Cyanidin-3-glucoside (64-90% of total anthocyanins)[3][4]

Discussion and Future Perspectives

The compiled data indicates that while P3G is a consistent component of the anthocyanin profile in black rice, its concentration is generally lower than that of C3G. The 'Kum Akha 1 CMU' variety shows a notable amount of P3G in its extract, and certain varieties from the North Eastern region of India, such as BR8, have been identified as having high P3G content.[1][10]

For researchers aiming to isolate P3G for drug development or to study its specific biological effects, selecting a black rice variety with a higher relative percentage of P3G could be advantageous. The provided experimental workflow offers a standardized approach for screening and quantifying P3G in various cultivars.

Future research should focus on a broader comparative analysis of P3G content across a wider range of black rice germplasm under controlled environmental conditions. Furthermore, investigating the genetic determinants of P3G biosynthesis in black rice could pave the way for breeding new varieties with enhanced P3G content, thereby maximizing their potential as a source of this valuable bioactive compound.

Chemical Structure of this compound:

Caption: Chemical structure and properties of this compound.

References

  • Bae, I.Y., & Lee, H.G. (2021). Optimized preparation of anthocyanin-rich extract from black rice and its effects on in vitro digestibility. Foods, 10(7), 1541. [Link]

  • Suttiarporn, P., et al. (2024). Anthocyanin-Rich Fraction from Kum Akha Black Rice Attenuates NLRP3 Inflammasome-Driven Lung Inflammation In Vitro and In Vivo. Molecules, 29(3), 698. [Link]

  • Pratama, Y., et al. (2022). Optimizing extraction of functional compounds from Indonesian black rice using response surface methodology. Food Research, 6(4), 41-49. [Link]

  • de Souza, V.R., et al. (2021). Extraction of anthocyanins from the byproduct and wastes of black rice production by ecofriendly method. Food Science and Technology, 42. [Link]

  • Zhang, M.W., et al. (2010). Water Extraction of Anthocyanins from Black Rice and Purification Using Membrane Separation and Resin Adsorption. Journal of Food Process Engineering, 33(s1), 216-231. [Link]

  • Suttiarporn, P., et al. (2022). Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway. Nutrients, 14(21), 4583. [Link]

  • Mackon, E., et al. (2023). Integrative HPLC profiling and transcriptome analysis revealed insights into anthocyanin accumulation and key genes at three developmental stages of black rice (Oryza sativa. L) caryopsis. Frontiers in Plant Science, 14, 1195325. [Link]

  • Mackon, E., et al. (2023). Integrative HPLC profiling and transcriptome analysis revealed insights into anthocyanin accumulation and key genes at three developmental stages of black rice (Oryza sativa. L) caryopsis. Frontiers in Plant Science, 14. [Link]

  • Mackon, E., et al. (2023). Integrative HPLC profiling and transcriptome analysis revealed insights into anthocyanin accumulation and key genes at three developmental stages of black rice (Oryza sativa. L) caryopsis. Frontiers in Plant Science, 14. [Link]

  • Shao, Y., et al. (2018). Influence of Cooking on Anthocyanins in Black Rice (Oryza sativa L. japonica var. SBR). Journal of Agricultural and Food Chemistry, 66(15), 3752-3757. [Link]

  • Hao, R., et al. (2022). Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. Foods, 11(19), 3045. [Link]

  • Chen, P.N., et al. (2005). Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. Nutrition and Cancer, 53(2), 232-243. [Link]

  • Chen, P.N., et al. (2010). Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway. Journal of Nutritional Biochemistry, 21(5), 405-413. [Link]

  • Sompong, R., et al. (2011). The contribution of anthocyanins and proanthocyanidins to antioxidant properties of black, red and white rice varieties from Thailand, China and Sri Lanka. Food Chemistry, 128(1), 188-195. [Link]

  • Borah, J.L., et al. (2024). A validated method for identification and quantification of anthocyanins in different black rice (Oryza sativa L.) varieties using HPTLC. Journal of Separation Science. [Link]

  • Chen, P.N., et al. (2005). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. Nutrition and Cancer, 53(2), 232-243. [Link]

  • Al-Saeedi, F., et al. (2023). Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis. Nutrients, 15(14), 3233. [Link]

  • Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice. [Link]

  • Wang, L., et al. (2015). Rapid isolation of cyanidin 3-glucoside and peonidin 3-glucoside from black rice (Oryza sativa) using high-performance countercurrent chromatography and reversed-phase column chromatography. Journal of Separation Science, 38(11), 1871-1876. [Link]

  • Jawi, I. M., et al. (2020). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. Indonesian Biomedical Journal, 12(3), 276-283. [Link]

  • Pratiwi, R., et al. (2017). Black Rice Bran Extracts and Fractions Containing Cyanidin 3-glucoside and Peonidin 3-glucoside Induce Apoptosis in Human Cervical Cancer Cells. Indonesian Journal of Biotechnology, 22(1), 32-38. [Link]

Sources

Relative potency of Peonidin-3-glucoside in inhibiting different inflammatory markers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Methylation Advantage

Peonidin-3-glucoside (P3G) represents a distinct subclass of anthocyanins characterized by an O-methylated B-ring at the 3'-position. While often overshadowed by its non-methylated precursor, Cyanidin-3-glucoside (C3G), P3G exhibits a unique pharmacological profile.

Key Distinction: Unlike C3G, which relies primarily on antioxidant scavenging via its ortho-dihydroxyl structure, P3G demonstrates direct receptor-ligand interaction capabilities , specifically with the TNF-α receptor (TNF-R). This guide delineates the relative potency of P3G, highlighting its superior stability and specific signaling inhibition (NF-κB/NLRP3) compared to C3G and standard anti-inflammatory agents.

Mechanistic Profile & Signaling Pathways

P3G modulates inflammation through a dual-mechanism: upstream receptor blockade and downstream transcriptional suppression .

Core Mechanisms:
  • TNF-α Receptor Blockade (Unique to P3G/D3G): In silico modeling confirms P3G binds directly to the TNF-R, sterically hindering TNF-α ligand binding. C3G lacks this specific binding affinity.

  • NLRP3 Inflammasome Suppression: P3G downregulates the assembly of the NLRP3 inflammasome, preventing the cleavage of Pro-Caspase-1 into active Caspase-1, thereby halting IL-1β and IL-18 secretion.

  • NF-κB Pathway Inhibition: P3G prevents the phosphorylation of IκBα, blocking the nuclear translocation of the p65 subunit.

P3G_Mechanism P3G This compound (Extracellular) TNFR TNF-α Receptor P3G->TNFR Direct Binding (Steric Inhibition) ROS Intracellular ROS P3G->ROS Scavenging IKK IKK Complex TNFR->IKK Signaling Cascade TNF TNF-α Ligand TNF->TNFR Blocked by P3G Membrane Cell Membrane IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases p65 NLRP3 NLRP3 Inflammasome (Assembly) NFkB->NLRP3 Priming (Transcription) Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines Transcription ROS->NLRP3 Activates Casp1 Caspase-1 (Activation) NLRP3->Casp1 Cleavage Casp1->Cytokines Maturation (IL-1β)

Figure 1: P3G Mechanism of Action. Note the dual intervention: direct TNF-R antagonism (unique vs. C3G) and intracellular ROS/NF-κB suppression.

Comparative Potency Analysis
A. P3G vs. Other Anthocyanins (Structure-Activity Relationship)

The methylation of the B-ring in P3G confers stability but alters bioactivity compared to C3G (hydroxylated) and Delphinidin-3-glucoside (D3G).

FeatureThis compound (P3G)Cyanidin-3-Glucoside (C3G)Delphinidin-3-Glucoside (D3G)
Structure (B-Ring) 3'-Methoxy, 4'-Hydroxy3',4'-Dihydroxy (Ortho)3',4',5'-Trihydroxy
TNF-R Binding High Affinity (Inhibits signaling)Low/No AffinityHigh Affinity
Caco-2 Barrier Protection Ineffective (No TEER recovery)Effective (Prevents permeability)Effective
SP-Induced Inflammation High Potency (1.25-10 µg/mL)High Potency (1.25-10 µg/mL)Not Tested in same model
Primary Mechanism Receptor Antagonism + NF-κBAntioxidant Scavenging + NF-κBAntioxidant + Receptor Antagonism

Critical Insight: P3G is superior to C3G in receptor-targeted inhibition (TNF-R) but inferior in maintaining epithelial barrier integrity (Caco-2 monolayers), likely due to the loss of the ortho-dihydroxyl moiety required for specific membrane interactions.

B. P3G vs. Standard Anti-Inflammatory Agents

While direct head-to-head IC50 data is rare, relative potency can be inferred from shared assay endpoints (NO inhibition in RAW 264.7 and Cytokine suppression).

CompoundEffective Conc.[1][2] (IC50 / Range)Target SpecificityPotency Class
Dexamethasone ~9 nM (IC50)Glucocorticoid ReceptorHigh (Nanomolar)
This compound 1.25 - 10 µg/mL (~2-20 µM) TNF-R / NF-κB / NLRP3Moderate (Micromolar)
Cyanidin-3-Glucoside 20 - 40 µMNF-κB / AntioxidantModerate (Micromolar)
5-Aminosalicylic Acid > 500 µMPPAR-γ / COX-2Low (Millimolar)

Data Synthesis: P3G exhibits potency roughly 25x higher than 5-ASA (a standard IBD drug) but remains orders of magnitude less potent than steroidal agents like Dexamethasone. Its value lies in its safety profile for chronic administration rather than acute suppression.

Experimental Validation Protocols

To validate P3G potency, the Spike Protein (SP)-Induced Inflammation Model in THP-1 Macrophages is the most robust current protocol.

Protocol: SP-Induced Cytokine Suppression Assay

Objective: Quantify P3G inhibition of IL-6, IL-1β, and NLRP3 expression.

Reagents:

  • Cell Line: THP-1 Monocytes (ATCC TIB-202).

  • Differentiation: Phorbol 12-myristate 13-acetate (PMA) (10 ng/mL).[3]

  • Inducer: SARS-CoV-2 Spike Glycoprotein S1 (SP) (100 ng/mL).[3]

  • Treatment: this compound (HPLC grade, >98%).

Workflow:

Protocol_Workflow cluster_analysis Readouts Step1 THP-1 Seeding (6.5 x 10^5 cells/well) Step2 Differentiation (PMA 10 ng/mL, 24h) Step1->Step2 Step3 Pre-Treatment (P3G: 1.25 - 10 µg/mL) 4 Hours Step2->Step3 Step4 Induction (Spike Protein 100 ng/mL) 3 Hours Step3->Step4 Step5 Analysis Phase Step4->Step5 ELISA Supernatant: ELISA (IL-6, IL-1β) Step5->ELISA PCR Cell Pellet: qRT-PCR (NLRP3 mRNA) Step5->PCR

Figure 2: Experimental workflow for validating P3G anti-inflammatory potency in THP-1 macrophages.

Step-by-Step Methodology:

  • Differentiation: Seed THP-1 cells in 6-well plates. Treat with 10 ng/mL PMA for 24h to induce macrophage phenotype. Wash with PBS.

  • Pre-incubation: Add P3G at graded concentrations (1.25, 2.5, 5, 10 µg/mL) in serum-free media. Incubate for 4 hours (Critical step for cellular uptake and signaling blockade).[4][5]

  • Induction: Add 100 ng/mL Recombinant Spike Protein (SP) directly to the wells. Co-incubate for 3 hours .

  • Harvest:

    • Supernatant: Centrifuge at 1000xg for 5 min. Store at -80°C for ELISA.

    • Lysate: Extract RNA using TRIzol for qRT-PCR (Target genes: NLRP3, IL1B, IL18).

Expected Results:

  • IL-6/IL-1β: Dose-dependent reduction.[2][3][5][6][7][8] Significant inhibition (p<0.[4]05) expected at ≥ 2.5 µg/mL.

  • NLRP3 mRNA: >50% downregulation at 10 µg/mL compared to SP-only control.

Critical Assessment & Limitations
  • Bioavailability: While P3G shows high potency in vitro, its in vivo efficacy is limited by rapid metabolic transformation. The methylated structure provides slightly better stability than C3G, but phase II metabolism (glucuronidation) occurs rapidly.

  • Specificity: P3G is not a specific kinase inhibitor (like SB203580 for p38). Its action is pleiotropic. Researchers should use P3G as a broad-spectrum modulator rather than a precise pathway probe.

References
  • Thummayot, S., et al. (2022). Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro. Nutrients, 14(13), 2738.[2] Link

  • Hao, R., et al. (2021). Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. Journal of Agricultural and Food Chemistry, 69, 4663–4673. Link

  • Pratama, G., et al. (2019). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. Acta Informatica Medica, 27(3), 152-157. Link

  • Serra, D., et al. (2013). Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid. PLOS ONE, 8(9), e73001. Link

  • Bie, X., et al. (2017). Anthocyanins inhibit tumor necrosis alpha-induced loss of Caco-2 cell barrier integrity. Journal of Functional Foods, 34, 1-10. Link

Sources

Benchmarking Peonidin-3-glucoside's effects against established therapeutic agents for osteoporosis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Peonidin-3-glucoside's Effects Against Established Therapeutic Agents for Osteoporosis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Benchmarking Efficacy Against Alendronate, Teriparatide, and Resveratrol

Executive Summary: The "Dual-Action" Advantage

In the landscape of osteoporosis therapeutics, agents are typically stratified into anti-resorptives (e.g., Bisphosphonates like Alendronate) or anabolics (e.g., PTH analogs like Teriparatide). This compound (P3G), a naturally occurring anthocyanin, presents a distinct pharmacological profile by exhibiting dual-action osteomodulation .

Unlike Alendronate, which freezes bone turnover by inducing osteoclast apoptosis, P3G actively uncouples bone remodeling: it suppresses RANKL-mediated osteoclastogenesis while simultaneously upregulating Runx2 and Osterix (Sp7) to drive osteoblast differentiation. While its absolute potency in increasing Bone Mineral Density (BMD) is lower than synthetic anabolics, its safety profile and lack of severe side effects (e.g., ONJ, atypical fractures) position it as a high-value candidate for prophylactic intervention and maintenance therapy.

Mechanistic Architecture

To benchmark P3G effectively, one must understand its signal transduction relative to the standard of care. P3G operates primarily through the modulation of the RANKL/OPG axis and the SIRT1-dependent mitochondrial pathway .

Signaling Pathway Comparison
  • Alendronate: Inhibits farnesyl pyrophosphate synthase (FPPS)

    
     disrupts osteoclast cytoskeleton 
    
    
    
    apoptosis.
  • Teriparatide: Intermittent activation of PTH1R

    
     increases cAMP 
    
    
    
    stimulates osteoblast survival.
  • P3G:

    • Anti-Resorptive: Downregulates RANKL expression; inhibits NF-κB and MAPK (ERK/p38) phosphorylation in osteoclast precursors.

    • Anabolic: Activates SIRT1

      
       deacetylation of p53 (reducing apoptosis) and FOXO3a 
      
      
      
      upregulation of Runx2/Osterix.
Visualization: P3G Signaling Topology

The following diagram illustrates the multi-target mechanism of P3G in the bone microenvironment.

P3G_Mechanism cluster_OB Osteoblast (Anabolic) cluster_OC Osteoclast (Anti-Resorptive) P3G This compound (P3G) SIRT1 SIRT1 (Upregulation) P3G->SIRT1 Activates RANKL RANKL Expression P3G->RANKL Downregulates NFkB NF-κB / MAPK P3G->NFkB Inhibits Phosphorylation p53 p53 (Deacetylation) SIRT1->p53 Inhibits (via Deacetylation) Runx2 Runx2 / Osterix SIRT1->Runx2 Promotes OB_Diff Osteoblast Differentiation p53->OB_Diff Reduces Apoptosis Runx2->OB_Diff RANKL->NFkB TRAP TRAP / Cathepsin K NFkB->TRAP Resorption Bone Resorption TRAP->Resorption

Caption: P3G exerts dual effects: activating SIRT1-mediated osteogenesis while suppressing RANKL/NF-κB-driven osteoclastogenesis.

Comparative Benchmarking Data

The following table synthesizes data from in vitro (hFOB 1.19, RAW 264.7) and in vivo (OVX models, Medaka) studies to compare P3G against established agents.

FeatureThis compound (P3G) Alendronate (Bisphosphonate) Teriparatide (PTH Analog) Resveratrol (Stilbenoid)
Primary Mechanism Dual: Anabolic + Anti-resorptiveAnti-resorptive (Osteoclast poison)Anabolic (Osteoblast stimulator)Dual: SIRT1 Activator
Target Pathway RANKL/OPG & SIRT1/Runx2FPPS Inhibition (Mevalonate pathway)PTH1R / cAMP / PKASIRT1 / AMPK
Efficacy (BMD) Moderate (Preserves microarchitecture)High (Increases BMD ~6-8%)Very High (Increases BMD ~9-12%)Moderate
Osteoclast Inhibition ~40-60% reduction in TRAP+ cells (at 1-4 μg/mL)>90% inhibition of resorptionMinimal direct effectSimilar to P3G
Osteoblast Effect Increases ALP & MineralizationNeutral / Suppressive (long-term)Strongly IncreasesIncreases
Bioavailability Low (<2%); Rapid Tmax (~15-30 min)Low (<1%); Poor oral absorptionHigh (Subcutaneous injection)Low (Rapid metabolism)
Safety Profile High (Dietary origin). No ONJ risk.Risk of ONJ, Atypical Femur FractureRisk of Osteosarcoma (Rat models)High

Key Insight for Drug Developers: While Alendronate is superior for acute fracture risk reduction in established osteoporosis, P3G shows potential as a preventative agent or adjuvant that does not compromise bone turnover quality. The transcriptomic overlap between P3G and Resveratrol is low (only ~18 overlapping DEGs), suggesting P3G may offer a unique therapeutic pathway distinct from stilbenoids [1, 3].

Experimental Validation Suites

To validate P3G's efficacy in your own lab, use the following self-validating protocols. These are designed to test both the anabolic and anti-resorptive arms of the compound.

Protocol A: Osteoblast Differentiation Assay (Anabolic)

System: hFOB 1.19 (Human Fetal Osteoblastic cell line).[1] Objective: Quantify upregulation of differentiation markers (ALP, Mineralization).

  • Cell Seeding: Seed hFOB 1.19 cells at

    
     cells/well in 96-well plates.
    
  • Differentiation Induction: Culture in DMEM/F12 + 10% FBS + 50 μg/mL ascorbic acid + 10 mM β-glycerophosphate.

  • Treatment:

    • Control: Vehicle (0.01% DMSO).[1]

    • Experimental: P3G (1, 5, 10, 20 μg/mL). Note: Freshly prepare P3G in DMSO; avoid aqueous stock storage due to stability.

    • Positive Control: Resveratrol (1 μg/mL) or BMP-2 (50 ng/mL).

  • Endpoint 1 (Day 7 - ALP Activity): Lyse cells and measure Alkaline Phosphatase activity using p-nitrophenyl phosphate (pNPP) substrate. Absorbance at 405 nm.

  • Endpoint 2 (Day 21 - Mineralization): Fix cells with 70% ethanol. Stain with 40 mM Alizarin Red S (pH 4.2). Dissolve stain with 10% cetylpyridinium chloride and read OD at 562 nm.

Protocol B: Osteoclast Inhibition Assay (Anti-Resorptive)

System: RAW 264.7 (Murine Macrophage) or Primary Bone Marrow Macrophages (BMMs). Objective: Measure inhibition of RANKL-induced osteoclastogenesis.

  • Seeding: Seed RAW 264.7 cells at

    
     cells/well.
    
  • Induction: Add sRANKL (50-100 ng/mL).

  • Treatment: Co-treat with P3G (1-20 μg/mL) immediately upon RANKL addition.

  • Incubation: 5 days. Monitor for multinucleated giant cell formation.

  • Staining: Fix and stain for TRAP (Tartrate-Resistant Acid Phosphatase).

  • Quantification: Count TRAP-positive multinucleated cells (>3 nuclei).

Experimental Workflow Diagram

Workflow Cells_OB hFOB 1.19 (Osteoblasts) Treatment Treatment: P3G (1-20 μg/mL) vs. Alendronate/RES Cells_OB->Treatment Cells_OC RAW 264.7 (Pre-Osteoclasts) Cells_OC->Treatment Assay_ALP Day 7: ALP Activity (Differentiation) Treatment->Assay_ALP Anabolic Pathway Assay_TRAP Day 5: TRAP Staining (Resorption) Treatment->Assay_TRAP Anti-Resorptive (+ RANKL) Assay_ARS Day 21: Alizarin Red (Mineralization) Assay_ALP->Assay_ARS

Caption: Parallel workflows for validating P3G's dual-action efficacy in vitro.

Pharmacokinetics & Bioavailability: The Critical Hurdle

For drug development professionals, the efficacy of P3G is limited by its pharmacokinetics (PK). Unlike stable bisphosphonates, P3G is a flavonoid with specific handling requirements.

  • Absorption: P3G is rapidly absorbed.[2][3][4] In rat models, P3G (and its precursor Cyanidin-3-glucoside) appears in plasma within 15–30 minutes (

    
    ).
    
  • Metabolism: It undergoes extensive Phase II metabolism (glucuronidation/sulfation) and methylation. Notably, P3G is often detected as a methylated metabolite of Cyanidin-3-glucoside.[4]

  • Bioavailability: Absolute bioavailability is low (<2%). However, tissue accumulation in the kidney and liver is rapid [4].

  • Formulation Note: For in vivo efficacy, P3G often requires encapsulation (e.g., liposomes, nanoparticles) or consumption within a whole-food matrix (e.g., black rice extract) to protect it from upper GI degradation and enhance colonic absorption.

References

  • Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts. Nutrients, 2023.[1]

  • Peonidin-3-O-glucoside and cyanidin increase osteoblast differentiation and reduce RANKL-induced bone resorption in transgenic medaka. Phytotherapy Research, 2021.

  • Cyanidin Chloride inhibits ovariectomy-induced osteoporosis by suppressing RANKL-mediated osteoclastogenesis. Journal of Cellular Physiology, 2018.

  • Exceptionally Fast Uptake and Metabolism of Cyanidin 3-glucoside by Rat Kidneys and Liver. Journal of Natural Products, 2011.[2][5]

  • Effect of oral alendronate on bone mineral density and the incidence of fractures. New England Journal of Medicine, 1995.

  • Active Comparator Trial of Teriparatide vs Alendronate for Treating Glucocorticoid-Induced Osteoporosis. Journal of Clinical Densitometry, 2009.

Sources

Safety Operating Guide

Personal protective equipment for handling Peonidin-3-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Peonidin-3-glucoside Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Safety, Integrity, and Logistics

Executive Summary this compound (P3G) is a high-value anthocyanin standard. While its acute toxicity profile is low compared to synthetic organic reagents, its handling requires a dual-strategy approach: Personal Safety (protection from particulate irritation and staining) and Sample Integrity (protection from moisture, light, and pH excursions).

As a Senior Application Scientist, I emphasize that the primary risk in handling P3G is not systemic toxicity, but the degradation of a costly reference standard through hygroscopic absorption and oxidative instability. This guide prioritizes protocols that ensure both user safety and experimental validity.

Part 1: Risk Assessment & Hazard Identification

Global Harmonized System (GHS) Classification:

  • Status: Generally classified as Non-Hazardous for acute toxicity by major suppliers (e.g., Cayman, Sigma, Roth).

  • Precautionary Principle: Treat as a potential respiratory and eye irritant due to fine particulate nature.

  • Operational Hazard: High Staining Potential . P3G is a potent pigment; contact with skin or clothing will result in persistent discoloration.

Hazard CategoryRisk LevelMechanism
Inhalation Low/ModerateFine powder inhalation can cause upper respiratory tract irritation (mechanical).
Skin Contact LowNon-corrosive, but highly staining. Potential for mild irritation in sensitive individuals.
Sample Risk Critical Hygroscopic: Rapidly absorbs atmospheric moisture, altering mass/molarity. Photosensitive: Degrades under broad-spectrum light. pH Sensitive: Unstable at pH > 3.0 (shifts to quinoidal/chalcone forms).
Part 2: The PPE Matrix (User & Sample Protection)

Do not rely on generic lab safety rules. For P3G, your PPE serves as a barrier to protect the compound from biological contaminants (nucleases, skin oils) as much as it protects you.

Decision Logic: PPE Selection

PPE_Selection Start Handling State Solid Solid / Powder (Weighing) Start->Solid Liquid Solution (HPLC/Cell Culture) Start->Liquid Resp_Solid Respiratory: Fume Hood (Preferred) or N95 Mask Solid->Resp_Solid Resp_Liq Respiratory: General Lab Ventilation Liquid->Resp_Liq Eye_Solid Eye: Safety Glasses w/ Side Shields Resp_Solid->Eye_Solid Hand_Solid Hand: Double Nitrile Gloves (Outer layer changed frequently) Eye_Solid->Hand_Solid Eye_Liq Eye: Splash Goggles (If >10mL volume) Resp_Liq->Eye_Liq Hand_Liq Hand: Single Nitrile Gloves (4 mil thickness) Eye_Liq->Hand_Liq

Figure 1: Decision logic for PPE selection based on the physical state of the compound.

Detailed Gear Specifications
ComponentSpecificationScientific Rationale
Gloves Nitrile (Powder-Free) Double-gloving recommended for weighing.Latex proteins can contaminate biological assays. Double gloving prevents skin oils from transferring to the weighing boat and allows quick removal if the outer glove is stained.
Eye Protection ANSI Z87.1 Safety Glasses (Side shields mandatory)Protects against projectile particulates during spatula manipulation.
Respiratory Fume Hood or N95 While not toxic, P3G dust is fine. If a hood is unavailable, an N95 prevents nasal irritation and protects the sample from user exhalation (moisture).
Clothing Lab Coat (Cotton/Poly Blend) High-neck preferred.P3G stains are difficult to remove from synthetic street clothes. A lab coat is the primary barrier against "chromatic contamination."
Part 3: Operational Protocol (The "How-To")

This protocol is designed to mitigate the hygroscopic and static nature of P3G.

Phase 1: Pre-Operational Prep
  • Environment: Reduce ambient light. P3G degrades under UV/Vis light. Work under amber light or dim conditions.

  • Temperature: Remove the vial from storage (-20°C or -80°C) and allow it to equilibrate to room temperature in a desiccator before opening.

    • Why? Opening a cold vial in humid air causes immediate condensation on the powder, ruining the mass accuracy and potentially hydrolyzing the compound.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. P3G powder is often electrostatically charged and will "jump" off the spatula.

Phase 2: Active Handling (Weighing & Solubilization)
  • Weighing:

    • Use a microbalance readable to 0.01 mg.

    • Use an anti-static weighing boat.

    • Technique: Do not return excess powder to the stock vial. This introduces moisture.[1] Discard or use as a qualitative standard.

  • Solubilization (The pH Rule):

    • Solvent: Use Acidified Methanol (MeOH + 0.1% HCl) or Acidified Water .

    • Mechanism:[1][2] Anthocyanins exist as stable red flavylium cations only at pH < 3. At neutral pH, they hydrate to colorless hemiketals and degrade.

    • Visual Check: The solution should be vibrant red. If it turns purple/blue or colorless, your pH is too high, and the standard is degrading.

Phase 3: Workflow Logic

Workflow Storage Storage (-20°C / Dark) Equilibrate Equilibration (Desiccator to RT) Storage->Equilibrate Prevent Condensation Weigh Weighing (Anti-static / Low Light) Equilibrate->Weigh Minimize Exposure Solubilize Solubilization (0.1% HCl / MeOH) Weigh->Solubilize Maintain pH < 3 Aliquot Aliquot & Re-Freeze (Avoid Freeze-Thaw) Solubilize->Aliquot Preserve Stability

Figure 2: Operational workflow emphasizing stability checkpoints.

Part 4: Cleanup & Disposal[3]

Spill Management:

  • Dry Spill: Do not wipe with a wet cloth immediately (this spreads the stain). Vacuum with a HEPA filter or sweep gently into a dustpan.

  • Wet Spill: Absorb with paper towels. Clean the surface with 10% Ethanol or Isopropanol. If staining persists on benchtop, a weak bleach solution (1%) can oxidize the chromophore, removing the color.

Disposal:

  • P3G Solids/Solutions: Dispose of as Non-Halogenated Organic Waste .

  • Contaminated PPE: Gloves and paper towels can generally go into regular lab trash unless heavily saturated with solvent.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14311152, Peonidin 3-glucoside. Retrieved from [Link]

  • Carl Roth (2024). Safety Data Sheet: Peonidin 3-glucoside chloride.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[4] Retrieved from [Link]

  • MDPI (2023). Stability of Anthocyanins: pH and Thermal Considerations. Retrieved from [Link]

Sources

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